Cytarabine

Catalog No.
S524826
CAS No.
147-94-4
M.F
C9H13N3O5
M. Wt
243.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cytarabine

CAS Number

147-94-4

Product Name

Cytarabine

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1

InChI Key

UHDGCWIWMRVCDJ-CCXZUQQUSA-N

SMILES

Array

solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)
Freely soluble
1 G IN ABOUT 5 ML WATER & 500 ML ALC; 1 G IN ABOUT 1000 ML CHLOROFORM & 300 ML METHANOL
Soluble in water
4.38e+01 g/L

Synonyms

Ara C, Ara-C, Arabinofuranosylcytosine, Arabinoside, Cytosine, Arabinosylcytosine, Aracytidine, Aracytine, beta Ara C, beta-Ara C, Cytarabine, Cytarabine Hydrochloride, Cytonal, Cytosar, Cytosar U, Cytosar-U, Cytosine Arabinoside

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O

The exact mass of the compound Cytarabine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely soluble1 g in about 5 ml water & 500 ml alc; 1 g in about 1000 ml chloroform & 300 ml methanolsoluble in waterin water, 1x10+6 mg/l at 25 °c (miscible) (est)4.38e+01 g/l>36.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 287459. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Arabinonucleosides. It belongs to the ontological category of pyrimidine nucleoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

cytarabine mechanism of action DNA synthesis inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action

Cytarabine's cytotoxicity is highly specific to the S-phase of the cell cycle [1]. Its action unfolds through a multi-step process:

  • Cellular Uptake and Activation: this compound enters the cell primarily through the human equilibrative nucleoside transporter 1 (hENT-1) [2]. Inside the cell, it is sequentially phosphorylated by enzymes, culminating in the formation of its active metabolite, This compound triphosphate (Ara-CTP) [3] [4].
  • Competition and Incorporation: Ara-CTP competes with the natural nucleotide deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerase [5].
  • Inhibition of DNA Synthesis: Once incorporated, this compound acts through multiple mechanisms to halt DNA synthesis:
    • Inhibition of DNA Polymerase: Ara-CTP directly inhibits the DNA polymerase enzyme, preventing further DNA chain elongation [1] [5].
    • Chain Termination: The arabinose sugar moiety in this compound creates steric hindrance that physically blocks the action of DNA polymerase, leading to premature termination of the DNA strand [2] [5].
  • Induction of Cell Death: The stalling and disruption of DNA replication forks trigger DNA damage responses, ultimately leading to the activation of apoptosis (programmed cell death) in rapidly dividing leukemic cells [6].

Recent research also highlights that at low doses, this compound can induce cellular differentiation in Acute Myeloid Leukemia (AML) cells. This effect is mediated by the activation of the ATR/Chk1 DNA damage signaling pathway, which can lead to cell cycle arrest and maturation of leukemic cells instead of immediate cell death [3].

The following diagram illustrates the this compound activation pathway and its primary mechanisms of action.

G AraC This compound (Ara-C) hENT1 hENT1 Transporter AraC->hENT1 Cellular Uptake AraC_Inside This compound in Cell hENT1->AraC_Inside AraCMP Ara-CMP AraC_Inside->AraCMP Phosphorylation (deoxycytidine kinase) AraCDP Ara-CDP AraCMP->AraCDP Phosphorylation AraCTP Ara-CTP (Active Form) AraCDP->AraCTP Phosphorylation DNA_Pol DNA Polymerase AraCTP:s->DNA_Pol:n 1. Competes with dCTP DNA_Synth DNA Synthesis AraCTP:s->DNA_Synth:n 2. Incorporated into DNA Apoptosis Apoptosis & Cell Death DNA_Synth->Apoptosis 3. Chain Termination & Replication Stress Chk1 Chk1 Activation DNA_Synth->Chk1 Stalled Forks Differentiation Cell Differentiation Chk1->Differentiation Low Doses

This compound is activated to Ara-CTP, which inhibits DNA synthesis via competition, incorporation, and chain termination, leading to cell death or differentiation.

Quantitative Data & Experimental Insights

For research and development purposes, understanding the quantitative aspects of this compound's action is crucial.

Table 1: Key Quantitative Pharmacological Data

Parameter Value / Range Context / Cell Line Significance
IC₅₀ (DNA Synthesis) [6] 16 nM In vitro Potent inhibitor of DNA synthesis.
IC₅₀ (Cell Proliferation) [6] 1.12 μM Primary AML cells Dose-dependent growth inhibitory effect.
Plasma Half-Life [1] ~10 minutes Biphasic elimination in humans Rapid clearance; often administered via continuous infusion.
Protein Binding [1] [2] ~13% Low High volume of distribution and potential to cross biological barriers.

Table 2: Example In Vitro Experimental Protocol

The following methodology, derived from research cited in the search results, outlines a standard approach to assess this compound's effects on leukemia cells [6].

Protocol Step Detailed Methodology
1. Cell Culture Maintain human leukemia cell lines (e.g., U937, HL-60, CCRF-CEM) in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.
2. Drug Treatment Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water) and serially dilute it in culture medium to achieve a range of final concentrations (e.g., 10 nM to 1000 nM). Treat exponentially growing cells for a defined period (e.g., 24-72 hours).
3. Viability/Proliferation Assay (e.g., MTT/WST-1) After treatment, add a cell proliferation reagent like WST-1 to the wells. Incubate for 2-4 hours and measure the absorbance at 450 nm using a spectrophotometer. Calculate the percentage of viable cells relative to the untreated control.
4. Cell Cycle Analysis (Flow Cytometry) Harvest treated cells, fix in ethanol, and stain with a DNA-binding dye like Propidium Iodide (PI). Analyze the DNA content using a flow cytometer to determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle.
5. Differentiation Marker Analysis After 72 hours of treatment, stain cells with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14). Analyze the expression levels using flow cytometry.

Mechanisms of Resistance

Resistance to this compound is a major clinical challenge and can arise through several mechanisms [2] [4]:

  • Reduced Intracellular Activation: Decreased expression or activity of the activating enzyme deoxycytidine kinase (DCK).
  • Enhanced Catabolism: Increased activity of cytidine deaminase (CDA), which deaminates this compound to its inactive uracil derivative (Ara-U).
  • Altered Nucleotide Transport: Reduced expression of the hENT1 transporter, limiting the drug's entry into the cell.
  • Increased Efflux or Detoxification: Upregulation of efflux pumps or detoxifying enzymes can reduce intracellular concentrations of Ara-CTP.

References

Metabolic Activation Pathway of Cytarabine

Author: Smolecule Technical Support Team. Date: February 2026

The intracellular level of ara-CTP is governed by a balance between activating phosphorylation steps and inactivation pathways. The following diagram and table detail the key proteins involved.

ara_c_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_activation Activation Pathway cluster_inactivation Inactivation Pathways cluster_competition Competition & Regulation AraC Cytarabine (ara-C) DCK Deoxycytidine Kinase (DCK) AraC->DCK CDA Cytidine Deaminase (CDA) AraC->CDA AraCMP ara-CMP DCK->AraCMP CMPK1 CMPK1 AraCDP ara-CDP CMPK1->AraCDP NME Nucleoside Diphosphate Kinase (NME1/2) AraCTP ara-CTP (Active Metabolite) NME->AraCTP AraCMP->CMPK1 DCTD Deoxycytidylate Deaminase (DCTD) AraCMP->DCTD NT5C2 5´-Nucleotidase (NT5C2) AraCMP->NT5C2 AraCDP->NME AraU Inactive Ara-U CDA->AraU NT5C2->AraC RRM1_RRM2 Ribonucleotide Reductase (RRM1/RRM2) dCTP dCTP Pools RRM1_RRM2->dCTP dCTP->DCK Feedback Inhibition SAMHD1 SAMHD1 SAMHD1->AraCTP Hydrolysis hENT1 hENT1/SLC29A1 (Transporter) hENT1->AraC

Fig. 1. Intracellular metabolic pathway of this compound (ara-C) leading to the formation of the active metabolite ara-CTP.

Protein/Gene Function in Ara-C Metabolism Effect on Ara-CTP & Drug Efficacy
hENT1/SLC29A1 [1] Transmembrane transporter for cellular uptake of ara-C. Critical for ara-C influx at low doses; reduced function decreases ara-CTP.
DCK [1] Rate-limiting enzyme for the first phosphorylation step (ara-C to ara-CMP). Reduced expression or activity is a major mechanism of ara-C resistance.
CMPK1 [2] Phosphorylates ara-CMP to ara-CDP. Lower activity can limit the flux through the activation pathway.
NME1/NME2 [2] Nucleoside diphosphate kinases; phosphorylate ara-CDP to ara-CTP. Polymorphisms associated with worse clinical outcomes (RFS and OS).
CDA [1] Deaminates ara-C to inactive uracil arabinoside (ara-U). Overexpression leads to increased drug inactivation and resistance.
NT5C2 [1] Dephosphorylates ara-CMP back to ara-C. Increased activity reduces the substrate available for further activation.
RRM1/RRM2 [1] [2] Catalytic subunits of ribonucleotide reductase; regulate intracellular dCTP pools. High dCTP pools compete with ara-CTP for DNA incorporation and inhibit DCK.
SAMHD1 [2] dNTP triphosphohydrolase that hydrolyzes ara-CTP. Promotes detoxification; its disruption increases cellular sensitivity to ara-C.

Quantitative Data and Pharmacogenetics

Interpatient variability in ara-CTP accumulation is significant and linked to clinical response. One study reported a 40.5 to 100-fold variation in intracellular ara-CTP levels following treatment [3]. This variability is influenced by genetic polymorphisms.

Gene Polymorphism (rs ID) Clinical/Biological Association
RRM2 [2] rs1130609 Associated with increased risk of chemoresistance and worse relapse-free survival (RFS).
NME2 [2] rs3744660 Associated with increased risk of chemoresistance and worse RFS.
E2F1 [2] rs3213150 Associated with increased risk of chemoresistance.
NME1 [2] rs3760468, rs2302254 Associated with worse RFS and overall survival (OS).
SAMHD1 [2] rs6102991 Shows a marginal association with a decreased risk of chemoresistance.

A comprehensive Ara-C SNP Score (ACSS) has been developed to predict intracellular ara-CTP levels [3]. This score combines the effects of multiple SNPs, and patients classified as low-ACSS had significantly lower ara-CTP accumulation, indicating a cumulative effect of these genetic variants [3].

Mechanisms of Resistance and Modulation Strategies

Resistance to this compound primarily arises from insufficient intracellular levels of ara-CTP [1] [4]. Key mechanisms and potential strategies to overcome them are outlined below.

Fig. 2. Primary mechanisms of this compound resistance and proposed strategies to overcome them.

Sequential drug scheduling is another strategic approach. Preclinical in vivo studies have shown that administering methotrexate 3-6 hours before this compound can significantly enhance the production and retention of ara-CTP in leukemic cells [5].

Experimental Protocols for Key Assays

For researchers, measuring ara-CTP kinetics and cellular sensitivity is fundamental to studying this compound.

Protocol 1: Measuring Intracellular Ara-CTP Formation and Retention

This protocol assesses the leukemic cells' capacity to activate and retain ara-CTP, a parameter correlated with clinical response [6].

  • Cell Preparation: Obtain peripheral blood or bone marrow blast cells from patients (e.g., at diagnosis). Isolate mononuclear cells using Ficoll-Hypaque density-gradient centrifugation.
  • Drug Incubation (Loading Phase): Incubate cells in an ara-C containing medium (e.g., 1 µg/mL or 3 µg/mL) for a defined period, typically 1 hour.
  • Drug Removal (Retention Phase): Wash the cells and re-incubate them in an ara-C free medium for a set duration (e.g., 3 hours).
  • Sample Collection & Analysis: Collect cell pellets at the end of both the loading and retention phases.
    • Quantify intracellular ara-CTP using High-Performance Liquid Chromatography (HPLC).
    • Calculate Ara-CTP retention as the percentage of ara-CTP remaining after the retention phase compared to the level at the end of the loading phase.
Protocol 2: In Vitro Drug Sensitivity Test (Inhibition of DNA Synthesis)

This simple test can help identify functional resistance, including DCK deficiency [4].

  • Cell Culture: Incubate leukemic blasts in culture.
  • Radioactive Labeling & Drug Exposure: Co-incubate cells with ³H-thymidine and a range of concentrations of ara-C for several hours.
  • Measurement: Measure the incorporation of ³H-thymidine into the DNA of the leukemic cells.
  • Analysis: Cells that show less inhibition of DNA synthesis by ara-C are indicative of drug resistance, potentially due to deficiencies in the activation pathway (e.g., DCK).

References

cytarabine structure pyrimidine nucleoside analog

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Intracellular Metabolism

Cytarabine must be metabolized to its active form within the cell to exert its cytotoxic effects. The following diagram illustrates its metabolic activation and primary mechanisms of action.

G AraC This compound (Ara-C) Enters cell via hENT1 transporter AraCMP Ara-C Monophosphate (via deoxycytidine kinase) AraC->AraCMP Inactive1 Inactive Uracil Metabolite (via cytidine deaminase) AraC->Inactive1 Deactivation AraCDP Ara-C Diphosphate AraCMP->AraCDP Inactive2 Inactive Metabolite (via deoxycytidylate deaminase) AraCMP->Inactive2 Deactivation AraCTP Ara-C Triphosphate (Active Metabolite) AraCDP->AraCTP DNAInc Incorporation into DNA AraCTP->DNAInc DNAPol Inhibition of DNA Polymerase AraCTP->DNAPol StrandTerm Chain Termination & Ceased Replication DNAInc->StrandTerm

The efficacy of this compound can be limited by several resistance mechanisms, including reduced uptake into the cell, decreased activation by kinases, and increased deactivation by enzymes like cytidine deaminase [1] [2].

Experimental Protocols for Key Research Applications

For researchers, understanding standard experimental setups is crucial. Below are methodologies for two key applications: in vitro cytotoxicity and investigating combination therapies.

In Vitro Cell Death and Viability Assay

This protocol is used to determine the direct cytotoxic effects of this compound on leukemia cell lines [3].

  • Cell Culture: Culture acute leukemia cell lines (e.g., Jurkat for ALL, HL-60 or Molm-13 for AML) in RPMI 1640 medium supplemented with 10% fetal calf serum.
  • Drug Treatment: Prepare a titration of this compound (AraC) concentrations (e.g., from 10 nM to 100 μM) to establish a dose-response curve. Culture cells with the drug, a vehicle control, and a combination of drugs if testing synergy.
  • Incubation: Incubate cells for 24-72 hours. The duration depends on the cell line doubling time and the specific research question.
  • Cell Death Determination:
    • Staining: Use propidium iodide (PI) or SYTOX stains, which are excluded by live cells but penetrate the compromised membranes of dead cells. Alternatively, use Annexin V/PI staining to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
    • Analysis: Analyze stained cells using flow cytometry. The percentage of PI-positive or SYTOX-positive cells quantifies cell death.
  • Viability Assessment: Use the CellTiter-Glo Luminescent Cell Viability Assay to measure intracellular ATP content as a correlate of the number of viable cells.
Protocol for Investigating Synergistic Combinations

This methodology assesses whether a second drug can enhance the cell death induced by this compound [3].

  • Cell Preparation: Culture and maintain leukemia cell lines or primary blasts from patients as described above.
  • Combination Treatment: Treat cells with several conditions:
    • No drug (control)
    • Memantine (or the drug of interest) alone
    • This compound alone at a pre-determined sub-maximal concentration
    • Combination of memantine and this compound
  • Apoptosis Signaling Analysis:
    • Mitochondrial Function: After treatment, determine mitochondrial cytochrome c release. Permeabilize plasma membranes with saponin, wash out cytosolic cytochrome c, then permeabilize mitochondrial membranes with digitonin to fix and stain with a cytochrome c-specific antibody for flow cytometry analysis. A lower fluorescence signal indicates cytochrome c release and apoptosis.
    • Western Blotting: Prepare cytoplasmic and nuclear protein extracts. Use antibodies to detect activation (cleavage) of caspases (e.g., Caspase-3, Caspase-9) and phosphorylation status of key signaling proteins like AKT and ERK1/2.
  • Data Interpretation: Potentiation of this compound's effect is evidenced by a significant increase in cell death, cytochrome c release, and caspase activation in the combination group compared to either drug alone, alongside reduced pro-survival signaling (p-AKT, p-ERK1/2).

Pharmaceutical Profiles and Dosing Regimens

This compound's clinical application varies significantly based on the treatment goal, from standard doses to high-intensity regimens. Key pharmaceutical properties and common dosing schedules are summarized below.

Property Details
Solubility Soluble in water (100 mM) and DMSO (50 mM) [4]
Protein Binding ~13% [1] [2]
Metabolism Primarily in the liver to an inactive metabolite (uracil arabinoside) [1] [5]
Elimination Half-life Biphasic; initial phase ~10 minutes [1] [5] [2]
Excretion Mainly renal [1] [5]
Regimen Type Typical Dose & Route Common Clinical Context
Standard Dose [5] 100-200 mg/m²/day by continuous IV infusion for 7 days Remission induction in AML
High Dose [5] 1000-3000 mg/m²/dose IV every 12 hours for 2-6 days Salvage therapy or consolidation for AML and ALL
Low Dose [6] 20 mg twice daily subcutaneously for 10 days Patients unfit for intensive chemotherapy
Intrathecal [5] Varies; using specific formulations (e.g., liposomal) Prophylaxis or treatment of meningeal leukemia

Advanced Formulations and Future Perspectives

The clinical utility of this compound is limited by its rapid clearance and significant systemic toxicity [7]. Nanotechnology-based delivery systems are being extensively researched to overcome these challenges:

  • Liposomes: Lipid bilayer vesicles that encapsulate this compound, prolonging its circulation time and improving tumor targeting. The liposomal formulation (Depocyt) is already approved for intrathecal use [1] [7].
  • Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to create sustained-release systems for this compound, enhancing its stability and bioavailability [7].
  • Inorganic Nanoparticles: Materials like gold nanoparticles are explored as carriers, allowing for functionalization with targeting ligands [7].
  • Co-delivery Systems: These advanced platforms combine this compound with other anticancer agents (e.g., daunorubicin in Vyxeos) in a single carrier. This approach can synergize therapeutic effects, overcome drug resistance, and reduce off-target toxicity by ensuring both drugs are delivered to the same cell [7] [2].

References

Mechanism of Action and Cell Cycle Specificity

Author: Smolecule Technical Support Team. Date: February 2026

Cytarabine (ara-C) is a pyrimidine nucleoside analogue that requires intracellular activation to its triphosphate form (ara-CTP) to exert its cytotoxic effects [1]. Its action is highly specific to the S phase of the cell cycle for several key reasons:

  • Incorporation into DNA: Ara-CTP competes with deoxycytidine triphosphate (dCTP) for incorporation into elongating DNA strands by DNA polymerase. This incorporation leads to chain termination and cessation of DNA synthesis [2] [1] [3].
  • Inhibition of DNA Polymerase: Ara-CTP directly inhibits DNA polymerase, further preventing DNA replication and repair [2] [1].
  • S Phase Arrest and DNA Damage: Incorporation of ara-C into DNA causes stalled replication forks, which triggers replication stress and activates the ATR/Chk1 DNA damage checkpoint pathway. This activation can result in sustained S-phase arrest, facilitating the cytotoxic or differentiation effects of the drug [4].

The specificity of this compound is not absolute and can be influenced by cellular context. One study noted that in high-density cell cultures or clinical specimens, this compound-induced apoptosis was observed in the G0/G1 phase, suggesting that cell growth status can influence its cell-cycle effects [5].

Quantitative Pharmacology and Dosing

The intensity of this compound's effect is directly related to its dose and schedule. The following table summarizes the key dosing regimens and their pharmacological rationales, particularly for Acute Myeloid Leukemia (AML).

Dose Level Typical Dose Regimen Pharmacological Rationale & S-phase Targeting
Standard Dose (SD) 100 mg/m²/day by continuous IV infusion for 7 days [1] [6] Maintains a constant plasma level to maximize exposure of cycling cells as they enter S-phase [6].
Intermediate Dose (ID) 1,000 - 2,000 mg/m², often as a 1-2 hour infusion every 12 hours [6] Achieves plasma levels that saturate the activation enzymes, leading to maximal intracellular ara-CTP levels comparable to high-dose therapy [6].
High Dose (HD) 3,000 mg/m² as a 1-3 hour infusion every 12 hours for up to 6 days [1] [6] Designed to overcome some forms of drug resistance and achieve higher CNS penetration. The 12-hour dosing interval is critical for S-phase targeting [6].

The dosing interval is a critical factor for S-phase specificity. This compound has a very short plasma half-life (approximately 10 minutes to 3 hours) [2] [6]. Administering doses every 12 hours, rather than continuously, creates periods of high and low drug concentration. This intermittent schedule can allow some leukemic cells with shorter S-phase durations (as short as 8 hours) to escape exposure, suggesting that shorter intervals between doses could theoretically improve efficacy by catching more cells as they enter S-phase [6].

Signaling Pathways in Response to this compound

The activation of the ATR/Chk1 signaling pathway in response to this compound-induced replication stress is a key cellular event. The following diagram illustrates this pathway and its dual roles in promoting survival and enabling differentiation.

G AraC This compound (Ara-C) AraCTP Ara-CTP AraC->AraCTP  Phosphorylation Incorp Incorporation into DNA AraCTP->Incorp StalledForks Stalled Replication Forks Incorp->StalledForks ATR_Act ATR Activation StalledForks->ATR_Act Chk1_Phos Chk1 Phosphorylation (Ser345, Ser317) ATR_Act->Chk1_Phos CDC25A_Inhib Inhibition of CDC25A Phosphatase Chk1_Phos->CDC25A_Inhib CDK2_Inhib Cdk2 Inhibition (pTyr15) CDC25A_Inhib->CDK2_Inhib SPhaseArrest S-Phase Arrest CDK2_Inhib->SPhaseArrest Survival Cell Survival (DNA Repair Chance) SPhaseArrest->Survival  Primary Response Differentiation Cell Differentiation (At Low Doses) SPhaseArrest->Differentiation  Under Specific  Conditions Apoptosis Apoptosis SPhaseArrest->Apoptosis  If Damage  Excessive

Figure 1: The ATR/Chk1 pathway is activated by this compound-induced replication stress, leading to S-phase arrest and divergent cell fates including survival, differentiation, or apoptosis [7] [4].

Activation of this checkpoint can lead to different cellular outcomes. While it initially promotes survival by halting the cycle for repair, persistent arrest can also trigger apoptosis or, as recent evidence suggests, differentiation of AML cells at low this compound doses [4]. Pharmacological inhibition of Chk1 (e.g., with UCN-01) abrogates this checkpoint, forcing cells with damaged DNA to proceed through the cycle, leading to enhanced apoptosis, a strategy explored in clinical trials for relapsed AML [7].

Experimental Assessment of S-Phase Effects

Researchers use several methodologies to investigate this compound's S-phase-specific action and its consequences. The table below outlines key experimental approaches.

Experimental Method Key Measurable Outputs Application & Insight
Flow Cytometry for Cell Cycle DNA content analysis (Propidium Iodide) to determine percentage of cells in G1, S, and G2/M phases; Annexin V/PI for apoptosis [4] [5]. Quantifies S-phase arrest and subsequent apoptosis. For example, low-dose this compound increases the S-phase population, while high doses can increase subG1 (apoptotic) and G2/M fractions [4].
Analysis of Pathway Activation Immunoblotting to detect phosphorylation of key proteins (e.g., Chk1 at Ser345, Cdk2 at Tyr15) [7] [4]. Confirms activation of the ATR/Chk1 DNA damage response pathway and its downstream effects, such as inhibition of Cdk2, which is a marker of S-phase arrest [7] [4].
Clonogenic Assays Number and size of colonies formed by primary leukemic blasts or cell lines after drug treatment [7]. Measures the long-term reproductive viability of cells after this compound exposure, assessing the ultimate cytotoxic efficacy.
DNA Synthesis Inhibition Measurement of radioactive thymidine (³H-thymidine) incorporation into DNA in the presence of this compound [6]. Directly measures the inhibition of DNA synthesis, the primary mechanism of action of this compound. Can also be used to identify drug resistance [6].

Key Takeaways for Research and Development

  • S-phase specificity is central to this compound's efficacy, primarily through incorporation into DNA and inhibition of DNA synthesis. Dosing schedules are designed to maximize exposure of tumor cells during this vulnerable phase.
  • The ATR/Chk1 pathway is a critical response to this compound-induced damage. Modulating this pathway (e.g., with Chk1 inhibitors) is a promising strategy to overcome resistance and enhance cytotoxicity [7].
  • At low concentrations, this compound can induce differentiation of AML cells in a Chk1-dependent manner, sharing a mechanism with inhibitors of pyrimidine synthesis like DHODH inhibitors [4]. This expands its therapeutic potential beyond pure cytotoxicity.

References

cytarabine synthesis production methods

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Synthesis Pathway

A cited synthesis method for cytarabine starts with a protected cytidine derivative and proceeds through a series of reactions [1]. The following diagram outlines the logical sequence of this chemical synthesis pathway.

cytarabine_synthesis This compound Chemical Synthesis Pathway Start Protected Cytidine Derivative (CYTA-001) Step1 Reaction with Acetic Anhydride Start->Step1 Step2 Treatment with CYTA-002 and CYTA-003 Step1->Step2 Intermediate Intermediate CYTA-004 Step2->Intermediate Step3 Reaction with LiN3 in DMF at 50°C Intermediate->Step3 Intermediate2 Intermediate CYTA-005 Step3->Intermediate2 Step4 Deprotection with 1N HCl/MeOH Intermediate2->Step4 Intermediate3 Intermediate CYTA-006 Step4->Intermediate3 Step5 Hydrogenation with PdCl2 in MeOH Intermediate3->Step5 End This compound Step5->End

Another patented method involves using hexamethyldisilazane as a key reagent, highlighting that alternative and potentially optimized synthetic routes exist [2].

Mechanism of Action and Activation

This compound is an antimetabolite that must be activated inside the cell to exert its effect. The following chart illustrates this intracellular activation process and primary mechanism.

mechanism This compound Intracellular Activation and Mechanism AraC This compound (AraC) AraC_MP AraC Monophosphate AraC->AraC_MP Deoxycytidine Kinase AraC_DP AraC Diphosphate AraC_MP->AraC_DP AraC_TP AraC Triphosphate (Ara-CTP) AraC_DP->AraC_TP DNA_Inc Incorporation into DNA Causes Chain Termination AraC_TP->DNA_Inc DNA_Pol Inhibition of DNA Polymerase AraC_TP->DNA_Pol DNA_Synth Inhibition of DNA Synthesis Cell Death (S-phase specific) DNA_Inc->DNA_Synth DNA_Pol->DNA_Synth

The active metabolite Ara-CTP is the critical mediator of cytotoxicity. Its primary action is during the S-phase of the cell cycle, targeting rapidly dividing cells [1] [3] [4].

Beyond Cytotoxicity: Induction of Differentiation

Recent research reveals that, in addition to cell death, low doses of this compound can induce differentiation of Acute Myeloid Leukemia (AML) cells. This effect shares a mechanism with inhibitors of pyrimidine synthesis, as shown in the table below [5].

Feature This compound (Low Dose) Pyrimidine Synthesis Inhibitors (e.g., Brequinar)
Primary Trigger Incorporation into DNA, causing stalled replication forks [5] Depletion of nucleotide pools (e.g., UMP, dCTP) for DNA synthesis [5]
Key Signaling Pathway Activation of ATR/Checkpoint Kinase 1 (Chk1) pathway [5] Activation of ATR/Checkpoint Kinase 1 (Chk1) pathway [5]
Downstream Effect Phosphorylation and inhibition of CDC2/CDK1; cell cycle arrest [5] Phosphorylation and inhibition of CDC2/CDK1; cell cycle arrest [5]
Cell Fate Outcome Myeloid Differentiation (evidenced by CD11b/CD64 expression, morphological changes) [5] Myeloid Differentiation (evidenced by CD11b/CD64 expression, morphological changes) [5]
Rescue Experiment Differentiation is not reversed by adding nucleosides [5] Differentiation is reversed by adding uridine or a mix of nucleosides [5]

This differentiation effect is not reversed by adding nucleosides, distinguishing it from the mechanism of pyrimidine synthesis inhibitors and highlighting its dependence on DNA incorporation [5].

Research and Development Considerations

For your ongoing research, here are some key challenges and experimental factors to consider.

  • Drug Resistance: Resistance can arise from several mechanisms, including deficiency in deoxycytidine kinase (needed for activation), overexpression of cytidine deaminase (which inactivates this compound), and increased intracellular dCTP pools (which compete with Ara-CTP). Using a cytidine deaminase inhibitor like tetrahydrouridine is one strategy to overcome resistance [6].
  • Dosing and Scheduling: this compound is S-phase specific. The interval between doses (often 12 hours in high-dose protocols) is critical, as longer intervals may allow leukemic cells to progress through the vulnerable S-phase without exposure to the drug [6].
  • In Vitro Bioactivity: The potency of this compound in research settings is well-documented. The table below shows its half-maximal inhibitory concentration (IC50/ED50) in various human cell lines [7].
Cell Line Cell Line Origin Assay Description IC50/ED50 Value
CCRF-CEM Human T-Lymphoblastic Leukemia Cytotoxicity after 48 hrs 5.614 pM [7]
HL-60 Human Promyelocytic Leukemia Cytotoxicity after 48 hrs 0.6572 µM [7]
MOLT-4 Human Acute Lymphoblastic Leukemia Cytotoxicity assay 10 nM [7]
HCT116 Human Colon Carcinoma Growth inhibition after 24 hrs 0.12 µM [7]
HeLa Human Cervical Adenocarcinoma Growth inhibition after 24 hrs 0.18 µM [7]

References

Mechanism of Action: From Uptake to Cell Death

Author: Smolecule Technical Support Team. Date: February 2026

Cytarabine's cytotoxic effect is not immediate but requires intracellular activation and primarily targets DNA synthesis. The sequence of events, from drug administration to cell death, is illustrated in the following workflow.

G Start This compound Administration (IV, SC, or Intrathecal) Uptake Cellular Uptake Start->Uptake Activation Intracellular Activation Uptake->Activation Step1 Phosphorylation to This compound Monophosphate (ara-CMP) Activation->Step1 Step2 Phosphorylation to This compound Diphosphate (ara-CDP) Step1->Step2 Step3 Phosphorylation to ACTIVE Metabolite: This compound Triphosphate (ara-CTP) Step2->Step3 Action1 Competes with Deoxycytidine Triphosphate (dCTP) Step3->Action1 Action2 Incorporates into DNA Chain Action1->Action2 Action3 Primarily: Inhibits DNA Polymerase Action2->Action3 Outcome Termination of DNA Chain Elongation & Impaired DNA Synthesis/Repair Action3->Outcome End Cell Death (Apoptosis) S-Phase Specific Cytotoxicity Outcome->End

Diagram of this compound's intracellular mechanism of action.

Quantitative Pharmacological & Clinical Data

Understanding this compound's pharmacokinetics and dosing is crucial for its clinical application and research. Key quantitative data is summarized in the tables below.

Table 1: Pharmacokinetic Profile of this compound (Conventional IV Formulation) [1] [2]

Parameter Value / Description
Absorption Poor oral bioavailability (<20%); administered via IV, SC, or intrathecal routes.
Distribution Widely distributed. Crosses blood-brain barrier (CSF concentration ~40-50% of plasma). Volume of Distribution: ~3 L/kg. Protein Binding: ~13%.
Metabolism Extensive hepatic metabolism. Activated to ara-CTP. Inactivated to uracil arabinoside (Ara-U).
Elimination Half-life Initial: 7-20 minutes (plasma). Terminal: 1-3 hours (plasma). Intrathecal: 2-6 hours.
Excretion Primarily renal (~80% of dose), mainly as inactive Ara-U.

Table 2: Common Clinical Dosing Regimens for Acute Myeloid Leukemia (AML) [3] [2]

Regimen Type Dose & Schedule Context
Standard "7+3" Induction This compound: 100-200 mg/m² via continuous IV infusion for 7 days. Plus an anthracycline (e.g., Daunorubicin) for 3 days. Backbone of initial therapy for fit patients [3].
High-Dose Consolidation This compound: 1-3 g/m² via IV infusion over 2-3 hours, every 12 hours for 4-6 doses. Post-remission therapy to eliminate residual disease.
Investigational (Subcutaneous) Doses vary; often used in outpatient consolidation to reduce hospitalization [4]. Emerging approach to improve cost-effectiveness and patient comfort.

Recent Research and Experimental Insights

Research continues to optimize the use of this compound and understand the sources of variable patient responses.

  • Pharmacogenomics and Treatment Personalization: A 2025 study identified a 10 single-nucleotide variant pharmacogenomics score (ACS10) associated with outcomes in pediatric and young adult AML patients treated with this compound [5]. Key findings:
    • Patients with a low ACS10 score had significantly inferior event-free survival.
    • A low ACS10 score was significantly more abundant in Black patients compared to White patients, potentially contributing to known racial disparities in survival outcomes.
    • The addition of bortezomib to standard chemotherapy appeared to benefit Black patients, suggesting a path toward personalized, augmented therapy [5].
  • Novel Formulations and Delivery Systems:
    • Liposomal Encapsulation (DepoCyt): A sustained-release, liposomal formulation for intrathecal use extends the duration of cytotoxic drug levels in the cerebrospinal fluid, improving tumor exposure and demonstrating improved complete response rates for lymphomatous meningitis compared to conventional this compound [6].
    • Outpatient Consolidation: A 2025 cohort study demonstrated that administering intermediate- or high-dose this compound consolidation in an outpatient setting is feasible and safe. This approach significantly reduced hospitalization days and total treatment costs without increasing the rate of major complications like febrile neutropenia [4].
  • Combination with Novel Agents: Ongoing clinical trials, such as the MyeloMATCH trial (NCT04013880), are evaluating this compound in new combinations. This includes comparing the standard "7+3" regimen (this compound + daunorubicin) against combinations with venetoclax (a BCL-2 inhibitor) to improve outcomes for high-risk AML patients [7].

References

Comprehensive Application Notes and Protocols: Cytarabine Continuous Infusion Versus Bolus Administration in Leukemia Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cytarabine (1-β-D-arabinofuranosylcytosine or ara-C) represents a cornerstone chemotherapeutic agent in the treatment of acute myeloid leukemia (AML) and other hematological malignancies, with a clinical track record spanning more than five decades. As a pyrimidine antimetabolite, this compound functions as a nucleoside analog that undergoes intracellular phosphorylation to its active triphosphate form (ara-CTP), which subsequently incorporates into DNA molecules during replication, ultimately leading to termination of DNA synthesis and cell death. The administration method—particularly whether this compound is delivered as a continuous infusion or bolus injection—profoundly influences its pharmacokinetic profile, therapeutic efficacy, and toxicity patterns. Understanding these differences is paramount for optimizing clinical protocols and developing novel combination strategies to overcome drug resistance, which remains a significant clinical challenge in leukemia management. These application notes provide a comprehensive overview of the pharmacological principles, clinical protocols, and experimental methodologies relevant to researchers and drug development professionals working with this compound administration strategies.

Pharmacological Basis for Administration Methods

Fundamental Pharmacokinetic and Pharmacodynamic Properties

The administration route of this compound significantly influences its pharmacokinetic profile and therapeutic efficacy. When administered orally, this compound undergoes extensive first-pass metabolism, resulting in low bioavailability, which necessitates delivery via parenteral routes such as intravenous or subcutaneous injection. This compound demonstrates low plasma protein binding and consequently exhibits a high volume of distribution, enabling penetration into various tissues and body fluids. Notably, this compound demonstrates the ability to cross the blood-brain barrier, making it suitable for treating neoplastic conditions affecting the central nervous system. The metabolism of this compound primarily occurs in the liver, where it is converted into both an active metabolite (azacytidine triphosphate) and an inactive metabolite (uracil arabinoside), with the latter being eliminated through renal excretion [1].

The intracellular activation of this compound represents a critical determinant of its therapeutic efficacy. To exert its cytotoxic effects, this compound must be progressively phosphorylated into its active triphosphate form (ara-CTP) through a series of enzymatic reactions. This active metabolite subsequently competes with deoxycytidine triphosphate (dCTP) for incorporation into elongating DNA strands during the S-phase of the cell cycle. The incorporation of ara-CTP into DNA results in chain termination and inhibition of DNA synthesis, ultimately triggering apoptotic cell death in rapidly dividing leukemic cells. Additionally, ara-CTP can inhibit DNA polymerase activity, further compromising DNA replication and repair mechanisms. The cell cycle specificity of this compound underscores its particular activity against rapidly proliferating cells and explains its efficacy in treating hematological malignancies characterized by high proliferation rates [1].

Comparative Analysis of Administration Methods

Table 1: Comparison of this compound Administration Methods

Parameter Continuous Infusion Intermittent Bolus
Serum Concentration Maintains steady-state levels (<10 μM) Peaks and troughs, with higher peak concentrations (≥10 μM)
Ara-CTP Accumulation Sustained intracellular levels Higher peak accumulation but less sustained
Fludarabine Synergy Enhanced ara-CTP formation at low this compound concentrations More effective at higher this compound concentrations (≥10 μM)
Clinical Applications Standard-dose regimens (100-200 mg/m²/day for 7 days) High-dose regimens (1000-3000 mg/m² every 12-24 hours)
Toxicity Profile More predictable myelosuppression Increased risk of cerebellar toxicity, conjunctivitis, mucositis
Mechanistic Emphasis Extended DNA incorporation time High peak exposure for maximal DNA incorporation

The method of administration fundamentally influences the pharmacological behavior and therapeutic profile of this compound. Continuous infusion typically maintains this compound concentrations below 10 μM, which favors sustained intracellular accumulation of ara-CTP over extended periods. This approach ensures constant exposure of cycling leukemic cells to the drug throughout multiple cell cycles, potentially enhancing cytotoxicity against heterogeneous cell populations with varying proliferation rates. In contrast, intermittent bolus administration generates higher peak plasma concentrations (≥10 μM), which may enhance drug penetration into pharmacological sanctuaries and potentially overcome certain resistance mechanisms through sheer concentration advantage. However, this approach produces fluctuating drug levels with periods of subtherapeutic concentrations between doses, potentially allowing for cellular recovery and repair [2] [1].

The synergistic potential with other antileukemic agents also varies between administration methods. Fludarabine phosphate, a purine analog, demonstrates a remarkable ability to enhance the formation and accumulation of ara-CTP—the active metabolite of this compound—through inhibition of key enzymes involved in this compound catabolism. This synergistic interaction exhibits particular clinical relevance in the context of continuous infusion regimens. Preclinical studies using the K562 human leukemic cell line have demonstrated that preincubation with 30 μM F-ara-A (the active metabolite of fludarabine) enhanced intracellular ara-CTP levels by 2.2- to 2.8-fold across a range of this compound concentrations (0.3-10.0 μM). Furthermore, this combination increased the incorporation of ara-CTP into DNA, particularly at this compound concentrations of 1.0 and 3.0 μM, which closely mirror concentrations achieved during continuous infusion regimens in clinical practice [2].

Table 2: Quantitative Effects of Fludarabine on this compound Pharmacodynamics

This compound Concentration Ara-CTP Enhancement with Fludarabine DNA Incorporation Enhancement
0.3 μM 2.2-fold increase Not significant
1.0 μM 2.5-fold increase Significant increase
3.0 μM 2.6-fold increase Significant increase
10.0 μM 2.8-fold increase Less pronounced

Clinical Application Protocols

Standard Dosing Regimens and Combination Therapies

This compound administration protocols vary significantly based on disease type, treatment phase (induction versus consolidation), and patient-specific factors. The landmark "7 + 3" regimen, which remains the standard of care for fit patients with newly diagnosed AML, employs continuous infusion this compound at 100-200 mg/m²/day for seven days, concurrent with an anthracycline (daunorubicin or idarubicin) administered on days 1-3. This approach capitalizes on the S-phase specificity of this compound by maintaining continuous drug exposure throughout multiple cell cycles, thereby maximizing leukemic cell kill. For consolidation therapy following successful induction, high-dose this compound regimens typically employ intermittent bolus administration at doses ranging from 1000-3000 mg/m² every 12 hours for 4-12 doses, leveraging the concentration-dependent effects to eradicate residual disease [1] [3].

The combination of fludarabine with this compound represents a strategically designed protocol that exploits the biochemical modulation of this compound metabolism. Fludarabine augments intracellular ara-CTP accumulation through several mechanisms: inhibition of ribonucleotide reductase leading to depletion of competing deoxynucleotides, inhibition of CTP synthetase, and direct inhibition of cytidine deaminase—the primary enzyme responsible for this compound catabolism. Clinical protocols typically administer fludarabine (25-30 mg/m²) over 30 minutes approximately 4 hours before this compound administration, creating optimal intracellular conditions for enhanced ara-CTP accumulation. This timed sequential administration has demonstrated particular efficacy in patients with relapsed or refractory acute leukemias, where it can help overcome mechanisms of this compound resistance [2] [4].

Practical Administration Guidelines

Reconstitution and dilution procedures for this compound vary based on the intended administration method. For conventional this compound, vials containing 100-2000 mg of powder should be reconstituted with an appropriate volume of bacteriostatic water for injection (containing 0.945% benzyl alcohol) to achieve concentrations of 20-100 mg/mL. It is crucial to note that benzyl alcohol-containing diluents are contraindicated in neonates and for high-dose regimens due to potential toxicity concerns. For continuous infusion administration, the reconstituted solution is typically further diluted in 500-1000 mL of compatible IV fluid (0.9% sodium chloride or 5% dextrose injection) to achieve the desired concentration for infusion. In contrast, solutions for bolus administration may be administered with minimal dilution [3].

Storage and stability considerations are essential for maintaining drug integrity. This compound solutions should generally be stored at controlled room temperature (15-30°C). When prepared for continuous infusion, the chemical stability of this compound in common infusion fluids typically extends for at least 7 days under refrigerated conditions (2-8°C), though microbial contamination concerns generally limit beyond-use dating to 24-48 hours for admixed products. For bolus administration, the reconstituted solution should ideally be used immediately, though chemical stability data support refrigeration for up to 48 hours. Compatibility issues may arise when this compound is mixed with other drugs, and thus simultaneous administration with other medications through the same IV line should generally be avoided unless specific compatibility data are available [3].

Experimental Protocols and Methodologies

In Vitro Assessment of this compound Sensitivity and Resistance

Establishing this compound-resistant cell lines provides a valuable model system for investigating resistance mechanisms and screening potential reversal agents. The standard protocol involves continuous exposure of susceptible leukemia cell lines (such as HL60, THP-1, or U937) to progressively increasing concentrations of this compound over several months. Begin with this compound concentrations approximately 10-20% of the established IC₅₀ value and gradually escalate the concentration as cells demonstrate adaptation and continued proliferation. For HL60 cells, researchers have successfully generated resistant sublines (R-HL60) through continual treatment with this compound concentrations ranging from 1 nM to 1 μM. Similarly, for THP-1 and U937 cells, resistant variants (THP-1/R and U937/R) can be established, with documented IC₅₀ values increasing from 6.34 μM to 36.01 μM for THP-1/R and from 13.15 μM to 90.40 μM for U937/R compared to their parental counterparts [5] [6].

Cytotoxicity assays represent fundamental methodologies for quantifying this compound sensitivity in both parental and resistant cell lines. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay provides a reliable colorimetric approach for assessing cell viability and metabolic activity. Seed cells in 96-well plates at densities of 5,000-10,000 cells per well and allow them to adhere overnight. Subsequently, expose cells to a concentration gradient of this compound (typically spanning 0.1 nM to 100 μM) for 72-96 hours. Following drug exposure, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation. Carefully aspirate the medium and dissolve the resulting formazan crystals in dimethyl sulfoxide (DMSO). Measure absorbance at 570 nm using a plate reader, with a reference wavelength of 630-650 nm to correct for nonspecific absorption. Calculate the percentage viability relative to untreated control cells and determine the IC₅₀ values using appropriate curve-fitting software (e.g., GraphPad Prism) [7] [6].

Pharmacodynamic Assessment of Ara-CTP Accumulation

Intracellular ara-CTP quantification provides critical insights into this compound activation and its modulation by combination agents. Isolate leukemic cells from patient samples or cell culture and incubate with this compound (typically 1-10 μM) in the presence or absence of potential modulators such as fludarabine (30 μM F-ara-A). Following incubation (usually 2-4 hours), immediately place samples on ice, wash with cold phosphate-buffered saline (PBS), and extract nucleotides using ice-cold perchloric acid (0.4 N) or methanol:water mixtures. Neutralize the extracts and analyze ara-CTP levels using high-performance liquid chromatography (HPLC) with UV detection. Separate nucleotides on an anion-exchange column (e.g., Partisil-10 SAX) using a linear gradient of potassium phosphate buffer (pH 3.5-5.0) at flow rates of 1-2 mL/min. Detect ara-CTP by UV absorbance at 254-280 nm and quantify by comparing peak areas to authentic standards. This methodology reliably demonstrates the 2.2- to 2.8-fold enhancement of ara-CTP accumulation when this compound is combined with fludarabine across clinically relevant concentration ranges [2].

Gene Expression Analysis in this compound Resistance

Transcriptomic profiling of this compound-resistant cells enables identification of resistance-associated genes and pathways. Extract total RNA from paired parental and resistant cell lines using TRIzol reagent or commercial RNA extraction kits according to standard protocols. Assess RNA quality using agarose gel electrophoresis or automated electrophoresis systems (e.g., Bioanalyzer), ensuring RNA integrity numbers (RIN) exceed 8.0 for microarray analysis. For gene expression microarrays, amplify and label target RNA using established labeling kits (e.g., Low Input Quick Amp Labeling Kit) to generate Cy3-labeled cRNA. Fragment the labeled cRNA to sizes between 50-100 nucleotides and hybridize to microarray platforms (e.g., Agilent SurePrint Microarray) at 65°C for 17 hours. Following hybridization, wash the arrays according to manufacturer specifications and scan using a microarray scanner at 535 nm for Cy3 detection. Analyze raw signal data using feature extraction software, apply quantile normalization, and identify differentially expressed genes (DEGs) with statistical significance (fold change >2, p<0.05) between parental and resistant cells [5].

G Start Start RNA Extraction Microarray Microarray Analysis Start->Microarray DEGs Differentially Expressed Genes Identification Microarray->DEGs Survival Survival Analysis (TCGA Database) DEGs->Survival Functional Functional Enrichment Analysis DEGs->Functional Validation Experimental Validation (qPCR, Western Blot) Survival->Validation Resistance This compound Resistance Signature Validation->Resistance Functional->Validation

Figure 1: Experimental Workflow for Gene Expression Analysis in this compound Resistance

Mechanistic Insights and Signaling Pathways

Differentiation Effects at Low-Dose Concentrations

Low-dose this compound (LDAC) exerts clinically relevant differentiation effects on AML cells through activation of specific signaling pathways. Exposure of AML cell lines (e.g., U937) to low concentrations of this compound (10-100 nM) for 72 hours induces morphological and functional differentiation characterized by increased cell size, cytoplasmic vacuolization, reduced nuclear-to-cytoplasmic ratio, and enhanced expression of differentiation markers CD11b and CD64. This differentiation response parallels the effects observed with pyrimidine synthesis inhibitors such as AICAr and brequinar. Mechanistically, low-dose this compound triggers replication stress through incorporation of ara-CTP into DNA during synthesis, resulting in stalled replication forks and subsequent activation of the ATR/Chk1 DNA damage signaling pathway. Phosphorylated Chk1 (pChk1-Ser345) then inhibits CDC2 (CDK1) through tyrosine-15 phosphorylation, implementing a cell cycle arrest that facilitates differentiation rather than apoptosis. This mechanistic understanding provides the molecular basis for LDAC regimens used in elderly AML patients unfit for intensive chemotherapy [8].

Checkpoint kinase 1 (Chk1) activation serves as a critical mediator of this compound-induced differentiation. Experimental evidence demonstrates that genetic or pharmacological inhibition of Chk1 effectively abrogates this compound-mediated differentiation, underscoring its essential role in this process. In U937 cells treated with 100 nM this compound for 48-72 hours, immunoblot analysis reveals significantly increased levels of phospho-Chk1 (Ser345) and phospho-CDC2 (Tyr15), consistent with sustained cell cycle arrest in S-phase. This this compound-induced differentiation occurs with minimal apoptosis, as evidenced by low annexin V positivity (comparable to untreated controls) and insensitivity to pan-caspase inhibition. The differentiation response to low-dose this compound exhibits concentration dependence, with maximal effects observed at 100 nM, while higher concentrations (1000 nM) shift the response toward apoptotic cell death characterized by increased subG1 population and annexin V positivity [8].

Genetic Determinants of this compound Sensitivity

Genome-wide association studies (GWAS) have identified numerous genetic variants associated with interindividual variability in this compound sensitivity. A comprehensive meta-analysis of six GWAS involving 523 lymphoblastoid cell lines (LCLs) from diverse ancestral populations identified several single-nucleotide polymorphisms (SNPs) within the mutated in colorectal cancers (MCC) gene that significantly associate with this compound-induced cytotoxicity. The most significant SNP (rs1203633) demonstrated a P-value of 1.31×10⁻⁶, with the AA genotype associated with increased this compound sensitivity in LCLs. Clinical validation in pediatric AML patients receiving this compound-containing regimens revealed that this same genotype was associated with poorer overall survival (P=0.015) and increased treatment-related mortality (P=0.0037), likely reflecting enhanced toxicity in sensitive individuals. Expression quantitative trait locus (eQTL) analysis indicated that this compound exposure induces MCC expression by 1.7- to 26.6-fold in LCLs, suggesting a potential functional role for MCC in this compound response [7].

This compound resistance mechanisms involve complex molecular pathways, with recent evidence implicating S100A4, a calcium-binding protein, in mediating resistance through p53 regulation. In this compound-resistant AML cell lines (THP-1/R and U937/R), S100A4 expression is significantly upregulated compared to parental cells. Functional studies demonstrate that the transcription factor NR6A1 directly binds to the S100A4 promoter, enhancing its transcriptional activity. Elevated S100A4 subsequently upregulates p53 expression, promoting AML cell proliferation and conferring resistance to this compound-induced apoptosis. This resistance pathway can be therapeutically targeted, as inhibition of NR6A1 or S100A4 sensitizes resistant cells to this compound, providing a potential strategy for overcoming clinical resistance. Analysis of primary AML patient samples further validates the association between S100A4 overexpression and disease relapse, supporting its role as both a biomarker and potential therapeutic target [6].

G This compound This compound (Ara-C) AraCTP Ara-CTP (Active Metabolite) This compound->AraCTP DNAInc Incorporation into DNA AraCTP->DNAInc RepStress Replication Stress (Stalled Forks) DNAInc->RepStress ATR ATR Activation RepStress->ATR Chk1 Chk1 Phosphorylation ATR->Chk1 CDK1 CDK1 Inhibition (Tyr15 Phosphorylation) Chk1->CDK1 Arrest Cell Cycle Arrest (S-phase) CDK1->Arrest Outcome Differentiation vs. Apoptosis Outcome Arrest->Outcome

Figure 2: Signaling Pathway of this compound-Induced Differentiation through Chk1 Activation

References

Comprehensive Application Notes and Protocols: Cytarabine In Vitro Cytotoxicity Assessment Using MTT Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cytarabine and MTT Cytotoxicity Assessment

This compound (1-β-D-arabinofuranosylcytosine) is a pyrimidine nucleoside analog that serves as a cornerstone in the treatment of acute myeloid leukemia (AML) and other hematological malignancies. As an antimetabolite chemotherapeutic agent, this compound exhibits cell phase specificity, primarily killing cells undergoing DNA synthesis (S-phase) and under certain conditions blocking the progression of cells from the G1 phase to the S-phase. Although the mechanism of action is not completely understood, it appears that this compound acts through the inhibition of DNA polymerase, incorporating itself into DNA and RNA molecules, which results in termination of DNA chain elongation and ultimately leads to apoptotic cell death [1].

The MTT cytotoxicity assay represents one of the most widely utilized colorimetric methods for evaluating cell viability and metabolic activity in response to therapeutic agents. First described by Mosmann in 1983, this robust assay leverages the biochemical reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells [2] [3]. The amount of formazan produced is directly proportional to the number of viable cells and their metabolic activity, providing researchers with a quantitative measurement of compound cytotoxicity. For this compound development and testing, the MTT assay offers an efficient, reproducible method to screen cytotoxic potential across various cell models, particularly leukemic cell lines, enabling dose-response characterization and combination therapy assessment [4] [5].

Principle of the MTT Assay

Biochemical Basis

The fundamental principle of the MTT assay centers on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt to purple, insoluble formazan crystals by viable cells. This reduction occurs primarily through the activity of mitochondrial dehydrogenases, particularly succinate dehydrogenase, in metabolically active cells [6] [4]. These enzymes are part of the mitochondrial electron transport chain and utilize NADH and NADPH as cofactors in the reduction process. The resulting formazan crystals are impermeable to cell membranes and thus accumulate intracellularly in living cells, while dead or inactive cells lose this reductive capacity.

The quantitative relationship between metabolic activity and formazan production forms the basis for cytotoxicity assessment. After the formation of formazan crystals, a solubilization solution is added to dissolve the insoluble crystals, producing a homogeneous purple solution. The absorbance intensity of this solution, typically measured at 570 nm with a reference wavelength of 630 nm to correct for background interference, directly correlates with the number of viable cells in the culture [2] [6]. This colorimetric readout enables precise quantification of cell viability and metabolic activity following exposure to this compound or other cytotoxic agents.

Comparison with Alternative Viability Assays

While the MTT assay remains widely popular, several alternative tetrazolium-based assays offer different advantages and limitations:

Table 1: Comparison of Tetrazolium-Based Cell Viability Assays

Assay Type Substrate Formazan Product Key Advantages Main Limitations
MTT MTT Insoluble (requires solubilization) Well-established, inexpensive, reproducible Solubilization step required, potential crystal interference
MTS MTS Soluble in aqueous media No solubilization step, more convenient May require electron coupling reagents
XTT XTT Soluble in aqueous media No solubilization step, suitable for high-throughput Lower sensitivity compared to MTT
WST-1 WST-1 Soluble in aqueous media Highly water-soluble, rapid signal development Higher cost, chemical instability

Unlike MTS, XTT, and WST-1 assays that produce water-soluble formazan products, the MTT assay requires a solubilization step which adds complexity but allows for more controlled quantification [6] [4]. The MTT assay's reliance on mitochondrial enzymes makes it particularly suitable for detecting subtle changes in metabolic activity induced by this compound treatment, though its performance can vary depending on the cell types used, and optimization may be required for different experimental conditions [6].

Experimental Design and Planning

Cell Line Selection and Culture Conditions

Appropriate cell line selection is critical for meaningful this compound cytotoxicity assessment. For leukemia research, the following cell lines are commonly employed:

  • HL-60 (human promyelocytic leukemia): Frequently used for this compound MTT assays, with documented IC₅₀ values approximately 2.5 μM [7]
  • Kasumi-1 (AML-M2 with t(8;21)): Particularly sensitive to this compound, especially in combination with histone deacetylase inhibitors [5]
  • THP-1 (AML-M5 with t(9;11)): Well-established model for pediatric AML studies [5]
  • MV4-11 (AML-M5 with t(4;11)): Represents bilineage leukemia with FLT3-ITD mutation [5]

Proper cell culture maintenance is essential for assay reproducibility. Cells should be maintained in appropriate media (typically RPMI-1640 for leukemic lines) supplemented with 10-20% fetal bovine serum and 2 mM L-glutamine, and kept in a 37°C humidified atmosphere with 5% CO₂ [5]. Cells should be maintained in the logarithmic growth phase throughout the experiment and should not exceed 80% confluence at the time of assay initiation to ensure optimal metabolic activity and reproducible results [2].

Reagent Preparation and Optimization

MTT stock solution should be prepared at a concentration of 5 mg/mL in phosphate-buffered saline (PBS) and filter-sterilized. The solution should be protected from light and stored at -20°C in aliquots for up to 6 months. Avoid repeated freeze-thaw cycles and do not store at 4°C for extended periods [6]. The working concentration in the assay typically ranges from 0.2-0.5 mg/mL [2].

Solubilization solutions must be selected based on cell type and experimental conditions. Common options include:

  • Acidified isopropanol (4 mM HCl, 0.1% NP-40 in isopropanol) [6]
  • Dimethyl sulfoxide (DMSO) [2]
  • SDS-based solubilization buffers [2]

For this compound testing, drug solution preparation requires special consideration due to its solubility characteristics. This compound is freely soluble in water and slightly soluble in alcohol and chloroform [1]. Stock solutions are typically prepared in PBS or culture media at concentrations 100-1000× higher than the final test concentrations to minimize dilution effects when added to cell cultures.

Table 2: Key Experimental Parameters for this compound MTT Assay Optimization

Parameter Optimal Condition Considerations for this compound Testing
Cell seeding density 5,000-50,000 cells/well (96-well plate) Lower densities for rapid proliferation lines; ensure linear range
This compound exposure time 24-72 hours Dependent on treatment objectives; longer exposure for low concentrations
MTT incubation period 2-4 hours Varies with cell metabolic activity; optimize for each cell line
Solubilization duration 15 minutes to overnight Ensure complete dissolution; gentle shaking may be required
Absorbance measurement 570 nm with 630-690 nm reference Reference wavelength critical for background subtraction

Step-by-Step MTT Protocol for this compound Cytotoxicity Testing

Cell Seeding and Treatment
  • Harvest and count cells from maintenance cultures during logarithmic growth phase. Ensure viability exceeds 95% as determined by trypan blue exclusion.
  • Prepare cell suspension at appropriate density in complete culture medium. For most leukemic cell lines, seed 100 μL containing 5,000-50,000 cells per well in 96-well tissue culture plates. Include multiple replicates for each condition (minimum triplicate recommended).
  • Include control wells:
    • Negative controls: Cells with medium only (100% viability baseline)
    • Blank controls: Medium without cells (background absorbance)
    • Positive controls: Cells with known cytotoxic agent (e.g., 100 μM staurosporine)
  • Pre-incubate plates for 24 hours at 37°C, 5% CO₂ to allow cell stabilization and recovery.
  • Prepare this compound serial dilutions in culture medium covering a concentration range typically from 0.1 μM to 100 μM, depending on cell line sensitivity.
  • Remove culture medium from wells and add 100 μL of this compound dilutions to respective wells. Include vehicle controls for solvent effects if applicable.
MTT Incubation and Formazan Solubilization
  • Incubate treatment plates for predetermined exposure period (typically 24-72 hours for this compound) at 37°C, 5% CO₂.
  • Prepare MTT working solution by diluting stock solution (5 mg/mL) in serum-free medium to final concentration of 0.5 mg/mL.
  • Add MTT solution (10-20% of total well volume) directly to each well. Gently swirl plate to ensure uniform distribution.
  • Return plates to incubator for 2-4 hours to allow formazan crystal formation. Monitor visually for purple precipitate development.
  • Carefully remove medium containing MTT without disturbing formazan crystals. For suspension cells, centrifuge plates (1,000 × g, 5 minutes) before medium removal.
  • Add solubilization solution (100-150 μL per well for 96-well plate). Use DMSO, acidified isopropanol, or SDS-based solution as optimized for your cell system.
  • Agitate plates gently on orbital shaker for 15 minutes to ensure complete crystal dissolution. Wrap plates in foil if using light-sensitive solvents.
Absorbance Measurement and Data Analysis
  • Measure absorbance using microplate reader at 570 nm with reference wavelength at 630-690 nm to correct for nonspecific absorption.
  • Read plates promptly after solubilization (within 1 hour) to prevent signal degradation.
  • Calculate normalized viability using the following formula:

  • Generate dose-response curves by plotting viability against this compound concentration using appropriate curve-fitting software.
  • Determine IC₅₀ values (concentration causing 50% viability reduction) using nonlinear regression analysis of dose-response data.

Experimental Workflow and this compound Mechanism Visualization

The following diagram illustrates the complete experimental workflow for the this compound MTT cytotoxicity assay:

workflow Start Cell Culture Preparation (Logarithmic Phase) Seed Seed Cells in 96-Well Plate Start->Seed Stabilize Pre-incubate (24 hours) Seed->Stabilize Treat Add this compound Serial Dilutions Stabilize->Treat Expose Drug Exposure (24-72 hours) Treat->Expose MTTAdd Add MTT Solution (0.5 mg/mL) Expose->MTTAdd Incubate MTT Incubation (2-4 hours) MTTAdd->Incubate Solubilize Remove Medium Add Solubilization Solution Incubate->Solubilize Shake Agitate Plate (15 minutes) Solubilize->Shake Measure Measure Absorbance 570 nm with 630 nm reference Shake->Measure Analyze Data Analysis Calculate IC50 Measure->Analyze

The intracellular mechanism of this compound activation and its interaction with the MTT assay detection principle is shown below:

mechanism Extthis compound Extracellular This compound Transport Nucleoside Transporters Extthis compound->Transport Intthis compound Intracellular This compound Transport->Intthis compound dCK dCK Phosphorylation Intthis compound->dCK AraCMP Ara-CMP dCK->AraCMP CMPK CMPK Phosphorylation AraCMP->CMPK AraCDP Ara-CDP CMPK->AraCDP NDPK NDPK Phosphorylation AraCDP->NDPK AraCTP Ara-CTP (Active Metabolite) NDPK->AraCTP DNAInc DNA Incorporation & Chain Termination AraCTP->DNAInc Apoptosis Apoptosis & Cell Death DNAInc->Apoptosis MTT MTT Tetrazolium (Yellow) Dehydrogenase Mitochondrial Dehydrogenases MTT->Dehydrogenase Formazan Formazan Crystals (Purple) Dehydrogenase->Formazan Solubilization Solubilization & Measurement Formazan->Solubilization

This compound-Specific Applications and Data Interpretation

This compound Combination Therapy Studies

The MTT assay has proven particularly valuable in assessing synergistic interactions between this compound and other therapeutic agents. Research has demonstrated highly synergistic antileukemic activities between this compound and valproic acid (VPA), a histone deacetylase inhibitor, in pediatric AML cell lines and diagnostic blast samples [5]. The extent and direction of cytotoxic interactions can be quantified by determining the combination index (CI) using the following equation:

Where (Dx)₁ and (Dx)₂ are concentrations of this compound and VPA that individually inhibit cell proliferation by 50%, while (D)₁ and (D)₂ are concentrations that produce the same effect when combined. CI values <1 indicate synergistic effects, CI=1 indicates additive effects, and CI>1 indicates antagonistic effects [5].

Studies have revealed that t(8;21) AML blasts are significantly more sensitive to VPA and show far greater sensitivities to combined this compound and VPA than non-t(8;21) AML cases, highlighting the importance of genetic stratification in this compound combination therapy development [5].

This compound-Loaded Nanoparticle Formulations

The MTT assay plays a crucial role in evaluating novel this compound delivery systems, such as trehalose-coated iron oxide nanoparticles (TINPs). Research has demonstrated that this compound-loaded TINPs (CY-TINPs) show remarkable enhancement in cytotoxic activity against tumors compared to conventional this compound administration [8]. When testing nanocarrier systems, special considerations must be addressed in the MTT protocol:

  • Nanoparticle interference with absorbance measurements must be controlled through appropriate blank corrections
  • Serum proteins can affect nanoparticle stability and drug release kinetics
  • Extended exposure times may be necessary to account for sustained release profiles

The development of CY-TINPs with particle sizes of approximately 50 nm and zeta potential of -13.03 mV has demonstrated enhanced cytotoxic activity, improved bioavailability, and delayed drug release, highlighting how MTT assays facilitate the optimization of advanced this compound delivery systems [8].

Quantitative this compound Cytotoxicity Data

Table 3: Experimentally Determined this compound IC₅₀ Values in Various Cell Models

Cell Model Experimental Conditions This compound IC₅₀ References
HL-60 (human promyelocytic leukemia) 24-hour treatment, MTT assay ~2.5 μM [7]
Pediatric AML Blasts (t(8;21)) 72-hour treatment, MTT assay Range: 0.1-1 μM [5]
Pediatric AML Blasts (non-t(8;21)) 72-hour treatment, MTT assay Range: 1-10 μM [5]
Kasumi-1 (AML with t(8;21)) 96-hour treatment, MTT assay Varies with combination [5]
THP-1 (AML with t(9;11)) 96-hour treatment, MTT assay Varies with combination [5]

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • High Background Absorbance: Often caused by incomplete removal of culture medium containing phenol red or serum interference. Use serum-free medium during MTT incubation and include appropriate blank controls [6].
  • Low Formazan Production: May result from insufficient cell numbers, inadequate MTT concentration, or shortened incubation time. Optimize cell seeding density and confirm MTT solution activity through positive controls [2].
  • Precipitate Variability: Inconsistent crystal formation can arise from temperature fluctuations during incubation. Ensure stable 37°C environment without disturbance [2].
  • This compound-Specific Considerations: Chemical reduction of MTT by strong reducing agents may cause false-positive results. Include no-cell controls with this compound to identify direct MTT reduction [2].
Methodological Limitations and Complementary Assays

While the MTT assay provides valuable quantitative data on this compound cytotoxicity, researchers should recognize its inherent limitations:

  • The assay measures metabolic activity rather than direct cell death, which may not always correlate directly with cytotoxicity, especially in cells undergoing metabolic stress without immediate cell death [2] [4].
  • The endpoint nature of the assay prevents continuous monitoring of the same cell population over time [6].
  • Chemical interference can occur with test compounds that directly reduce MTT or absorb at similar wavelengths [2].

To address these limitations, consider implementing complementary assays for comprehensive this compound evaluation:

  • Apoptosis assays (Annexin V/PI staining) to distinguish apoptotic from necrotic cell death [5]
  • Cell cycle analysis to identify specific phase arrest induced by this compound [7]
  • Clonogenic assays to assess long-term reproductive viability after this compound exposure
  • LDH release assays to evaluate membrane integrity and necrotic cell death [4]

Conclusion

The MTT cytotoxicity assay remains an indispensable tool in this compound development and evaluation, providing researchers with a robust, reproducible method to quantify antileukemic activity across diverse experimental contexts. When properly optimized and executed with appropriate controls, this assay generates reliable data on this compound potency, synergistic interactions, and novel formulation efficacy. By understanding both the capabilities and limitations of the MTT assay, researchers can effectively employ this methodology to advance this compound-based therapeutic strategies for leukemia treatment.

References

Comprehensive Application Notes & Protocols: Cytarabine and Daunorubicin in Acute Myeloid Leukemia Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AML and the Role of Cytarabine-Daunorubicin Therapy

Acute Myeloid Leukemia (AML) represents a heterogeneous hematologic malignancy characterized by rapid proliferation of abnormal myeloid precursor cells in bone marrow and blood, resulting in disrupted normal hematopoiesis and peripheral cytopenias. With approximately 20,000 new cases diagnosed annually in the United States, AML incidence increases significantly with age, displaying a median age at diagnosis of 68 years [1]. The pathobiological complexity of AML stems from diverse acquired genetic abnormalities that cooperate to promote leukemogenesis through disrupted differentiation and uncontrolled proliferation [1]. For nearly half a century, the combination of this compound (cytosine arabinoside, Ara-C) and an anthracycline (typically daunorubicin) has constituted the foundational chemotherapeutic backbone for fit patients with newly diagnosed AML [2] [1]. This combination, administered as the "7+3" regimen (7-day continuous this compound infusion with 3 days of daunorubicin), induces complete remission in 60-80% of younger adults (<60 years) and 40-60% of older adults (>65 years) [2].

The therapeutic landscape for AML has evolved significantly in recent years with the introduction of targeted therapies and novel formulations, yet the this compound-daunorubicin combination remains the reference standard for initial induction therapy [3] [1]. The enduring clinical utility of this regimen stems from its synergistic cytotoxicity against leukemic blasts, achieved through complementary mechanisms of action that disrupt DNA synthesis and repair [4] [2]. Recent advances have focused on optimizing this combination through dose intensification, liposomal encapsulation to maintain synergistic drug ratios, and incorporation of targeted agents based on specific molecular abnormalities [5] [6]. Understanding the pharmacodynamic, pharmacokinetic, and clinical protocol aspects of this compound-daunorubicin therapy remains essential for researchers and clinicians developing next-generation AML treatment strategies.

Table 1: AML Classification and Risk Stratification Based on Genetic Abnormalities

Risk Category Cytogenetic Abnormalities Molecular Mutations Approximate Frequency
Favorable t(8;21), inv(16), t(16;16) Mutated NPM1 without FLT3-ITD, Biallelic CEBPA 15-20%
Intermediate Normal karyotype, +8, t(9;11) t(8;21), inv(16) with c-KIT mutations 40-50%
Adverse Complex karyotype, -5, -7, del(5q) TP53 mutations, FLT3-ITD high allelic ratio 30-40%

Pharmacodynamic and Mechanistic Insights

Mechanism of Action of Daunorubicin

Daunorubicin, an anthracycline antibiotic derived from Streptomyces peucetius var. caesius, exerts its antineoplastic activity through three primary mechanisms that collectively disrupt DNA integrity and cellular viability. First, as a DNA intercalating agent, the planar four-ring structure of daunorubicin inserts between DNA base pairs, with the daunosamine sugar moiety positioned in the minor groove, thereby physically impeding DNA and RNA synthesis during the S-phase of the cell cycle [2]. Second, daunorubicin inhibits topoisomerase II activity by stabilizing the cleavable complex between topoisomerase II and DNA, preventing DNA double-strand relegation and generating irreversible DNA breaks [2]. Third, daunorubicin undergoes enzymatic reduction by NADPH-cytochrome P450 reductase to form semiquinone free radicals, which subsequently redox cycle with molecular oxygen to generate superoxide anion and hydrogen peroxide, causing oxidative damage to cellular membranes, proteins, and DNA [2].

The structural determinants of daunorubicin's activity reside in its aglycone and sugar moieties. The aglycone group consists of a tetracyclic ring with quinone and hydroquinone groups on the C and B rings, while the sugar group (daunosamine) attaches to C-7 of the A ring via a glycosidic bond and contains an amine group at C-3 that facilitates DNA binding [2]. These structural features enable the multi-mechanistic cytotoxicity that underpins daunorubicin's efficacy in AML therapy, particularly when combined with this compound.

Mechanism of Action of this compound

This compound (1-β-D-arabinofuranosylcytosine) is a pyrimidine nucleoside analog that requires intracellular phosphorylation to its active metabolite, this compound triphosphate (Ara-CTP), to exert antileukemic effects [2]. The cellular uptake of this compound is mediated by nucleoside transport proteins, primarily human equilibrative nucleoside transporter 1 (hENT1) and human concentrative nucleoside transporter 3 (hCNT3) [2]. Once intracellular, this compound undergoes activation phosphorylation through a three-step process catalyzed by deoxycytidine kinase (DCK; to Ara-CMP), deoxycytidine monophosphate kinase (dCMK; to Ara-CDP), and nucleoside diphosphate kinase (NDK; to Ara-CTP) [2].

The primary mechanism of this compound cytotoxicity involves competition with deoxycytidine triphosphate (dCTP) for incorporation into elongating DNA strands during replication. Once incorporated, Ara-CTP acts as a chain terminator that impedes DNA polymerase activity, thereby inhibiting DNA synthesis and repair [2]. This mechanism exhibits cell cycle specificity, with maximal cytotoxicity occurring during the S-phase when DNA synthesis is most active. Additionally, this compound may induce apoptotic signaling through activation of caspase pathways and mitochondrial membrane depolarization, contributing to programmed cell death in AML blasts.

G This compound This compound CellularUptake CellularUptake This compound->CellularUptake hENT1/hCNT3 Daunorubicin Daunorubicin DNAIntercalation DNAIntercalation Daunorubicin->DNAIntercalation Intercalation TopoIIInhibition TopoIIInhibition Daunorubicin->TopoIIInhibition Topo II Complex FreeRadicals FreeRadicals Daunorubicin->FreeRadicals Redox Cycling Phosphorylation Phosphorylation CellularUptake->Phosphorylation DCK/dCMK/NDK DNASynthesis DNASynthesis Phosphorylation->DNASynthesis Ara-CTP Apoptosis Apoptosis DNASynthesis->Apoptosis Chain Termination DNAIntercalation->Apoptosis TopoIIInhibition->Apoptosis FreeRadicals->Apoptosis CellDeath CellDeath Apoptosis->CellDeath

Diagram 1: Mechanisms of Action of this compound and Daunorubicin in AML Cells. This compound requires nucleoside transporter-mediated uptake and phosphorylation to active Ara-CTP, which incorporates into DNA causing chain termination. Daunorubicin acts through DNA intercalation, topoisomerase II inhibition, and free radical generation. Both pathways converge to induce apoptosis.

Synergistic Interactions

The rationale for combination therapy with this compound and daunorubicin stems from their demonstrated synergistic cytotoxicity against AML blasts, achieved through complementary mechanisms that enhance DNA damage and impair cellular repair processes [4] [5]. The sequential inhibition of DNA synthesis by this compound followed by DNA intercalation and topoisomerase II inhibition by daunorubicin creates a cascade of irreparable DNA damage that triggers apoptotic pathways more effectively than either agent alone [5]. This synergy is maximized at a specific molar ratio of 1:5 (daunorubicin:this compound), which has been optimized in the liposomal formulation CPX-351 to maintain this ratio following systemic administration [7] [5].

Table 2: Pharmacodynamic Properties of this compound and Daunorubicin

Parameter This compound Daunorubicin
Drug Class Pyrimidine nucleoside analog Anthracycline antibiotic
Molecular Weight 243.22 g/mol 563.99 g/mol (HCl salt)
Primary Mechanism DNA chain termination after incorporation as Ara-CTP DNA intercalation and topoisomerase II inhibition
Secondary Mechanisms Inhibition of DNA polymerase Generation of reactive oxygen species
Cell Cycle Specificity S-phase specific Non-phase specific
Key Activation/Inactivation Activation: DCK; Inactivation: CDA Metabolism: Aldo-keto reductase to daunorubicinol
Intracellular Transporters hENT1, hCNT3, ABCC10, ABCC11 Passive diffusion

Standard Treatment Protocols and Methodologies

Induction Therapy: The "7+3" Regimen

The standard induction regimen for fit patients (<60-65 years or select patients up to 75 years with good performance status) consists of the "7+3" protocol: continuous intravenous infusion of this compound 100-200 mg/m²/day for 7 days combined with daunorubicin 60-90 mg/m²/day administered as intravenous push or short infusion on days 1-3 [8] [3]. The dosing selection within these ranges should be individualized based on patient age, comorbidities, and specific AML characteristics, with higher daunorubicin doses (90 mg/m²) typically reserved for younger patients without significant comorbidities [3]. Administration requires central venous access due to the vesicant properties of daunorubicin and the extended infusion duration of this compound [8].

The treatment response is assessed via bone marrow examination 7-14 days after completion of chemotherapy, except in acute promyelocytic leukemia where different assessment timelines apply [3]. A second induction cycle may be administered if the day 14 bone marrow shows persistent AML with adequate cellularity, typically using a modified "5+2" schedule (this compound for 5 days with daunorubicin for 2 days) [8]. The supportive care requirements during induction include antiemetic prophylaxis with a combination of 5-HT3 antagonists and neurokinin-1 receptor antagonists, antimicrobial prophylaxis (antifungal, antiviral, and occasionally antibacterial), and transfusion support for anticipated cytopenias [8].

Consolidation Therapy Approaches

Following achievement of complete remission, post-remission therapy is essential to eliminate minimal residual disease and prevent relapse. Consolidation strategies are risk-adapted based on cytogenetic and molecular profiles [3]. For favorable-risk patients (e.g., those with CBF translocations), consolidation typically involves high-dose this compound (HiDAC) at 3 g/m² every 12 hours on days 1, 3, and 5 for 3-4 cycles [3]. Intermediate-risk patients may receive either HiDAC consolidation or allogeneic hematopoietic stem cell transplantation (HSCT), while adverse-risk patients are typically referred for allogeneic HSCT if feasible [3].

The consolidation regimen selection must consider treatment-related toxicity, particularly the neurotoxicity, nephrotoxicity, and ocular toxicity associated with high-dose this compound. Dose reduction (to 1-2 g/m²) may be necessary for older patients or those with impaired renal function [3]. Throughout consolidation therapy, close monitoring for infectious complications and organ toxicities remains imperative, with appropriate dose adjustments based on recovery counts and organ function.

Table 3: Standard "7+3" Protocol Specifications and Modifications

Component Standard Dosing Alternative Dosing Administration Details
This compound 100-200 mg/m²/day × 7 days 200 mg/m² in clinical trials Continuous IV infusion over 24 hours in sodium chloride 0.9%
Daunorubicin 60 mg/m²/day × 3 days 90 mg/m² for patients <65 years IV push over 5-15 minutes
Cycle Frequency Single induction, repeat if needed May be repeated if remission not achieved 5-8 weeks between cycles if repeated
Dose Modifications Based on hepatic function for daunorubicin Renal impairment: this compound dose adjustment rarely needed Elderly patients or those with comorbidities may require reduced doses

Novel Formulations and Advanced Delivery Systems

CPX-351: Liposomal Encapsulation Technology

CPX-351 (Vyxeos) represents a sophisticated drug delivery system that encapsulates this compound and daunorubicin in a fixed 1:5 molar ratio within liposomal nanoparticles [5]. This formulation is specifically approved for adults with therapy-related AML (t-AML) or AML with myelodysplasia-related changes (AML-MRC) based on its demonstrated superiority over conventional "7+3" chemotherapy in this high-risk population [5] [9]. The liposomal encapsulation maintains the synergistic drug ratio in plasma for over 24 hours following administration, facilitating enhanced intracellular delivery to leukemic blasts while potentially reducing systemic exposure to normal tissues [7] [5].

The mechanistic advantages of CPX-351 include preferential uptake by leukemic cells, potentially mediated by scavenger receptor class B type I which is highly expressed on myeloid leukemia cells and binds negatively charged liposomes [5]. Once internalized, the liposome releases its payload, resulting in sustained intracellular concentrations of both agents at the optimized synergistic ratio [7]. Preclinical studies demonstrated that CPX-351 exhibits enhanced selective cytotoxicity for AML progenitors compared to normal hematopoietic cells, with 5-fold greater sensitivity of AML blasts to CPX-351 versus the free drug combination [7]. This selective toxicity profile may contribute to its improved therapeutic index in clinical applications.

Clinical Protocol for CPX-351 Administration

The standard dosing regimen for CPX-351 in newly diagnosed t-AML or AML-MRC is 100 units/m² (corresponding to daunorubicin 44 mg/m² and this compound 100 mg/m²) administered intravenously over 90 minutes on days 1, 3, and 5 of the induction cycle [5] [3] [9]. For patients with inadequate response, a second induction cycle may be administered at the same dose and schedule [9]. Consolidation therapy consists of CPX-351 100 units/m² on days 1 and 3, with the first cycle initiated 5-8 weeks after the start of the last induction cycle [3].

The pharmacokinetic profile of CPX-351 demonstrates mono-exponential, first-order elimination with minimal early-phase distribution and prolonged half-lives (31.5 hours for daunorubicin and 40.4 hours for this compound) [5]. Importantly, >99% of both drugs remain encapsulated in the circulation, maintaining the 1:5 molar ratio for more than 24 hours [5]. The safety monitoring requirements for CPX-351 parallel those for conventional anthracycline-based therapy, with particular attention to cardiac function, myelosuppression, and infectious complications. The incidence of grade 3-5 adverse events is similar to conventional "7+3" but with prolonged neutropenia and thrombocytopenia, necessitating robust supportive care measures [5] [9].

Table 4: Comparison of Conventional "7+3" versus CPX-351 Liposomal Formulation

Characteristic Conventional "7+3" CPX-351 Liposomal
Approved Indications Newly diagnosed AML (all types) Newly diagnosed t-AML or AML-MRC
Drug Ratio Variable after administration Fixed 1:5 molar ratio maintained >24h
Standard Dosing This compound: 100-200 mg/m² × 7d Daunorubicin: 60-90 mg/m² × 3d 100 units/m² (daunorubicin 44 mg/m² + this compound 100 mg/m²) on days 1, 3, 5
Administration This compound: CIV over 24h Daunorubicin: IV push over 5-15min IV infusion over 90 minutes
Phase III CR+CRi Rates 50-60% in older secondary AML 47.7% vs 33.3% for conventional "7+3"
Median Overall Survival 6-10 months in high-risk populations 9.56 vs 5.95 months for "7+3"

Resistance Mechanisms and Laboratory Assessment Methods

Cellular and Molecular Resistance Pathways

Resistance to this compound and daunorubicin constitutes a major clinical challenge in AML therapy, contributing to primary treatment failure in 20-40% of younger and 40-60% of older adults, and ultimately disease relapse in approximately 50% of patients who initially achieve remission [2]. The mechanistic bases for resistance are multifactorial, involving pharmacological, genetic, and cellular compartments that enable leukemic cell survival despite chemotherapeutic exposure.

The primary resistance mechanisms to this compound include reduced cellular uptake through downregulation of nucleoside transporters (hENT1, hCNT3), decreased activation through downregulation or mutations in deoxycytidine kinase (DCK), increased catabolism by cytidine deaminase (CDA), and enhanced efflux of Ara-CTP by multidrug resistance proteins [2]. For daunorubicin, key resistance mechanisms encompass upregulation of drug efflux transporters (particularly P-glycoprotein/ABCB1), alterations in topoisomerase II expression or activity, enhanced DNA repair capacity, and increased expression of anti-apoptotic proteins (Bcl-2, Bcl-xL) [2]. Additionally, cellular heterogeneity within the leukemic population, particularly the presence of quiescent leukemia stem cells (LSCs) that preferentially express drug efflux transporters and anti-apoptotic proteins, contributes significantly to treatment resistance and disease recurrence [2] [1].

Genetic Determinants of Treatment Response

Molecular profiling has identified specific genetic alterations that influence sensitivity to this compound-daunorubicin therapy. Mutations in the FLT3 gene (particularly internal tandem duplications, ITD) occur in approximately 30% of AML cases and confer increased proliferation and survival signaling, contributing to chemotherapy resistance despite initial response [2] [1]. Similarly, mutations in DNA methyltransferase 3A (DNMT3A) are associated with epigenetic reprogramming that may enhance stem cell self-renewal and impair differentiation, promoting treatment resistance [2].

The microenvironmental context of the bone marrow niche further modulates treatment response through stromal-mediated protection of leukemic cells. Stromal cells secrete soluble factors and establish direct cell-cell contacts that activate pro-survival signaling pathways in AML blasts, including NF-κB, Wnt/β-catenin, and integrin-mediated adhesion signaling [2]. This protective niche represents a potential therapeutic target for overcoming resistance, with several investigational approaches aimed at disrupting stromal-leukemic interactions currently in clinical development.

G Resistance Resistance CytarabineResistance CytarabineResistance Resistance->CytarabineResistance DaunorubicinResistance DaunorubicinResistance Resistance->DaunorubicinResistance GeneticMutations GeneticMutations Resistance->GeneticMutations LSCs LSCs Resistance->LSCs ReducedUptake ReducedUptake CytarabineResistance->ReducedUptake DecreasedActivation DecreasedActivation CytarabineResistance->DecreasedActivation IncreasedEfflux IncreasedEfflux CytarabineResistance->IncreasedEfflux EnhancedEfflux EnhancedEfflux DaunorubicinResistance->EnhancedEfflux AlteredTargets AlteredTargets DaunorubicinResistance->AlteredTargets AntiApoptotic AntiApoptotic DaunorubicinResistance->AntiApoptotic FLT3 FLT3 GeneticMutations->FLT3 DNMT3A DNMT3A GeneticMutations->DNMT3A TP53 TP53 GeneticMutations->TP53 Quiescence Quiescence LSCs->Quiescence StromalProtection StromalProtection LSCs->StromalProtection

Diagram 2: Resistance Mechanisms to this compound and Daunorubicin in AML. Resistance develops through multiple pathways including reduced drug uptake, decreased activation, enhanced efflux, genetic mutations, and leukemia stem cell properties that collectively enable leukemic cell survival.

Emerging Combinations and Future Directions

Targeted Therapy Integration

The contemporary paradigm in AML therapy involves combining this compound and daunorubicin with molecularly targeted agents based on specific genetic abnormalities. For FLT3-mutated AML, the addition of midostaurin (a multi-kinase inhibitor with FLT3 activity) to standard "7+3" chemotherapy has demonstrated significant overall survival benefits, leading to its regulatory approval in this setting [3] [6]. The recommended regimen incorporates midostaurin 50 mg orally twice daily on days 8-21 of each induction cycle, continuing through consolidation and as maintenance therapy [3]. More recently, quizartinib has emerged as another FLT3 inhibitor option for combination with induction chemotherapy, particularly for patients with FLT3-ITD mutations [3].

For KIT-expressing AML, a phase II trial (DATA study) investigated the combination of nilotinib with standard "7+3" induction, demonstrating a complete remission rate of 78% in evaluable patients with acceptable toxicity [6]. This targeted combination approach illustrates the potential for tyrosine kinase inhibition to enhance conventional chemotherapy efficacy in molecularly defined AML subsets. Additional investigational combinations include IDH1/2 inhibitors with chemotherapy in IDH-mutated AML, and BCL-2 inhibitors (venetoclax) with this compound, though the latter typically replaces anthracyclines in these regimens [3] [1].

Experimental Protocols for Combination Therapies

Protocol: FLT3-Mutated AML Induction with Midostaurin

  • Days 1-7: this compound 200 mg/m² continuous IV infusion
  • Days 1-3: Daunorubicin 60 mg/m² IV push
  • Days 8-21: Midostaurin 50 mg orally twice daily
  • Supportive care: Standard antiemetics, antimicrobial prophylaxis, and growth factor support per institutional guidelines
  • Response assessment: Bone marrow biopsy between days 28-35
  • Second induction: If required, repeat above regimen with midostaurin on days 8-21
  • Consolidation: High-dose this compound-based regimens with midostaurin on days 8-21 of each cycle

Protocol: CPX-351 with Targeted Agents Recent clinical trials have explored combining CPX-351 with venetoclax in high-risk AML, leveraging the synergistic potential of optimized chemotherapy delivery with BCL-2 inhibition. The recommended phase II regimen includes:

  • Days 1-5: CPX-351 100 units/m² IV over 90 minutes (induction)
  • Days 1-2: CPX-351 100 units/m² IV over 90 minutes (consolidation)
  • Days 1-14 or 1-21: Venetoclax with dose escalation (400-600 mg daily)
  • Close monitoring for myelosuppression and infectious complications is essential

The future development of this compound-daunorubicin combinations will likely focus on further personalization based on molecular profiling, optimized scheduling to maximize synergistic cytotoxicity while minimizing normal tissue damage, and novel delivery systems that enhance therapeutic targeting to leukemic cells and stem cell compartments.

Conclusion

The combination of this compound and daunorubicin continues to form the therapeutic backbone for AML treatment nearly five decades after its initial introduction, a testament to its fundamental efficacy in targeting leukemic cell proliferation and survival mechanisms. The enduring clinical utility of this combination stems from its synergistic pharmacodynamics, with complementary mechanisms that collectively induce irreparable DNA damage and apoptosis in AML blasts. Recent advances, particularly the development of CPX-351 liposomal formulation that maintains the optimized 1:5 drug ratio, have demonstrated that refinement of this classic combination can yield significant clinical improvements, especially in high-risk AML populations.

The future trajectory of this compound-daunorubicin therapy will increasingly focus on rational combination with molecularly targeted agents, treatment personalization based on genetic profiling, and continued optimization of dosing schedules and supportive care measures. For researchers and drug development professionals, opportunities exist to further enhance the therapeutic index of this combination through novel delivery technologies, biomarker-driven patient selection, and mechanism-based combination strategies that address the fundamental drivers of treatment resistance. As the understanding of AML biology continues to evolve, the this compound-daunorubicin platform will likely remain a cornerstone upon which increasingly effective and personalized treatment regimens are built.

References

Cytarabine in Leukemia Animal Models: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cytarabine (Ara-C) in AML Therapy

This compound (cytosine arabinoside, or Ara-C) is a cornerstone of acute myeloid leukemia (AML) treatment. Its efficacy stems from its action as an S-phase-specific antimetabolite. After cellular uptake, Ara-C is activated by deoxycytidine kinase (dCK) to form Ara-C triphosphate (Ara-CTP), which is then incorporated into DNA, leading to chain termination and inhibition of DNA synthesis, ultimately causing apoptosis [1] [2]. Despite its long history of use, a significant challenge in AML therapy is that some leukemic stem cells survive treatment, leading to relapse [1]. Animal models are therefore indispensable for investigating the mechanisms of Ara-C resistance, testing novel therapeutic combinations, and optimizing dosing schedules to improve patient outcomes.

Animal Models for this compound Studies in Leukemia

Various animal models are employed to recapitulate the complexity of human AML. The choice of model depends on the specific research question, whether it involves genetics, drug efficacy, or the tumor microenvironment.

The following table summarizes the key characteristics of commonly used animal models in this compound research:

Table 1: Animal Models for this compound Studies in Leukemia

Model Type Examples/Description Key Applications Advantages Limitations
Mouse Models (Rodent) WEHI-3 cell graft in BALB/c mice [3] Evaluation of chemotherapeutic efficacy, immune microenvironment modulation [3]. Syngeneic; intact immune system; well-established protocol. Does not represent the genetic heterogeneity of human AML.
Zebrafish Models (Non-Mammalian) Transgenic lines: spi-1:MYST3/NCOA2-EGFP, hsp70:AML1-ETO, spi-1:FLT3-ITD-2A-EGFP & spi-1:NPM1-Mut [4] Study of genetic mutations in leukemogenesis, drug screening, and imaging of disease progression [4]. High fecundity; optical transparency of embryos; low cost. Physiological differences from mammals; long latency for some models.
Xenograft Mouse Models Immunodeficient mice injected with human AML cell lines (e.g., MV4-11-luciferase-GFP) or patient-derived cells [5] Pre-clinical testing of novel drugs and combinations in a human-in-mouse context [5]. Allows study of human AML cells; suitable for in vivo drug screening. Lack of a functional immune system; expensive.

Experimental Protocols for this compound Administration

Protocol 1: Syngeneic Mouse Model (WEHI-3) for Evaluating the CAG Priming Regimen

This protocol is adapted from Chen et al. (2018) and is used to study the effects of the low-dose this compound, aclarubicin, and G-CSF (CAG) regimen on the bone marrow microenvironment [3].

  • Animal Model Establishment: Use 6-8 week old male BALB/c wild-type mice.
    • Cell Line: Murine AML WEHI-3 cell line (AML-M4 subtype).
    • Engraftment: Inject 1x10⁶ WEHI-3 cells in 100 µL PBS via the tail vein on day 0 [3].
  • Treatment Regimen: Begin treatment on an appropriate day post-confirmation of engraftment (e.g., day 7). Randomize mice into control and treatment groups.
    • CAG Group:
      • This compound (Ara-C): 10 mg/kg/day, administered via intraperitoneal (i.p.) injection.
      • Aclarubicin: 0.42 mg/kg/day, i.p. injection.
      • G-CSF: 75 µg/kg/day, subcutaneous (s.c.) injection.
    • Treatment Duration: The drugs are typically administered for 7-14 days, with G-CSF given 1 hour before chemotherapy [3].
  • Key Endpoints and Data Collection:
    • Flow Cytometry: Analyze proportions of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) in bone marrow and spleen using antibodies against CD4, CD25, Foxp3, CD11b, Ly-6G, and Ly-6C [3].
    • ELISA: Measure levels of stromal cell-derived factor-1α (SDF-1α) in bone marrow and peripheral blood [3].
    • Histopathology: Perform H&E staining on liver, spleen, and other organs to check for leukemic cell infiltration [3].

The following diagram illustrates the experimental workflow for this syngeneic mouse model:

CAG_Workflow cluster_analysis Data Collection Start BALB/c Mouse (6-8 weeks old) Engraft Tail Vein Injection of 1x10^6 WEHI-3 Cells Start->Engraft Group Randomization into Treatment Groups Engraft->Group Treat CAG Regimen for 7-14 days: • Ara-C (10 mg/kg/day, i.p.) • Aclarubicin (0.42 mg/kg/day, i.p.) • G-CSF (75 µg/kg/day, s.c.) Group->Treat Analyze Endpoint Analysis Treat->Analyze A1 Flow Cytometry (Tregs, MDSCs) Analyze->A1 A2 ELISA (SDF-1α) Analyze->A2 A3 Histopathology (H&E Staining) Analyze->A3

Protocol 2: Xenograft Model for Evaluating Novel Drug Synergy

This protocol is based on a 2025 study investigating the synergy between chidamide and this compound [5].

  • Animal Model Establishment: Use immunodeficient mice (e.g., NOD/SCID or NSG).
    • Cell Line: MV4-11-luciferase-GFP cells (a human AML cell line with FLT3-ITD mutation).
    • Engraftment: Inject cells intravenously via the tail vein. Tumor burden can be monitored non-invasively using bioluminescence imaging (BLI) if luciferase-expressing cells are used [5].
  • Treatment Regimen:
    • Control Group: Vehicle control.
    • This compound Monotherapy: 50-100 mg/kg, i.p. injection, schedule varies (e.g., 5 days on, 2 days off).
    • Chidamide Monotherapy: 5-10 mg/kg, oral gavage, several times per week.
    • Combination Therapy: Chidamide + this compound [5].
  • Key Endpoints and Data Collection:
    • Tumor Burden Monitoring: Quantify bioluminescence flux regularly.
    • Apoptosis Analysis: Execute tumors and analyze cleaved caspase-3 and caspase-9 via western blot.
    • Pathway Analysis: Examine c-MYC protein levels and histone acetylation (e.g., ace-H3K9, ace-H3K18) in tumor tissues [5].

Quantitative Data from Key Studies

The tables below summarize quantitative findings from recent animal studies involving this compound.

Table 2: Efficacy of Combination Therapies In Vivo

Therapeutic Combination Model Used Key Efficacy Findings Proposed Mechanism Source
Chidamide + this compound MV4-11 xenograft in immunodeficient mice Combination therapy achieved a greater reduction in tumor burden (BLI) compared to either monotherapy. Synergistic downregulation of the MYC signaling pathway; enhanced apoptosis. [5]
CAG Priming Regimen WEHI-3 syngeneic in BALB/c mice Regimen decreased Tregs and MDSCs in bone marrow; downregulated SDF-1α. Alters immunosuppressive bone marrow microenvironment. [3]

Table 3: Molecular and Cellular Response Markers

Analyte/Pathway Assay Method Observation in Animal Models Biological Significance Source
DUSP1 Expression IHC, Western Blot, Q-PCR Higher DUSP1 levels correlated with Ara-C resistance. Knockdown sensitized cells to Ara-C. DUSP1 signaling pathway regulates this compound sensitivity, potentially via MAPK. [6]
MYC Signaling RNA-seq, Western Blot Chidamide + this compound synergistically suppressed MYC pathway more effectively than single agents. MYC is a key regulator of ribosome biogenesis and cell survival. [5]
SDF-1α/CXCR4 Axis ELISA, Flow Cytometry CAG regimen downregulated SDF-1α levels in bone marrow and peripheral blood. Disruption of this axis may mobilize leukemic cells from protective niches. [3]

Molecular Mechanisms and Resistance Pathways

Understanding this compound's mechanism of action and the molecular basis for resistance is critical for improving its efficacy. This compound is a prodrug activated by deoxycytidine kinase (dCK). Resistance can arise from dCK deficiency, increased inactivation by cytidine deaminase, or high intracellular dCTP levels [1]. Recent research highlights other key pathways:

  • The DUSP1 Signaling Pathway: High expression of dual specificity phosphatase 1 (DUSP1) is associated with poor outcomes and Ara-C resistance in AML. DUSP1 knockdown was shown to sensitize AML cells to Ara-C, accompanied by elevated phosphorylation of the MAPK pathway, suggesting DUSP1 as a potential target to overcome resistance [6].
  • The MYC-RRP9 Axis in Ribosome Biogenesis: The combination of chidamide and this compound synergistically inhibits ribosome biogenesis, a critical process for cancer cell proliferation. This synergy involves the direct targeting of the c-MYC protein, which in turn downregulates RRP9—a key gene for ribosome assembly. Overexpression of RRP9 promoted resistance to the drug combination, establishing this axis as a vital mechanism and therapeutic target [5].

The following diagram illustrates this compound's intracellular mechanism and key resistance pathways:

AraC_Mechanism AraC This compound (Ara-C) In Cellular Uptake via hENT1 AraC->In Act1 Activation by dCK (Ara-CMP) In->Act1 D2 Resistance: High Cytidine Deaminase In->D2 Act2 Further Phosphorylation (Ara-CDP, Ara-CTP) Act1->Act2 D1 Resistance: dCK Deficiency Act1->D1 Inc Incorporation into DNA Act2->Inc Effect Chain Termination Inhibition of DNA Synthesis Apoptosis Inc->Effect D3 Resistance: High DUSP1 Expression Effect->D3 Note Synergistic Pathways: • Chidamide inhibits MYC-RRP9 axis • Targeting DUSP1 sensitizes cells Note->Effect

Conclusion

Animal models, ranging from zebrafish to murine xenografts, are powerful tools for advancing our understanding of this compound in leukemia treatment. The provided protocols for syngeneic and xenograft models offer a framework for evaluating this compound, both as a single agent and in combination with other drugs like chidamide or within regimens like CAG. The quantitative data and mechanistic insights into pathways such as DUSP1 and MYC-RRP9 underscore the importance of not just testing efficacy in vivo but also uncovering the molecular underpinnings of response and resistance. These application notes and protocols provide a foundation for researchers to design robust pre-clinical studies aimed at optimizing this compound-based therapies for leukemia.

References

Comprehensive Application Notes and Protocols: UPLC Analytical Method Validation for Cytarabine in Pharmaceutical Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Method Summary

The analysis of cytarabine,- a cornerstone chemotherapeutic agent used primarily in the treatment of acute myeloid leukemia, requires robust analytical methods that ensure accurate quantification and monitoring of stability in pharmaceutical formulations. Ultra-Performance Liquid Chromatography (UPLC) has emerged as a superior analytical technique that provides enhanced separation efficiency, reduced analysis time, and lower solvent consumption compared to conventional HPLC methods. These application notes consolidate and detail a validated UPLC method for the analysis of this compound, either alone or in combination with other chemotherapeutic agents such as daunorubicin, providing researchers and pharmaceutical analysts with a comprehensive framework for method implementation and validation.

The development and validation of analytical methods for cytotoxic drugs like this compound is particularly important due to their potent therapeutic effects and narrow therapeutic indices, requiring precise quantification to ensure both efficacy and patient safety. The methodology outlined in these application notes has been optimized to provide excellent resolution of this compound from its potential degradation products and co-administered drugs, with validation parameters demonstrating compliance with International Council for Harmonisation (ICH) guidelines. The application of this UPLC method extends to quality control testing, stability studies, and therapeutic drug monitoring in clinical settings, making it an invaluable tool throughout the drug development and manufacturing pipeline.

Method Validation Summary

The UPLC method for this compound analysis has been comprehensively validated according to ICH Q2(R1) guidelines, with key parameters including specificity, accuracy, precision, linearity, and sensitivity thoroughly evaluated. The validation data demonstrates that the method is fit-for-purpose for the quantitative analysis of this compound in bulk drug substances, pharmaceutical formulations, and stability samples.

Specificity and Forced Degradation Studies

The specificity of the method was confirmed through forced degradation studies, where this compound samples were subjected to various stress conditions including acid, base, oxidative, thermal, and hydrolytic degradation. The method effectively separated this compound from all degradation products, demonstrating its stability-indicating capability. The purity angle was less than the purity threshold in all stress conditions, confirming the homogeneity of the this compound peak [1].

Table 1: Forced Degradation Results for this compound

Stress Condition % Assay % Degradation Purity Angle Purity Threshold
Control 100.0 0.0 10.457 40.478
Acid Degradation 87.1 12.9 10.364 40.421
Base Degradation 88.8 11.2 10.314 40.341
Peroxide Oxidation 86.2 13.8 10.261 40.261
Reduction 89.3 10.7 10.251 40.185
Thermal Degradation 95.9 4.1 10.213 40.143
Hydrolysis 97.1 2.9 10.154 40.121
Accuracy, Precision, and Linearity

The method demonstrated excellent accuracy with recovery rates of 100.4% for this compound, well within the acceptable range of 98-102% [1]. The precision of the method was evaluated through both repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (RSD) values of 0.69% for this compound, indicating high reproducibility [1].

Table 2: Summary of Validation Parameters for this compound UPLC Method

Validation Parameter This compound Result Acceptance Criteria
Accuracy (% Recovery) 100.4% 98-102%
Precision (% RSD) 0.69% ≤2.0%
Linearity (R²) 0.992 ≥0.990
Range 5-300 μg/mL Dependent on linearity
LOD 1.65 μg/mL -
LOQ 5.0 μg/mL -

The linearity of the method was evaluated over a concentration range of 5-300 μg/mL for this compound, with a correlation coefficient (R²) of 0.992, demonstrating excellent proportionality between concentration and detector response [1]. The method exhibited appropriate sensitivity with a limit of detection (LOD) of 1.65 μg/mL and limit of quantification (LOQ) of 5.0 μg/mL for this compound [1].

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥99%) [1]
  • Acetonitrile (HPLC grade) [1]
  • Formic acid (HPLC grade) [1]
  • Purified water (HPLC grade) [1]
  • Drug product (bulk or formulation)
Instrumentation and Chromatographic Conditions
  • UPLC system: Waters Acquity model UPLC with quaternary pump, PDA detector, and Empower 2.0 software [1]
  • Column: Phenyl column (100 × 2.1 mm, 1.7 μm) [1]
  • Mobile phase: Acetonitrile and 0.1% formic acid (70:30, v/v) [1]
  • Flow rate: 0.5 mL/min [1]
  • Detection wavelength: 240 nm [1]
  • Injection volume: 10 μL [1]
  • Column temperature: 30°C [1]
  • Run time: 3 minutes [1]
Preparation of Standard Solutions
  • Stock standard solution: Accurately weigh approximately 22 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Add about 35 mL of diluent (water:acetonitrile, 50:50, v/v) and sonicate to dissolve. Dilute to volume with the same diluent and mix well to obtain a solution with concentration of approximately 440 μg/mL [1].

  • Working standard solutions: Pipette 5 mL of the stock standard solution into a 50 mL volumetric flask and dilute to volume with diluent to obtain a concentration of approximately 44 μg/mL. Prepare a series of standard solutions at appropriate concentrations for constructing the calibration curve [1].

Preparation of Sample Solutions
  • For bulk drug substance: Accurately weigh approximately 50 mg of this compound bulk sample and transfer to a 50 mL volumetric flask. Add about 35 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix well [1].

  • For pharmaceutical formulations: Accurately weigh or measure an amount of the preparation equivalent to approximately 50 mg of this compound and transfer to a 50 mL volumetric flask. Add about 35 mL of diluent, sonicate with occasional shaking for 10 minutes, and dilute to volume with diluent. Mix well and filter through a 0.45 μm membrane filter [1].

System Suitability Testing

Prior to sample analysis, perform system suitability tests to ensure the chromatographic system is operating correctly. Inject six replicates of the standard solution and evaluate the following parameters:

  • Retention time: this compound should elute at approximately 0.864 minutes [1]
  • Theoretical plates: Should be not less than 2000
  • Tailing factor: Should be not more than 2.0
  • Relative standard deviation of peak areas for six replicate injections: Should be not more than 2.0%

Workflow Diagrams

G Start Start Method Development MPO Mobile Phase Optimization Start->MPO CO Column Optimization MPO->CO CE Chromatographic Evaluation CO->CE SS System Suitability Testing CE->SS End Method Validation SS->End

Diagram 1: UPLC Method Development Workflow

G Start Start Method Validation S Specificity Start->S A Accuracy S->A P Precision A->P L Linearity P->L R Robustness L->R End Method Validation Complete R->End

Diagram 2: Method Validation Process

Applications in Combination Therapies

The UPLC method has been successfully applied to the simultaneous analysis of this compound in combination with other chemotherapeutic agents, particularly in formulations used for acute myeloid leukemia treatment. When combined with daunorubicin, the method effectively separates both compounds with retention times of 0.864 minutes for this compound and 1.742 minutes for daunorubicin, demonstrating the versatility of the method for analyzing combination therapies [1]. This is particularly valuable for quality control of liposomal infusion formulations containing both this compound and daunorubicin, which represent an important advancement in leukemia treatment [2].

For biological sample analysis, alternative chromatographic methods have been developed. An HPLC method with UV detection at 275 nm utilizing a C18 column (150 × 2.1 mm, 3 μm) with a mobile phase consisting of 6.9 g/L monobasic sodium phosphate (pH 3):methanol (70:30, v/v) has been successfully validated for the determination of this compound and dexamethasone in spiked human plasma, with a linear range of 0.2-15 μg/mL for both drugs [3] [4]. For enhanced sensitivity in pharmacokinetic studies, LC-MS/MS methods have been developed that can quantify this compound concentrations as low as 2.0 ng/mL in rat plasma, enabling precise therapeutic drug monitoring [5].

Troubleshooting and Technical Notes

  • Peak tailing: If excessive peak tailing is observed, check the column performance and consider adjusting the formic acid concentration in the mobile phase (within 0.05-0.2%) to improve peak shape [1].
  • Retention time shift: Significant changes in retention time may indicate column degradation or mobile phase preparation errors. Ensure consistent mobile phase preparation and column conditioning [1].
  • Reduced sensitivity: If sensitivity decreases over time, check for detector lamp degradation or column contamination. Implement a regular column cleaning regimen using higher organic solvent ratios [1].
  • Baseline noise: Elevated baseline noise can result from mobile phase contaminants, air bubbles in the system, or detector issues. Degas mobile phases thoroughly and ensure proper system purging [1].
  • System suitability failures: If system suitability criteria are not met, verify column temperature stability, mobile phase composition, and injection precision. Replace the column if theoretical plates consistently fall below 2000 [1].

Conclusion

The validated UPLC method presented in these application notes provides a robust, accurate, and precise approach for the quantification of this compound in pharmaceutical products and related substances. The method demonstrates excellent performance across all validated parameters, including specificity, linearity, accuracy, and precision, while offering the advantages of reduced analysis time and lower solvent consumption compared to conventional HPLC methods. The detailed experimental protocols and troubleshooting guidance facilitate straightforward implementation in quality control laboratories, supporting the ongoing development and manufacturing of this critical chemotherapeutic agent.

References

Comprehensive Application Notes and Protocols for Cytarabine Intrathecal Chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the protocol.

Introduction and Clinical Significance

Intrathecal chemotherapy represents a critical therapeutic modality for treating and preventing neoplastic involvement of the central nervous system (CNS), particularly leptomeningeal metastases that occur with various hematologic malignancies and solid tumors. The blood-brain barrier poses a significant challenge to systemic chemotherapy, limiting drug penetration into the cerebrospinal fluid (CSF) and meningeal tissues. Cytarabine (1-β-D-arabinofuranosylcytosine, ara-C) is a pyrimidine nucleoside analog that has emerged as a cornerstone of intrathecal therapy due to its potent antineoplastic activity against leukemic cells and other malignancies with leptomeningeal involvement. When administered intrathecally, this compound bypasses the blood-brain barrier, achieving therapeutic concentrations in the CSF that would be unattainable with systemic administration while minimizing systemic exposure and toxicity [1] [2].

The clinical significance of this compound in modern neuro-oncology is substantial. Leptomeningeal metastasis of high-grade glioma represents a particularly lethal disease manifestation, with conventional therapeutic measures offering limited benefit. Recent research has demonstrated that this compound exhibits potent antiglioma effects through inhibition of proliferation and promotion of apoptosis in glioma cells. Molecular analyses reveal that these effects are mediated through significant suppression of the PI3K/Akt/mTOR pathway, downregulation of Ki-67, BCL2, and 4-1BB, with concomitant upregulation of Bax and cleaved caspase-3 [3]. These findings position this compound as a promising agent not only for hematologic malignancies with CNS involvement but also for primary brain tumors with leptomeningeal dissemination, highlighting the importance of standardized protocols for its intrathecal administration.

Intrathecal Administration Protocols

Administration Techniques

Intrathecal administration of this compound can be performed via two primary methods: lumbar puncture or through an Ommaya intraventricular reservoir. The lumbar puncture approach involves direct injection into the lumbar thecal sac, while the Ommaya reservoir allows for direct ventricular administration via an implanted catheter system [4]. For lumbar puncture, proper patient positioning is crucial—lateral decubitus with knees flexed toward the chest or seated leaning forward are the standard positions. The injection site is typically between the L3-L4 or L4-L5 vertebrae, below the termination of the spinal cord [4]. The procedural workflow is detailed in Figure 1 below.

G cluster_0 Administration Phase cluster_1 Key Technical Considerations Start Patient Preparation LP Lumbar Puncture Procedure Start->LP CSF CSF Withdrawal LP->CSF LP->CSF Admin This compound Administration CSF->Admin CSF->Admin D Withdraw equivalent CSF volume before injection CSF->D Position Post-Procedure Positioning Admin->Position Admin->Position A Use preservative-free formulations only Admin->A B Administer slowly over 1-5 minutes Admin->B C Inject total volume between 5-15 mL Admin->C Monitor Patient Monitoring Position->Monitor E Maintain patient in flat position for 1 hour post-admin Position->E

*Figure 1: Workflow for Intrathecal this compound Administration via Lumbar Puncture*

The administration volume of this compound is a critical parameter influencing drug distribution within the CSF space. Current recommendations suggest a total injection volume between 5-15 mL for adults, with most protocols utilizing 5-12 mL [4]. To prevent increases in intracranial pressure, it is recommended to withdraw a CSF volume equivalent to the volume of this compound to be administered [4]. For pediatric patients, administration volumes are adjusted based on age: approximately 6 mL for children <1 year, increasing to 12 mL for children ≥3 years [4]. The injection should be performed slowly over 1-5 minutes, with some evidence suggesting that slower administration may reduce the incidence of post-procedural headaches, particularly in patients with small brain ventricles or elevated intracranial pressure [4] [2].

Following intrathecal administration, patient positioning can significantly influence drug distribution and potential toxicity. Immediate post-procedure positioning recommendations include prone positioning for at least one hour to facilitate ventricular penetration of the chemotherapeutic agent [4]. Some protocols extend this period to several hours, while others recommend supine positioning. The optimal duration of positioning remains an area of clinical variation, though most guidelines agree on a minimum of one hour [4].

Dosing Regimens

Table 1: this compound Dosing Regimens for Intrathecal Administration

Indication Formulation Dose Frequency Notes
Meningeal Leukemia Conventional this compound 5-75 mg/m² 2 times/week until CSF normalizes, then progressively longer intervals Most common: 30 mg/m² every 4 days [2]
Lymphomatous Meningitis Liposomal this compound 50 mg Every 14 days for 2 doses, then every 28 days for 3 doses For induction and consolidation therapy [2]
CNS Prophylaxis in ALL Conventional this compound (as Triple Therapy) 30-50 mg Varies by protocol; often 12 injections total Combined with methotrexate and corticosteroids [5]
CNS Prophylaxis in ALL Liposomal this compound 50 mg 6-8 injections based on immunophenotype Higher neurotoxicity risk; consider lower doses [5]
Leptomeningeal Glioma Conventional this compound Case-dependent 2 times/week for 6 doses, then monthly Based on limited clinical evidence [3]

Dosing frequency varies based on indication, formulation, and patient-specific factors. For conventional this compound in meningeal leukemia, typical regimens involve administration twice weekly until CSF parameters normalize, followed by progressive extension of intervals to once weekly, every two weeks, then monthly [2]. Liposomal this compound benefits from an extended-release profile, allowing less frequent dosing—typically every 14 days for induction, transitioning to every 28 days for consolidation therapy [2]. Recent research in adult acute lymphoblastic leukemia (ALL) suggests that liposomal this compound at 50 mg doses may be associated with significant neurotoxicity (24% grade 3-4 neurotoxicity versus 3% with triple intrathecal therapy), prompting investigation of lower dosages for future protocols [5].

Formulation and Preparation Guidelines

Reconstitution and Compatibility

Preservative-free formulations of this compound are mandatory for intrathecal administration due to the potential neurotoxicity of preservative agents. Conventional this compound powder should be reconstituted with preservative-free 0.9% sodium chloride injection, Elliott's B solution, or other isotonic buffered diluents that do not contain preservatives [2]. In some instances, the patient's own CSF may be used as the diluent during the procedure. Diluents containing benzyl alcohol are strictly contraindicated for intrathecal use due to the risk of neurotoxicity [2].

Liposomal this compound (DepoCyt) represents an advanced formulation designed for sustained-release within the CSF space. This formulation consists of this compound encapsulated within multivesicular lipid particles that slowly release the active drug over approximately 14 days, maintaining cytotoxic concentrations in the CSF for prolonged periods [2] [5]. Unlike conventional this compound, liposomal this compound should not be diluted or mixed with any other drugs or solutions. The vials should be allowed to reach room temperature immediately before use and gently agitated or inverted to ensure uniform resuspension of liposomes, avoiding aggressive agitation that could disrupt the lipid particles [2].

Table 2: Formulation and Stability Parameters for Intrathecal this compound

Parameter Conventional this compound Liposomal this compound
Recommended Diluent Preservative-free 0.9% sodium chloride, Elliott's B solution, or lactated Ringer's injection No dilution permitted
Benzyl Alcohol Content Must be preservative-free Preservative-free
Final Concentration Variable based on clinical protocol; typically 5-10 mg/mL 10 mg/mL (50 mg/5 mL vial)
pH Adjustment Recommended to physiological range (7.3-7.4) for tolerability Pre-formulated to appropriate pH
Osmolarity Should be adjusted to physiological range (280-300 mOsm/L) Pre-formulated to appropriate osmolarity
In-Line Filtration Not typically restricted Must not use inline filters
Storage Conditions Variable stability; consult specific product information Refrigerate at 2-8°C; do not freeze
Beyond-Use Dating Varies by preparation; typically 8-24 hours when prepared under sterile conditions Use immediately after withdrawal from vial

Physicochemical parameters such as pH and osmolarity significantly influence the tolerability of intrathecal chemotherapy. Ideally, the administered solution should be adjusted to the physiological pH of CSF (approximately 7.3-7.4) and normal CSF osmolarity (280-300 mOsm/L) to minimize chemical irritation to the meninges [4]. While commercial liposomal this compound is pre-formulated within appropriate parameters, conventional this compound preparations may require adjustment to optimize tolerability, particularly when prepared in unusual concentrations or with non-standard diluents.

Mechanistic Insights and Molecular Pharmacology

Mechanism of Action

This compound functions as an antimetabolite antineoplastic agent, specifically a pyrimidine nucleoside analog that incorporates an arabinose sugar moiety instead of deoxyribose. Following administration, this compound requires intracellular activation through phosphorylation to its active form, This compound triphosphate (ara-CTP). This conversion is mediated by deoxycytidine kinase and other nucleotide kinases [1] [6]. The resulting active metabolite exerts its cytotoxic effects through multiple mechanisms: (1) incorporation into DNA during the S-phase of the cell cycle, resulting in termination of DNA chain elongation and inhibition of DNA synthesis; (2) competitive inhibition of DNA polymerase, further impairing DNA replication and repair; and (3) to a lesser extent, incorporation into RNA, disrupting RNA function and protein synthesis [1] [6].

Recent research has elucidated additional molecular mechanisms underlying this compound's antitumor effects, particularly in glioma models. Studies demonstrate that this compound significantly downregulates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and angiogenesis in malignant gliomas [3]. This pathway inhibition correlates with reduced expression of Ki-67 (a proliferation marker), BCL2 (an anti-apoptotic protein), and 4-1BB (an immune checkpoint molecule), while simultaneously upregulating Bax and cleaved caspase-3, key mediators of apoptosis [3]. These findings provide a mechanistic basis for this compound's efficacy in leptomeningeal glioma metastases and suggest potential synergistic opportunities with other pathway-targeted agents.

CNS Pharmacokinetics and Distribution

The pharmacokinetic profile of this compound within the CNS differs significantly based on formulation and administration route. Following intrathecal administration of conventional this compound, the drug exhibits biphasic clearance from the cerebrospinal fluid, with an initial half-life of approximately 2 hours and limited conversion to the inactive uracil metabolite (ara-U) due to low deaminase activity in the CSF [1]. In contrast, liposomal this compound maintains cytotoxic concentrations in the CSF for 10-14 days after a single 50-mg dose, permitting less frequent dosing intervals [2] [5].

Advanced physiologically-based pharmacokinetic (PBPK) modeling has provided valuable insights into the spatial and temporal distribution of intrathecally administered drugs. These models demonstrate that after intraventricular administration, both antibody and small-molecule drugs achieve therapeutic concentrations in CSF compartments and adjacent brain tissue. However, penetration into the deep brain parenchyma is limited for small molecules like this compound, while antibody drugs may achieve more substantial distribution to deeper parenchymal regions [7]. The modeling further suggests that intraventricular infusion over 24 hours may mitigate neurotoxicity while retaining efficacy compared with bolus administration, offering potential protocol optimization opportunities [7]. Figure 2 illustrates the key molecular mechanisms and pharmacokinetic behavior of this compound in the CNS.

G cluster_0 Molecular Consequences cluster_1 Key Pharmacodynamic Effects IT Intrathecal this compound Export Cellular Uptake via hENT1 Transporter IT->Export Deamination Enzymatic Deamination by Cytidine Deaminase IT->Deamination  Systemic Circulation Phosphorylation Stepwise Phosphorylation by Deoxycytidine Kinase Export->Phosphorylation Active This compound Triphosphate (Active Metabolite) Phosphorylation->Active DNA DNA Incorporation Chain Termination Active->DNA Polymerase DNA Polymerase Inhibition Active->Polymerase Apoptosis Apoptosis Induction Active->Apoptosis Pathway PI3K/Akt/mTOR Pathway Inhibition Active->Pathway A Reduced BCL2 Expression Pathway->A B Increased Bax and Cleaved Caspase-3 Pathway->B C Decreased Ki-67 Proliferation Marker Pathway->C D Downregulation of 4-1BB Immune Checkpoint Pathway->D Inactive Inactive Arabinofuranosyluracil (ara-U) Deamination->Inactive

*Figure 2: Molecular Mechanisms and Pharmacodynamics of this compound*

Safety and Toxicity Management

Adverse Effect Profile

Intrathecal this compound administration is associated with several potential toxicities that require careful monitoring and management. The most frequent adverse effects include chemical arachnoiditis, characterized by nausea, vomiting, headache, and fever. This inflammatory response typically occurs within several days of administration and is more common with liposomal this compound than with the conventional formulation [2]. When left untreated, chemical arachnoiditis may progress to severe neurotoxicity; however, with appropriate prophylactic measures, symptoms are generally manageable and reversible.

Additional neurotoxic effects may include cerebellar dysfunction (particularly with high-dose regimens), seizures, encephalopathy, and in rare instances, myelopathy with repeated administration [2] [6]. A randomized trial comparing liposomal this compound with triple intrathecal therapy in adult ALL patients reported significantly higher rates of grade 3-4 neurotoxicity with liposomal this compound (24% versus 3% with triple therapy), highlighting the importance of careful patient selection and monitoring [5]. Peripheral neuropathy, paraparesis, and cognitive dysfunction have also been reported, though these manifestations are typically associated with cumulative exposure and higher dosing regimens.

Systemic toxicities from intrathecal this compound are generally less severe than with systemic administration but may include myelosuppression (particularly with frequent dosing or impaired CSF flow), hepatic dysfunction, gastrointestinal disturbances, and conjunctivitis [2] [8]. The risk of systemic toxicity increases when the blood-CSF barrier is compromised or when CSF circulation is obstructed, potentially allowing greater systemic absorption of the drug.

Prophylaxis and Management Strategies

Table 3: Toxicity Management Strategies for Intrathecal this compound

Toxicity Type Preventive Measures Management Strategies
Chemical Arachnoiditis Dexamethasone 4 mg twice daily (PO/IV) for 5 days starting on day of liposomal this compound administration Continue dexamethasone; analgesics; antipyretics; antiemetics
Neurotoxicity Use lowest effective dose; extend intervals between doses; consider intraventricular administration to avoid repeated LPs Discontinue or reduce dose; neuroimaging to rule out other causes; symptomatic management
Systemic Toxicity Monitor blood counts, hepatic and renal function; adjust dose in organ dysfunction Supportive care; growth factors for myelosuppression; dose adjustment
Seizures Screen for predisposition; prophylactic antiepileptics in high-risk patients Standard anticonvulsant therapy; re-evaluate treatment necessity
Long-Term Neurocognitive Effects Limit cumulative exposure; consider alternative agents in young patients Neuropsychological assessment; cognitive rehabilitation

The prophylactic administration of corticosteroids significantly reduces the incidence and severity of chemical arachnoiditis. For liposomal this compound, the standard recommendation is dexamethasone 4 mg twice daily (orally or intravenously) for five days, beginning on the day of each this compound administration [2]. Some protocols utilize alternative corticosteroids or adjusted dosing regimens based on patient-specific factors and institutional experience. For conventional this compound, the routine use of prophylactic corticosteroids remains less standardized, though many clinicians administer a short course around the time of intrathecal treatment, particularly in patients with prior chemical arachnoiditis.

Long-term survivors of ALL who received intrathecal chemotherapy during childhood may exhibit white matter microstructural changes detectable by advanced neuroimaging techniques. Recent research utilizing magnetization transfer ratio (MTR) imaging has demonstrated significant correlations between cumulative doses of intrathecal agents (methotrexate, this compound, and hydrocortisone) and reduced white matter integrity in long-term survivors [9]. These findings highlight the importance of limiting cumulative exposure to intrathecal chemotherapy when possible, particularly in pediatric populations, and implementing long-term neurocognitive monitoring for survivors.

Advanced Research Applications and Experimental Modeling

Physiologically-Based Pharmacokinetic (PBPK) Modeling

Advanced computational modeling approaches are increasingly employed to optimize intrathecal chemotherapy protocols and improve our understanding of drug distribution within the CNS. Physiologically-based pharmacokinetic (PBPK) models incorporating the complex anatomy and physiology of the human CNS have been developed to predict the temporal and spatial distribution of both small molecules and biologics following intrathecal administration [7]. These models account for key physiological processes including CSF production and circulation, solute exchange between CSF and brain tissue via diffusion and convective bulk flow (glymphatic system), and clearance mechanisms through arachnoid villi and other pathways.

The 6-compartment CNS PBPK model structure has demonstrated particular utility for predicting drug distribution following intraventricular administration. This model differentiates between ventricular CSF, cranial subarachnoid space, spinal subarachnoid space, adjacent brain tissue, and deep brain parenchyma, allowing for quantitative predictions of drug exposure at various sites within the CNS [7]. Model simulations suggest that while small molecules like this compound achieve high concentrations in CSF and adjacent brain tissue, their penetration into deep brain parenchyma is limited. In contrast, antibody-based therapeutics may achieve more substantial distribution to deeper parenchymal regions, albeit with different temporal profiles [7].

These modeling approaches further suggest that administration method significantly influences drug distribution and potential toxicity. Intraventricular infusion over 24 hours may provide more consistent CNS exposure while avoiding the excessively high peak concentrations associated with bolus administration, potentially mitigating neurotoxicity while maintaining therapeutic efficacy [7]. Such modeling approaches offer valuable tools for protocol optimization and drug development, potentially reducing the need for extensive clinical trial-and-error approaches.

Experimental Protocols for Efficacy Assessment

In vitro assessment of this compound's antineoplastic activity typically employs standardized assays measuring cell viability, proliferation, and apoptosis induction. The MTT assay provides a robust method for quantifying cell viability, wherein cells are seeded in multi-well plates, exposed to varying this compound concentrations (typically ranging from 3.9 nM to 2,000 nM), and incubated for predetermined periods (24-120 hours) before adding MTT reagent and measuring optical density at 570 nm [3]. Plate colony formation assays offer complementary information about long-term proliferative capacity, wherein cells are treated with this compound for defined periods and allowed to grow for 2-3 weeks before staining and counting visible colonies [3]. Additional methodologies include trypan-blue exclusion tests for direct viability assessment and flow cytometric analysis of apoptosis using Annexin V/propidium iodide staining.

At the molecular level, this compound's effects on signaling pathways can be quantified through Western blot analysis of key pathway components, including phospho-Akt, total Akt, mTOR, and downstream effectors [3]. Quantitative real-time PCR enables measurement of gene expression changes in response to this compound exposure, while immunohistochemistry facilitates spatial assessment of protein expression in tissue specimens [3]. These techniques collectively provide comprehensive characterization of this compound's mechanisms of action and potential resistance pathways.

In vivo modeling of this compound efficacy typically employs xenograft models in immunocompromised mice, with tumor growth monitored through caliper measurements or advanced imaging techniques. For leptomeningeal disease models, direct intrathecal administration replicates the clinical route of administration, with drug efficacy assessed through survival analysis, tumor burden quantification, and molecular analysis of harvested tissues [3]. These experimental approaches provide critical preclinical data supporting clinical protocol development and optimization.

Conclusion

This compound remains a cornerstone of intrathecal chemotherapy for neoplastic meningitis, with well-established efficacy in hematologic malignancies and emerging potential in leptomeningeal metastases from solid tumors and primary brain tumors. The successful implementation of intrathecal this compound protocols requires meticulous attention to administration techniques, appropriate dosing regimens, and vigilant toxicity management. The development of liposomal this compound has extended the therapeutic window through sustained drug release, permitting less frequent dosing while maintaining therapeutic CSF concentrations.

Future directions in intrathecal this compound therapy include optimization of dosing regimens to balance efficacy with neurotoxicity, particularly for liposomal formulations where dose reduction may improve tolerability without compromising therapeutic outcomes [5]. Additionally, advanced PBPK modeling approaches offer promising tools for protocol individualization and administration method optimization [7]. Further research is needed to elucidate resistance mechanisms and identify predictive biomarkers that can guide patient selection for intrathecal therapy, ultimately maximizing therapeutic benefit while minimizing unnecessary exposure and potential toxicity.

References

Cytarabine Consolidation Therapy in Acute Myeloid Leukemia: Comprehensive Protocols and Emerging Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to Cytarabine in AML Consolidation Therapy

This compound (cytosine arabinoside, Ara-C) remains a cornerstone agent in the treatment of acute myeloid leukemia (AML), particularly during the consolidation phase following complete remission. As a pyrimidine antimetabolite, this compound incorporates into DNA during synthesis, leading to chain termination and ultimately apoptotic cell death in rapidly dividing leukemic cells. The efficacy of this compound in consolidation therapy is profoundly influenced by both dosage and scheduling, with contemporary clinical practice recognizing three primary dosing strategies: low-dose (LDAC, <1 g/m²), intermediate-dose (IDAC, 1-1.5 g/m²), and high-dose this compound (HDAC, 2-3 g/m²) [1] [2]. While HDAC has been widely adopted in consolidation regimens, emerging evidence suggests that IDAC offers comparable efficacy with improved tolerability profiles, particularly in specific cytogenetic subsets of AML [1] [2].

The pharmacological basis for dose optimization stems from this compound's unique metabolism and mechanism of action. Following cellular uptake, this compound requires sequential phosphorylation to its active form, this compound triphosphate (Ara-CTP), which competes with deoxycytidine triphosphate for incorporation into DNA. The intracellular concentration and retention time of Ara-CTP directly correlate with this compound's cytotoxic effects, providing the rationale for higher-dose regimens in consolidation therapy [3]. However, the dose-dependent toxicities of this compound, including neurotoxicity, gastrointestinal toxicity, and myelosuppression, have prompted investigation into optimal dosing strategies that balance efficacy with safety considerations [1] [4].

Recent advances in understanding the pharmacogenomic determinants of this compound response and the impact of cytogenetic heterogeneity on treatment outcomes have refined consolidation approaches, moving toward more personalized treatment paradigms [3] [2]. This application note provides comprehensive protocols and evidence-based guidelines for implementing this compound consolidation therapy in AML, with particular emphasis on dose selection, combination strategies, and emerging biomarkers for treatment optimization.

Clinical Evidence and Comparative Efficacy of this compound Consolidation Strategies

Intermediate-Dose Versus High-Dose this compound

The optimal dosing of this compound in consolidation therapy continues to evolve, with current evidence supporting a nuanced approach based on disease risk stratification and patient-specific factors. A 2025 retrospective analysis of 204 AML patients demonstrated that IDAC-based combination therapy significantly improved relapse-free survival (RFS) compared to IDAC monotherapy (HR 0.62, p = 0.019), although no significant difference in overall survival was observed (HR 0.68, p = 0.11) [1]. This study revealed that specific patient subgroups derived particular benefit from IDAC combination therapy, including younger patients (HR = 0.43, p = 0.01), those with intermediate-risk disease (HR = 0.51, p = 0.01), and patients with MRD positivity at complete remission (HR = 0.48, p = 0.03) [1].

Comparative studies between IDAC and HDAC have demonstrated comparable efficacy in specific cytogenetic contexts. A 2022 retrospective cohort study focusing on t(8;21) AML found that IDAC significantly improved overall survival compared to LDAC (HR = 0.55, p = 0.0375), with no significant difference observed between HiDAC and IDAC regimens [2]. This study highlighted the importance of cytogenetic stratification, as the survival benefit of IDAC was predominantly observed in patients with additional cytogenetic abnormalities such as loss of X chromosome (-X), del(9q), or complex karyotype (Group B, HR = 0.21, p = 0.0125), while patients with t(8;21)-only or additional loss of Y chromosome (-Y) cytogenetics (Group A) derived similar benefit from LDAC and IDAC regimens [2].

Table 1: Comparative Efficacy of this compound Dosing Strategies in AML Consolidation

Dosing Strategy Patient Population RFS/OS Outcomes Key Considerations
IDAC monotherapy [1] Non-transplant AML Reference group for comparisons Baseline approach with defined toxicity profile
IDAC combination therapy [1] Non-transplant AML, especially intermediate-risk or MRD+ RFS: HR 0.62, p=0.019; OS: HR 0.68, p=0.11 Improved relapse prevention with increased hematologic toxicity
IDAC vs LDAC [2] t(8;21) AML with additional abnormalities (-X, del(9q), complex) OS: HR 0.21, p=0.0125 Significant survival advantage in specific cytogenetic subgroup
HDAC in consolidation [4] AML patients <60 years, favorable-risk RFS: HR 0.38, p=0.001 Superior relapse prevention in favorable-risk disease
Toxicity Profiles and Risk-Benefit Considerations

The selection of appropriate this compound dosing must balance anti-leukemic efficacy against treatment-related toxicities. The 2025 analysis of IDAC-based regimens reported significantly higher rates of grade ≥3 neutropenia (p = 0.032), febrile neutropenia (p = 0.039), and documented infections (p = 0.028) in patients receiving combination therapy compared to monotherapy [1]. However, despite these increased hematologic toxicities, the non-relapse mortality was similar between the two groups (p = 0.985), supporting the manageable safety profile of IDAC-based combinations [1].

Historical comparisons between HDAC and standard-dose this compound have demonstrated that while HDAC reduces relapse rates, particularly in favorable-risk AML, this does not consistently translate into overall survival benefits, potentially due to treatment-related mortality and long-term sequelae [4]. A comprehensive meta-analysis of 22 trials including 5,945 AML patients confirmed that HDAC consolidation showed significant RFS benefits (HR = 0.67, 95% CI 0.49-0.9, P = 0.008) compared with standard-dose this compound, especially for the favorable-risk group (HR = 0.38, 95% CI 0.21-0.69, P = 0.001), though no overall survival advantage was observed (HR = 0.84, 95% CI 0.55-1.27, P = 0.41) [4].

Table 2: Adverse Event Profiles of this compound Consolidation Regimens

Toxicity Type IDAC Monotherapy [1] IDAC Combination [1] HDAC Regimens [4]
Hematologic Toxicities Baseline rate Significantly increased (p<0.05) Substantially increased
Non-hematologic Toxicities Lower incidence Comparable to monotherapy Neurotoxicity, gastrointestinal toxicity
Infectious Complications Baseline rate Febrile neutropenia: p=0.039; Documented infection: p=0.028 Significant risk increase
Non-relapse Mortality Reference No significant difference (p=0.985) Potential contributor to offset survival benefit

Experimental Protocols and Methodologies

In Vitro this compound Resistance Modeling

The development of this compound-resistant leukemia cell lines provides a critical tool for investigating resistance mechanisms and screening potential sensitizing agents. The following protocol outlines the established methodology for generating this compound-resistant HL60 cells:

Protocol: Generation of this compound-Resistant HL60 Cell Lines

  • Cell Culture Conditions: Maintain parental HL60 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% antibiotic-antimycotic reagents at 37°C in a humidified incubator with 5% CO₂ [5].
  • Resistance Induction: Initiate continuous exposure to this compound at 1 nM concentration, with gradual escalation to 1 μM over multiple passages. Monitor cell viability and proliferation rates throughout the process [5].
  • Characterization Assays:
    • Conduct gene expression profiling using platforms such as Agilent SurePrint Microarray following Cy3-labeling of cRNA
    • Perform functional enrichment analysis of differentially expressed genes using ShinyGO 0.76 software
    • Validate candidate gene expression by RT-qPCR with GAPDH as internal control using the 2-ΔΔCt method [5]

This model system has identified key genes involved in cytokine dysregulation in this compound-resistant cells, including BCL3, OAS3, RELB, AIM2, and NFKB2, which were significantly overexpressed in resistant compared to parental cells [5].

Pharmacogenomic Profiling for this compound Response Prediction

The ACS10 pharmacogenomic score represents a significant advance in personalized therapy for AML, incorporating 10 single nucleotide variants across 9 genes involved in this compound metabolism. The following protocol details the implementation of ACS10 scoring:

Protocol: ACS10 Pharmacogenomic Score Determination

  • Sample Requirements: Genomic DNA from peripheral blood or bone marrow samples collected at diagnosis
  • Genotyping Methodology:
    • Perform targeted genotyping for the 10 SNVs in the ACS10 panel (eTable 1 in Supplement 1 of [3])
    • Utilize platform such as Illumina Infinium Global Screening Array or targeted sequencing approaches
  • Score Calculation:
    • Apply predetermined weighting algorithm for the 10 SNVs to calculate composite ACS10 score
    • Classify patients as low ACS10 (score ≤0) or high ACS10 (score >0) [3]
  • Clinical Correlation:
    • In standard treatment arms, low ACS10 is associated with inferior event-free survival (HR 1.42, 95% CI 1.05-1.95, P=.02)
    • Low ACS10 is more prevalent in Black patients (84% vs 22% in White patients, P<.001) [3]

This protocol enables identification of patients who may benefit from therapy augmentation, such as the addition of bortezomib, which has been shown to mitigate the poor outcomes associated with low ACS10 scores [3].

Cytarabine_Workflow Start Patient with AML Diagnosis PGx ACS10 Pharmacogenomic Testing Start->PGx Cytogenetic Cytogenetic Risk Stratification Start->Cytogenetic Decision Treatment Decision Point PGx->Decision Cytogenetic->Decision IDAC IDAC Consolidation Decision->IDAC Standard Risk HDAC HDAC Consolidation Decision->HDAC Favorable Risk Cytogenetics Augment Therapy Augmentation (e.g., Bortezomib) Decision->Augment Low ACS10 Score MRD MRD Monitoring IDAC->MRD HDAC->MRD Augment->MRD Outcome Outcome Assessment MRD->Outcome

Figure 1: Comprehensive Workflow for this compound Consolid Therapy Personalization Integrating Pharmacogenomic and Cytogenetic Data

Emerging Research Applications and Novel Directions

This compound Resistance Mechanisms and Overcoming Strategies

Recent investigations into this compound resistance have revealed complex molecular mechanisms underlying treatment failure. Gene expression profiling of this compound-resistant HL60 cells identified 274 differentially expressed genes (DEGs) compared to parental cells, with 185 genes showing over 2-fold higher expression and 89 genes demonstrating over 2-fold lower expression in resistant cells [5]. Functional enrichment analysis revealed significant involvement of these DEGs in cytokine production pathways, suggesting a previously underappreciated role of inflammatory signaling in this compound resistance [5].

Key genes identified in the resistance signature include BCL3, OAS3, RELB, AIM2, and NFKB2, which are involved in NF-κB signaling and inflammatory response pathways. The survival probability of AML patients in TCGA database correlated significantly with the expression of these genes, suggesting their potential utility as predictive biomarkers and therapeutic targets [5]. These findings open new avenues for overcoming resistance through targeted inhibition of these pathways or strategic combination therapies.

Novel Combination Strategies and Future Directions

Research into this compound combination regimens continues to evolve, with several promising approaches emerging:

  • Immunochemotherapy Combinations: The association between immune-infiltrating tumor microenvironment and resistance to this compound-based chemotherapy suggests potential synergy with immunotherapeutic agents. Patients with immune-infiltrated AML microenvironments demonstrate enrichment in interferon gamma-related mRNA profiles and display resistance to cytotoxic chemotherapy but increased responsiveness to immunotherapy with agents such as flotetuzumab [5].
  • Therapy Augmentation Based on Pharmacogenomics: The demonstration that bortezomib addition can overcome the poor outcomes associated with low ACS10 scores represents a paradigm for pharmacogenomically-guided therapy personalization. In the AAML1031 trial, the addition of bortezomib to standard this compound-based induction was associated with improved outcomes specifically in Black patients, who have a higher prevalence of low ACS10 scores [3].
  • Dose-Dense Approaches: The S-HAM regimen, utilizing sequential high-dose this compound and mitoxantrone with a dose-dense schedule (second cycle starting on day 8), demonstrated significant reductions in the duration of critical leukopenia (median 29 vs. 44 days, P<0.001) and hospitalization (median 37 vs. 49 days, P<0.001) compared to standard double induction, while maintaining comparable response rates [6].

Cytarabine_Resistance This compound This compound Exposure Resistance Acquired Resistance Phenotype This compound->Resistance DEGs Differential Gene Expression (274 genes) Resistance->DEGs Cytokine Dysregulated Cytokine Signaling DEGs->Cytokine Pathways NF-κB and Inflammatory Pathway Activation Cytokine->Pathways Survival Reduced Survival Probability Pathways->Survival Targets Potential Therapeutic Targets (BCL3, OAS3, RELB, AIM2, NFKB2) Targets->Pathways Inhibition

Figure 2: Molecular Mechanisms of this compound Resistance and Potential Intervention Strategies Identified Through Gene Expression Profiling

Conclusions and Clinical Applications

The evolving landscape of this compound consolidation therapy in AML reflects a movement toward increasingly personalized treatment approaches. The integration of cytogenetic risk stratification, pharmacogenomic profiling, and response assessment through MRD monitoring enables more precise selection of optimal consolidation strategies. Current evidence supports:

  • Risk-Adapted Dosing: Intermediate-dose this compound represents an effective balance between efficacy and toxicity for many AML patients, with specific cytogenetic subsets (such as t(8;21) with additional abnormalities) deriving particular benefit [1] [2].
  • Combination Therapy: IDAC-based combination regimens with anthracyclines or homoharringtonine demonstrate improved relapse-free survival compared to monotherapy, particularly in patients with intermediate-risk disease or MRD positivity, despite increased but manageable hematologic toxicity [1].
  • Pharmacogenomic Guidance: The ACS10 score provides a validated tool for identifying patients with inherent resistance to standard this compound-based therapy who may benefit from treatment augmentation or alternative approaches [3].

Future research directions should focus on prospective validation of pharmacogenomic-guided therapy, development of targeted agents to overcome specific resistance mechanisms, and optimization of combination strategies with novel therapeutic modalities. The continued refinement of this compound consolidation protocols promises to improve outcomes for AML patients through increasingly personalized and biologically rational treatment approaches.

References

Comprehensive Analysis of Cytarabine's Inhibition of the PI3K/Akt/mTOR Pathway in Malignant Glioma: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Cytarabine (1-β-arabinofuranosylcytosine) is a pyrimidine nucleoside analog that has demonstrated significant potential in the management of leptomeningeal metastasis (LM) from high-grade glioma, particularly through its inhibitory effects on the PI3K/Akt/mTOR signaling pathway. The PI3K/Akt/mTOR (PAM) pathway represents one of the most frequently dysregulated signaling networks in human cancers, with approximately 50% of tumors exhibiting some form of PAM pathway aberration [1]. This pathway plays a critical role in regulating diverse cellular functions including cell survival, growth, proliferation, metabolism, and apoptosis [2]. In malignant gliomas, activation or overexpression of phosphorylated Akt and mTOR is commonly observed, with increasing expression correlating with higher tumor grades [3]. The strategic targeting of this pathway by this compound provides a promising therapeutic approach for treating this highly aggressive disease with typically poor prognosis.

The therapeutic significance of this compound extends beyond its classical role as a DNA synthesis inhibitor. Recent investigations have revealed that this compound exerts multifaceted antiglioma effects through direct modulation of the PAM pathway, resulting in suppressed proliferation, induced apoptosis, and altered expression of key regulatory proteins [3]. These findings are particularly relevant for leptomeningeal metastasis, where conventional systemic chemotherapy often proves ineffective due to limited blood-brain barrier penetration, making intrathecal administration of agents like this compound an essential treatment strategy. The following application notes provide a comprehensive analysis of this compound's effects on the PAM pathway, along with detailed experimental protocols for investigating these mechanisms in preclinical models.

PI3K/Akt/mTOR Signaling Pathway Overview

Pathway Components and Activation Mechanism

The PI3K/Akt/mTOR signaling cascade represents a highly conserved signal transduction network in eukaryotic cells that promotes cell survival, growth, and cell cycle progression in response to external stimuli [1]. The pathway initiates when growth factors bind to receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), leading to activation of Class I PI3K enzymes. These enzymes function as heterodimers consisting of a p85 regulatory subunit and a p110 catalytic subunit [2] [4]. Upon activation, PI3K phosphorylates the membrane lipid phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a critical second messenger that recruits Akt (protein kinase B) and its upstream activator PDK1 to the plasma membrane through their pleckstrin homology (PH) domains [2].

Akt activation occurs through phosphorylation at two key residues: Thr308 by PDK1 and Ser473 primarily by the mTOR complex 2 (mTORC2) [2] [4]. This dual phosphorylation results in full Akt activation, enabling it to phosphorylate numerous downstream substrates involved in cellular processes. The mTOR kinase functions within two distinct complexes: mTORC1, which regulates cell growth, protein synthesis, and autophagy, and mTORC2, which not only phosphorylates Akt but also controls cytoskeletal organization [1]. The PAM pathway is negatively regulated by several tumor suppressors, most notably PTEN (phosphatase and tensin homolog), which dephosphorylates PIP3 back to PIP2, thereby terminating the signal [2] [1].

Pathway Dysregulation in Cancer

Dysregulation of the PAM pathway occurs through multiple mechanisms in cancer, including RTK overactivation, PI3K mutations, PTEN loss, and Akt amplification [1]. In glioma, the PAM pathway plays a crucial role in promoting invasion, angiogenesis, and treatment resistance [3]. The frequency of PAM pathway alterations in cancer has made it an attractive therapeutic target, with numerous small molecule inhibitors currently in development [2]. The following diagram illustrates the core components and regulatory mechanisms of the PI3K/Akt/mTOR pathway:

pi3k_akt_mtor_pathway cluster_membrane Plasma Membrane Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTK) Growth_Factors->RTK PI3K PI3K (p85/p110) PIP2 → PIP3 RTK->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PIP3->Akt PDK1->Akt Phosphorylates Thr308 TSC1_TSC2 TSC1/TSC2 Complex Akt->TSC1_TSC2 Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates Ser473 mTORC1 mTORC1 mTORC1->Cell_Survival TSC1_TSC2->mTORC1 PTEN PTEN (PIP3 → PIP2) PTEN->PIP3

Diagram Title: PI3K/Akt/mTOR Signaling Pathway Core Components

This compound's Effects on PI3K/Akt/mTOR Signaling

Antiglioma Activity and Molecular Mechanisms

This compound demonstrates significant antiglioma effects through direct modulation of the PAM pathway. In vitro studies using the U87 human glioma cell line have revealed that this compound treatment results in dose-dependent inhibition of cellular proliferation and induction of apoptotic cell death [3]. Molecular analyses demonstrate that this compound significantly reduces expression of key PAM pathway components including PI3K, phosphorylated Akt, and mTOR [3]. Furthermore, this compound treatment downregulates expression of the proliferation marker Ki-67 and the anti-apoptotic protein BCL2, while simultaneously upregulating the pro-apoptotic protein Bax and cleaved caspase-3 [3]. These molecular alterations confirm that this compound induces programmed cell death in glioma cells through targeted modulation of the PAM pathway and its downstream effectors.

The effects of this compound extend beyond direct apoptosis induction to include modulation of immunoregulatory proteins. Research has shown that this compound significantly reduces expression of 4-1BB (CD137), a surface protein involved in T-cell activation and survival that is frequently overexpressed in tumor cells [3]. This finding suggests that this compound may additionally influence tumor microenvironment interactions and immune responses against glioma cells. The convergence of these multiple mechanisms—proliferation inhibition, apoptosis induction, and immunomodulation—through PAM pathway targeting positions this compound as a promising therapeutic agent for managing leptomeningeal metastasis of high-grade glioma, a condition with limited treatment options and typically poor prognosis.

Quantitative Analysis of this compound's Effects

Table 1: this compound's Effects on U87 Glioma Cell Viability and Apoptosis

Parameter Control Values This compound Treatment Experimental Conditions Significance
Cell Viability (MTT assay) 100% 40-60% reduction 48h treatment, concentrations 62.5-2000 nM p < 0.05 [3]
Colony Formation 100% colonies 70-80% reduction 3 weeks treatment, concentrations 62.5-2000 nM p < 0.01 [3]
Apoptosis Rate 5-8% 25-35% 48h treatment with 1000 nM p < 0.01 [3]
BCL2 Expression 100% 40-60% reduction 48h treatment with 1000 nM p < 0.05 [3]
Bax Expression 100% 150-200% increase 48h treatment with 1000 nM p < 0.05 [3]
Cleaved Caspase-3 Baseline 3-5 fold increase 48h treatment with 1000 nM p < 0.01 [3]

Table 2: this compound's Effects on PI3K/Akt/mTOR Pathway Components in U87 Glioma Cells

Pathway Component Effect of this compound Magnitude of Change Experimental Method Biological Consequence
PI3K Expression Significant reduction 50-70% decrease Western Blot Decreased pathway activation
p-Akt (Ser473) Marked decrease 60-80% reduction Western Blot Impaired Akt signaling
mTOR Activity Substantial inhibition 50-70% decrease Western Blot Reduced protein synthesis and growth
Ki-67 Proliferation Marker Significant downregulation 70-80% reduction Immunohistochemistry Decreased cellular proliferation
4-1BB (CD137) Notable reduction 60-70% decrease Western Blot Potential immunomodulation

Experimental Protocols and Methodologies

In Vitro Assessment of this compound Antiglioma Activity
4.1.1 Cell Culture and Drug Preparation

Materials: U87 human glioma cell line (ATCC), Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, this compound (Sigma-Aldrich, C1768), dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS) as drug vehicle.

Procedure:

  • Cell Culture Maintenance: Grow U87 cells in complete DMEM at 37°C in a humidified atmosphere containing 5% CO₂. Passage cells at 80-90% confluence using standard trypsinization procedures.
  • This compound Stock Solution Preparation: Dissolve this compound in DMSO or PBS to create a 10 mM stock solution. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
  • Working Solution Preparation: Dilute this compound stock in complete cell culture medium to achieve desired concentrations (typically ranging from 3.9 nM to 2000 nM). Include vehicle-only controls in all experiments.
  • Cell Plating for Experiments: Plate U87 cells at appropriate densities according to the specific assay requirements (e.g., 2,000 cells/well for MTT assays in 96-well plates, 400 cells/dish for colony formation assays in 6 cm dishes).
4.1.2 Cell Viability Assessment (MTT Assay)

Principles: The MTT assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The assay is based on the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

Procedure:

  • Plate U87 cells in 96-well plates at a density of 2,000 cells per well in 200 μL complete medium and allow to adhere for 24 hours.
  • Treat cells with varying concentrations of this compound (recommended range: 3.9-2000 nM) for 24, 48, 72, 96, and 120 hours. Include vehicle-treated controls and blank wells without cells.
  • Following treatment, add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.
  • Carefully remove the medium and add 110 μL of DMSO to each well to dissolve the formed formazan crystals.
  • Agitate the plate on a plate shaker for 10 minutes to ensure complete dissolution.
  • Measure the optical density at 570 nm using a microplate reader (e.g., Thermo Fisher Scientific Multiskan Spectrum).
  • Calculate cell viability as a percentage relative to vehicle-treated controls.
4.1.3 Clonogenic Survival Assay

Principles: The clonogenic assay measures the ability of single cells to form colonies after this compound treatment, assessing long-term cytotoxic effects and reproductive viability.

Procedure:

  • Plate U87 cells in 6 cm dishes at a low density of 400 cells per dish in complete medium.
  • After 24 hours, treat cells with varying concentrations of this compound (3.9-2000 nM) for the duration of the experiment (typically 3 weeks).
  • Refresh culture medium containing this compound every 3-4 days.
  • After 3 weeks, or when visible colonies (>50 cells) have formed in control dishes, terminate the experiment.
  • Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with crystal violet (0.1% w/v in 20 mM MOPS) for 30 minutes.
  • Count clearly visible colonies (diameter >50 μm) manually or using automated colony counting software.
  • Calculate plating efficiency and surviving fraction relative to vehicle-treated controls.
Molecular Analysis of PAM Pathway Modulation
4.2.1 Apoptosis Analysis by Flow Cytometry

Principles: Flow cytometry with Annexin V/propidium iodide (PI) staining distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine externalization and membrane integrity.

Procedure:

  • Harvest this compound-treated and control U87 cells by gentle trypsinization.
  • Wash cells twice with cold PBS and resuspend in 1× binding buffer at a concentration of 1×10⁶ cells/mL.
  • Transfer 100 μL of cell suspension to flow cytometry tubes and add 5 μL of Annexin V-FITC and 5 μL of propidium iodide (PI).
  • Incubate tubes in the dark at room temperature for 15 minutes.
  • Add 400 μL of 1× binding buffer to each tube and analyze by flow cytometry within 1 hour.
  • Use untreated cells to set baseline fluorescence and establish quadrants.
  • Calculate the percentage of cells in each population (viable: Annexin V⁻/PI⁻; early apoptotic: Annexin V⁺/PI⁻; late apoptotic: Annexin V⁺/PI⁺; necrotic: Annexin V⁻/PI⁺).
4.2.2 Protein Expression Analysis by Western Blotting

Principles: Western blotting allows detection and quantification of specific proteins involved in the PAM pathway and apoptosis regulation.

Procedure:

  • Protein Extraction: Lyse this compound-treated and control U87 cells in RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant.
  • Protein Quantification: Determine protein concentration using a BCA assay according to manufacturer's instructions.
  • Gel Electrophoresis: Separate 20-40 μg of total protein per sample by SDS-PAGE (8-12% gels depending on target protein molecular weight).
  • Protein Transfer: Transfer proteins from gel to PVDF or nitrocellulose membrane using wet or semi-dry transfer systems.
  • Blocking: Block membranes with 5% non-fat dry milk in TBST for 1 hour at room temperature.
  • Antibody Incubation: Incubate membranes with primary antibodies against target proteins (PI3K, p-Akt Ser473, total Akt, mTOR, BCL2, Bax, cleaved caspase-3, and β-actin as loading control) diluted in blocking buffer overnight at 4°C.
  • Detection: Wash membranes, incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature, and develop using enhanced chemiluminescence substrate.
  • Quantification: Capture images using a chemiluminescence imaging system and quantify band intensities using image analysis software.

The following workflow diagram illustrates the integrated experimental approach for evaluating this compound's effects on glioma cells:

experimental_workflow Cell_Culture U87 Glioma Cell Culture Drug_Treatment This compound Treatment (3.9-2000 nM, 24-120h) Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assessment (MTT Assay) Drug_Treatment->Viability_Assay Clonogenic_Assay Clonogenic Survival Assay Drug_Treatment->Clonogenic_Assay Apoptosis_Analysis Apoptosis Analysis (Flow Cytometry) Drug_Treatment->Apoptosis_Analysis Molecular_Analysis Molecular Analysis (Western Blot, IHC) Drug_Treatment->Molecular_Analysis Data_Integration Data Integration & Analysis Viability_Assay->Data_Integration Clonogenic_Assay->Data_Integration Apoptosis_Analysis->Data_Integration Molecular_Analysis->Data_Integration

Diagram Title: Experimental Workflow for this compound Antiglioma Activity Assessment

Therapeutic Implications and Future Directions

Clinical Translation and Combination Strategies

The demonstration of this compound's inhibitory effects on the PAM pathway in malignant glioma has significant clinical implications, particularly for the management of leptomeningeal metastasis. Leptomeningeal metastasis occurs in approximately 20-28% of glioblastoma patients and has traditionally been associated with extremely poor prognosis, with survival typically limited to several weeks after diagnosis [3]. The intrathecal administration of this compound represents a strategic approach for circumventing the blood-brain barrier and achieving therapeutic concentrations in the cerebrospinal fluid and periventricular regions adjacent to CSF channels [3]. Clinical observations have supported the efficacy of this approach, with one reported case showing successful application of intrathecal this compound in an 18-year-old male with high-grade glioma and leptomeningeal dissemination who had previously failed to respond to craniospinal irradiation combined with intrathecal methotrexate [3].

Future research directions should focus on combination therapies that target the PAM pathway at multiple nodes simultaneously or sequentially. The development of resistance to single-agent targeted therapies remains a significant challenge in oncology, and combination approaches may help overcome or prevent resistance mechanisms [1]. Potential strategic combinations include this compound with selective PI3K inhibitors (e.g., alpelisib for PIK3CA-mutant cancers), AKT inhibitors (e.g., ipatasertib, capivasertib), or mTOR inhibitors (e.g., everolimus, temsirolimus) [1]. Additionally, combining this compound with conventional DNA-damaging agents or immunomodulatory approaches may yield synergistic effects through simultaneous targeting of multiple vulnerability pathways in glioma cells. The integration of these combination strategies with biomarker-driven patient selection will be essential for optimizing therapeutic outcomes.

Biomarker Development and Patient Stratification

The effective clinical translation of this compound's PAM pathway inhibitory effects requires the development of robust predictive biomarkers for patient stratification. Potential biomarkers include tumor molecular profiling to identify PIK3CA mutations, PTEN loss, AKT amplifications, or other genetic alterations that result in PAM pathway dependency [1]. Assessment of phosphorylated Akt levels in tumor tissue may serve as a pharmacodynamic biomarker indicating pathway activation status and potential susceptibility to this compound-mediated inhibition [3]. Additionally, monitoring changes in circulating tumor DNA or CSF biomarkers during treatment could provide dynamic assessment of therapeutic response and emerging resistance mechanisms.

The comprehensive understanding of this compound's effects on the PAM pathway also opens avenues for drug repurposing opportunities beyond leukemia and lymphoma where it is traditionally used. The mechanistic insights gained from the studies reviewed in these application notes support the evaluation of this compound in other solid tumors with documented PAM pathway dysregulation, particularly those with leptomeningeal involvement where intrathecal administration is feasible. As the development of targeted therapies continues to advance, this compound may find application as a component of multi-targeted regimens designed to address the complexity and adaptability of oncogenic signaling networks in cancer.

References

Frequently Asked Questions (FAQs) & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common challenges researchers face when studying cytarabine resistance.

Question Potential Cause Recommended Investigation
Why are my AML cell lines resistant to this compound-induced apoptosis? Iron Overload: Suppresses the pro-apoptotic TP53/BCL2/BAX signaling pathway [1]. Check transferrin receptor (TFR1) expression; establish an iron overload model using ferric citrate [1].
Why are cells resistant despite confirmed intracellular uptake of this compound? Downstream Metabolic Failure: Loss of function in the activating enzyme deoxycytidine kinase (dCK) [2]. Perform genomic DNA analysis and RT-qPCR to check for dCK gene deletions or mutations; assess dCK protein expression via Western blot [2].
My resistant cells show no known genetic mutations. What else could it be? Metabolic Reprogramming: Shift towards mitochondrial metabolism, enhancing OxPhos and DNA repair [3] [4]. Conduct metabolomic analysis; test sensitivity with OxPhos inhibitors (e.g., metformin, tigecycline); perform proteomic profiling [3] [4].
How can I overcome resistance related to dCK deficiency? Nucleotide Salvage Pathway Block: dCK-deficient cells rely on de novo nucleotide synthesis [2]. Use a combination of hydroxyurea (HU) and azidothymidine (AZT). HU inhibits RNR, exploiting the cells' dependency on the DNSP [2].
Can I reverse resistance by targeting a non-apoptotic cell death pathway? Dysregulated Ferroptosis: Upregulation of SIRT1 inhibits the ferroptotic cell death pathway [5]. Knockdown SIRT1 and measure ferroptosis markers (ROS, lipid peroxidation) via flow cytometry and ELISA; observe its effect on the HMGB1/ACSL4 pathway [5].

Detailed Experimental Protocols

To ensure your experiments are reproducible, here are detailed methodologies for key assays cited in the research.

Protocol 1: Establishing an Iron Overload Model in AML Cells

This protocol is adapted from studies investigating how iron overload suppresses the TP53 pathway and confers this compound resistance [1].

  • Cell Culture: Maintain TP53 wild-type AML cell lines (e.g., MOLM-13, MV4-11) in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
  • Iron Treatment: Treat cells with various concentrations of ferric citrate (e.g., 100-500 µg/mL) for a set duration (e.g., 48-72 hours) to establish the overload model.
  • Validation of Model:
    • Gene Expression: Use RT-qPCR to confirm suppression of TP53, BAX, and BCL2.
    • Protein Analysis: Use Western blot to validate downregulation of TP53 and BAX proteins.
    • Functional Assay: Perform an apoptosis assay (Annexin V/7-AAD staining and flow cytometry) after co-treatment with this compound. Resistant cells should show significantly reduced apoptosis.
Protocol 2: Generating this compound-Resistant Cell Lines

This classic method is used to create resistant sublines for studying resistance mechanisms, particularly dCK deficiency [2].

  • Parental Cells: Start with human leukemia cell lines (e.g., K562, Kasumi-1) in their standard medium.
  • Stepwise Selection:
    • Begin with a this compound concentration close to the IC50 of the parental cells.
    • Culture cells continuously at this dose until they resume normal growth doubling time.
    • Gradually increase the this compound concentration in steps (e.g., from 0.2 µM to 0.4 µM, then to 1 µM) over several weeks to months.
    • Confirm resistance by regularly assessing cell viability (e.g., with XTT assay) and calculating the new IC50.
  • Mechanism Validation:
    • dCK Analysis: Use RT-qPCR and Western blot to confirm the loss of dCK expression in the resistant sublines.
    • Genomic Analysis: Perform gDNA analysis to check for deletions or mutations in the dCK gene.

Key Resistance Mechanisms & Quantitative Data

The table below summarizes core resistance mechanisms and quantitative data from recent studies for easy comparison in your research.

Mechanism Category Key Player / Biomarker Experimental Evidence / Quantitative Change Proposed Intervention / Reversal Strategy
Alated Drug Activation dCK Deficiency Complete loss of dCK protein expression; >10-fold increase in IC50 [2]. Combination therapy with Hydroxyurea + Azidothymidine [2].
onic Metabolism Oxidative Phosphorylation (OxPhos) Proteomics revealed upregulation of OxPhos and DNA repair proteins [3]. OxPhos inhibitors (Metformin, Tigecycline) [3] [4].
oncogenic Signaling PRDM16 Overexpression Significant increase in IC50 for this compound, but not daunorubicin [4]. Target mitochondrial respiration via the MYC-SLC1A5-Glutaminolysis axis [4].
ron Homeostasis Iron Overload (TFR1) Suppression of TP53/BCL2/BAX pathway; reduced apoptosis in wild-type TP53 cells [1]. Chelation therapy; investigate TFR1 role in iron import [1].
ll Death Evasion SIRT1 Upregulation Significant upregulation in resistant cells; knockdown induced ferroptosis via HMGB1/ACSL4 [5]. SIRT1 knockdown or inhibition [5].

Signaling Pathway Diagrams

The following diagrams visualize two key resistance pathways identified in the current literature, using DOT language for your reference.

Diagram 1: Iron Overload-Mediated Resistance via TP53 Suppression

G IronOverload Iron Overload TFR1 TFR1 Receptor IronOverload->TFR1 TP53_Pathway Suppresses TP53 Signaling TFR1->TP53_Pathway BCL2_BAX Inhibits BCL2/BAX Apoptosis Pathway TP53_Pathway->BCL2_BAX AraC_Resistance This compound Resistance BCL2_BAX->AraC_Resistance

This diagram illustrates how iron overload, mediated by TFR1, leads to the suppression of the TP53/BCL2/BAX apoptosis pathway, ultimately resulting in this compound resistance [1].

Diagram 2: SIRT1 Inhibition Reverses Resistance via Ferroptosis

G SIRT1_Knockdown SIRT1 Knockdown HMGB1_Transloc Promotes HMGB1 Cytoplasmic Translocation SIRT1_Knockdown->HMGB1_Transloc ACSL4_Activation Activates ACSL4 HMGB1_Transloc->ACSL4_Activation Ferroptosis Induces Ferroptosis ACSL4_Activation->Ferroptosis Reversed_Resistance Reverses this compound Resistance Ferroptosis->Reversed_Resistance

This diagram shows the mechanism by which knocking down SIRT1 promotes a novel cell death (ferroptosis) via the HMGB1/ACSL4 pathway, thereby reversing this compound resistance [5].

References

cytarabine neurotoxicity management strategies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary molecular mechanism behind cytarabine-induced neurotoxicity?

    • A1: Recent research identifies that this compound causes neurotoxicity by interrupting active DNA demethylation in postmitotic neurons. The process involves TET enzymes oxidizing 5-methylcytosine, followed by base excision repair (BER) initiated by the TDG glycosylase. This compound incorporation during this process leads to incomplete BER, resulting in persistent DNA double-strand breaks. These breaks are subsequently mis-repaired by DNA Ligase 4, leading to deleterious chromosomal deletions and translocations that ultimately cause neuronal cell death [1] [2]. This mechanism is particularly active in cerebellar Purkinje cells, explaining the drug's characteristic cerebellar syndrome.
  • Q2: Which patient factors increase the risk of developing neurotoxicity?

    • A2: Neurotoxicity risk is strongly influenced by patient-specific factors. The key risk factors identified in clinical studies are summarized in the table below.
Risk Factor Description & Clinical Threshold
Advanced Age Patients over 55 years are at significantly higher risk, with potential for irreversible toxicity [3].
Renal Impairment Impaired kidney function (e.g., eGFR < 60 mL/min/1.73 m², elevated creatinine) reduces this compound clearance, leading to toxic accumulation [4] [5] [3].
Hepatic Dysfunction Pre-existing liver disease or drug-induced liver injury is a known risk factor [5] [3].
High Cumulative Dose Doses ≥ 3 g/m² are associated with higher incidence; however, toxicity can occur at much lower total doses (e.g., < 15 g/m²) in the presence of other risk factors [4] [5].
Neurological History Pre-existing neurological disease may increase susceptibility [3].
  • Q3: What are the common clinical signs and symptoms?
    • A3: The presentation is often a pancerebellar syndrome. Key signs and symptoms for monitoring are listed in the table below.
Category Specific Signs & Symptoms
Motor & Gait Ataxia (unsteady, staggering gait), truncal ataxia (inability to sit/stand unsupported), dysmetria (inability to judge distance), adiadochokinesia (inability to perform rapid alternating movements) [4] [5] [3].
Speech & Ocular Dysarthria (slurred, slow, or irregular speech), nystagmus (rapid, involuntary eye movements) [5] [3].
Cognitive & Other Somnolence, confusion, personality changes, cognitive dysfunction, and in severe cases, seizures or locked-in syndrome [3].
  • Q4: Are there any management or treatment strategies?
    • A4: The cornerstone of management is prevention and early detection.
    • Prevention: Conduct thorough neurological assessments (e.g., finger-to-nose, gait, speech evaluation) before each dose. Adjust this compound dosage based on age and renal function [5] [3].
    • Intervention: Immediately discontinue this compound upon any change in neurological status [3].
    • Treatment: While no antidote exists, case reports and series have documented complete resolution of symptoms following treatment with corticosteroids (e.g., methylprednisolone), suggesting a potential immune-mediated component in some cases [6]. Symptoms typically resolve within days to weeks after drug cessation, though recovery may be incomplete in severe cases [4] [5] [3].

Mechanism of this compound-Induced Neurotoxicity

The following diagram illustrates the key molecular mechanism of this compound-induced neurotoxicity.

G Start Active DNA Demethylation in Postmitotic Neurons Step1 TET enzyme oxidizes 5-Methylcytosine (5mC) Start->Step1 Step2 TDG Glycosylase initiates Base Excision Repair (BER) Step1->Step2 Interruption This compound incorporation interrupts BER process Step2->Interruption Outcome1 Accumulation of DNA Double-Strand Breaks (DSBs) Interruption->Outcome1 Outcome2 Error-prone repair by DNA Ligase 4 Outcome1->Outcome2 Final Chromosomal Aberrations (Deletions/Translocations) → Purkinje Cell Death → Cerebellar Syndrome Outcome2->Final

Suggested Experimental Workflows for Researchers

Here are two potential experimental approaches to model and study this toxicity in a research setting.

In Vitro Assessment Using Human Neuronal Cells

This protocol outlines a method to screen for DNA damage and cell viability in neuronal models.

Title: Protocol for In Vitro Assessment of this compound Neurotoxicity

Hypothesis: Exposure of differentiated human neuronal cells to this compound, but not other cytidine analogues (e.g., gemcitabine), will induce significant DNA double-strand breaks and reduce cell viability.

Workflow:

G A Differentiate SH-SY5Y human neuroblastoma cells B Treat with: - this compound - Gemcitabine (control) - Vehicle A->B C Assay for DNA Damage: γ-H2AX immunofluorescence (DSB marker) B->C D Measure Cell Health: MTT/WST-1 assay (Viability) Caspase 3/7 activity (Apoptosis) B->D E Analyze Data: Compare DSB levels and viability across conditions C->E D->E

Key Parameters:

  • Cell Model: Differentiated SH-SY5Y human neuroblastoma cells are a relevant in vitro model for human neurotoxicology studies [7].
  • Treatments: Include this compound and a control analogue like gemcitabine, which is reported to cause less severe, repairable single-strand breaks [1] [2].
  • Primary Readout: Quantify DNA double-strand breaks via immunofluorescence staining for γ-H2AX, a sensitive marker for DSBs.
  • Secondary Readouts: Assess cell viability (e.g., MTT assay) and apoptosis (e.g., Caspase 3/7 activity) to correlate DNA damage with functional outcomes.
In Vivo Confirmation in Animal Models

This protocol describes a method to validate findings and assess behavioral deficits in vivo.

Title: Protocol for In Vivo Assessment of Cerebellar Toxicity

Hypothesis: Systemic administration of this compound in a rodent model will recapitulate key features of clinical neurotoxicity, including cerebellar damage and motor coordination deficits.

Workflow:

G A Administer this compound to Animal Model (e.g., mouse) B Monitor for Onset of Behavioral Symptoms (3-8 days post-dose) A->B D Harvest Tissue: Collect brain and serum A->D C Conduct Motor Coordination Tests: Beam walk, Rotarod B->C B->D F Correlate behavioral deficits with histological findings C->F E Examine Cerebellar Pathology: Immunohistochemistry for Purkinje cell markers (e.g., Calbindin) and DNA damage (γ-H2AX) D->E E->F

Key Parameters:

  • Model Selection: Patient-derived xenograft (PDX) models can be used, noting that the injection site (intratibial, intrasplenical, subcutaneous) can influence tumor growth and drug sensitivity patterns [8].
  • Dosing: Models should incorporate risk factors like renal impairment to mimic the clinical scenario where toxicity occurs at lower doses [4] [5].
  • Behavioral Analysis: Tests like the rotarod or beam walk are essential for objectively quantifying ataxia and motor coordination deficits.
  • Endpoint Analysis: Histological examination of the cerebellum is crucial. Focus on Purkinje cell loss (using a marker like Calbindin) and confirm DNA damage in these specific cells, as they are a primary target in vivo [1] [2].

References

Scientific Foundation of Cytarabine-Induced Myelosuppression

Author: Smolecule Technical Support Team. Date: February 2026

To effectively troubleshoot, it is crucial to understand why myelosuppression occurs. Cytarabine (Ara-C) is an antimetabolite that primarily affects rapidly dividing cells.

  • Mechanism of Action: this compound is a prodrug metabolized intracellularly to its active form, cytosine arabinoside triphosphate (Ara-CTP). Ara-CTP is incorporated into DNA during the S-phase of the cell cycle, leading to termination of DNA chain elongation and inhibition of DNA polymerase. This results in the death of rapidly proliferating cells, including leukemic blasts and, crucially, hematopoietic progenitor cells in the bone marrow, leading to myelosuppression [1] [2].
  • Impact on Hematopoiesis: The drug disrupts the normal chain of maturation for white blood cells (WBCs), affecting proliferating precursor cells and multiple transit compartments of developing cells, ultimately leading to a depletion of circulating mature WBCs and other blood components [3] [4].

The following diagram illustrates the core mechanism of action and its impact on the cell cycle and hematopoiesis.

G AraC This compound (Ara-C) AraCMP Ara-CMP AraC->AraCMP AraCDP Ara-CDP AraCMP->AraCDP AraCTP Ara-CTP (Active Form) AraCDP->AraCTP DNAInc Incorporation into DNA AraCTP->DNAInc DNAPolInhibit Inhibition of DNA Polymerase AraCTP->DNAPolInhibit ChainTerm DNA Chain Termination DNAInc->ChainTerm DNAPolInhibit->ChainTerm Apoptosis Cell Death (Apoptosis) ChainTerm->Apoptosis SPhase S-Phase Specific Action SPhase->AraC

Clinical Monitoring & Toxicity Management

Rigorous patient monitoring is the first line of defense in managing myelosuppression. The following table summarizes the key adverse effects and recommended monitoring protocols.

Category Specific Adverse Effect / Parameter Monitoring & Management Action

| Hematologic Toxicity | Myelosuppression (neutropenia, thrombocytopenia, anemia) [1] [5] | - Monitor Complete Blood Count (CBC) with differential and platelet count frequently [1].

  • Use growth factor support (G-CSF) to reduce neutropenia duration and infection risk [6]. | | Non-Hematologic Toxicity | this compound Syndrome (fever, myalgia, rash, conjunctivitis) [1] | - Administer corticosteroids for prophylaxis or treatment [1] [6].
  • Use corticosteroid eye drops to prevent corneal toxicity [6]. | | | Neurotoxicity / Cerebellar Toxicity (ataxia, dysarthria, nystagmus) [1] [2] | - Perform baseline and regular neurological assessments [6].
  • Adjust dose or discontinue this compound for neurological signs; risk is higher with high-dose regimens and renal impairment [1] [6]. | | | Other Organ Toxicities (hepatic, renal) [1] | - Monitor Liver Function Tests (LFTs), serum creatinine, and Blood Urea Nitrogen (BUN) [1]. |

Strategic Mitigation and Dose Optimization

A primary strategy for mitigating myelosuppression involves optimizing the dose and schedule of this compound itself.

  • Dose Intensity Considerations: While High-Dose this compound (HiDAC, 3000 mg/m²) has been a standard for consolidation therapy in AML, evidence suggests that Intermediate-Dose this compound (IDAC, 1000-2000 mg/m²) can provide similar clinical efficacy with a more favorable toxicity profile, including reduced myelosuppression and neurotoxicity [7]. This is because the activation of this compound to Ara-CTP is a saturable process; doses above 1000-2000 mg/m² do not significantly increase intracellular Ara-CTP levels but do increase toxicity [7] [5].
  • Overcoming Pharmacokinetic Challenges: The standard 12-hour interval between HiDAC doses may allow some leukemic cells to progress through the S-phase without exposure to the drug. Shortening the interval between doses (e.g., to 6-8 hours) could theoretically increase cytotoxicity against leukemic cells, though this must be balanced against enhanced toxicity to normal cells [7].

Advanced Experimental and Modeling Approaches

For researchers, several advanced methodologies can be employed to study and predict myelosuppression.

Mathematical Modeling of Myelosuppression

Mathematical models can personalize predictions of WBC nadir and recovery, enabling preemptive management.

  • Model Basis: These models are often based on a compartmental structure of hematopoiesis, including a proliferating compartment, several maturing transit compartments, and a compartment for circulating blood cells [3] [4].
  • Pharmacodynamic (PD) Effects: The models incorporate the cytotoxic effect of this compound (via Ara-C concentration) on the proliferation rate and maturation rate of these cell compartments. A secondary effect on proliferation is a plausible hypothesis for Ara-C's action [3].
  • Application: By personalizing model parameters with patient-specific data (e.g., baseline WBC, prior cycle data), researchers and clinicians can simulate different dosing schedules to predict the depth and duration of leukopenia and optimize the timing of subsequent cycles [3].

The workflow for developing and applying such a model is shown below.

G Start Patient Data: PK/PD, WBC counts Model Mathematical Model (e.g., Friberg-based) Start->Model Est Estimate Patient-Specific Parameters Model->Est Sim Simulate WBC Dynamics Est->Sim Pred Predict Nadir & Recovery Sim->Pred Decide Optimize Schedule/Timing Pred->Decide

Detailed Experimental Protocol: FLAG-Ida Regimen

The FLAG-Ida regimen is a clinical example of a protocol designed to synergize with this compound while managing its toxicity. Here is a breakdown for experimental reference [6]:

  • Drugs and Doses:
    • Filgrastim (G-CSF): 5 micrograms/kg subcutaneously daily, starting on Day 1 and continuing until neutrophil recovery. It is administered before chemotherapy on Days 2-6.
    • Fludarabine: 30 mg/m² IV infusion over 30 minutes on Days 2-6.
    • This compound: 2000 mg/m² IV infusion over 4 hours on Days 2-6. Critical scheduling: Commence this compound 4 hours after starting the fludarabine infusion.
    • Idarubicin: 10 mg/m² IV over 10-15 minutes on Days 2-4.
  • Mechanistic Rationale: Fludarabine inhibits DNA repair and potentiates the incorporation of Ara-CTP into DNA, enhancing this compound's cytotoxicity. G-CSF mobilizes leukemic cells from the protective bone marrow niche into the periphery, potentially making them more susceptible to chemotherapy and also aiding in hematopoietic recovery [6].
  • Supportive Care:
    • Antiemetics: Administer according to institutional policy for multi-day, highly emetogenic regimens.
    • PJP Prophylaxis: Recommended.
    • Antifungal Prophylaxis: Recommended. Note: Avoid concurrent use of azole antifungals with idarubicin due to potential drug interactions.
    • Tumour Lysis Syndrome (TLS) Prophylaxis: Assess risk and initiate prophylaxis as required.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to monitor for predicting severe myelosuppression? The absolute neutrophil count (ANC) is paramount. A profound and prolonged neutropenia (ANC < 0.5 G/L for over one week) significantly increases the risk of life-threatening infections and is a key indicator of severe myelosuppression. Frequent CBC monitoring is essential [1] [5].

Q2: Are there genetic markers that predict this compound-induced toxicity? Yes, pharmacogenomics is an active area of research. Genetic variants in enzymes involved in this compound metabolism (e.g., cytidine deaminase - CDA, deoxycytidine kinase - DCK) are associated with inter-individual differences in drug activation, inactivation, and intracellular retention of Ara-CTP, which can influence both efficacy and toxicity risk profiles [5].

Q3: What supportive measures are mandatory during high-dose this compound administration?

  • Prophylactic Corticosteroid Eye Drops: To prevent severe chemical conjunctivitis and corneal toxicity [6].
  • Neurological Assessments: Baseline and regular checks for cerebellar function (e.g., finger-to-nose test, gait) are critical due to the risk of neurotoxicity, which can be irreversible [1] [6].
  • Hydration and Monitoring of Serum Creatinine: Renal impairment is a major risk factor for toxicity, and dose adjustment may be necessary [1].

References

cytarabine cytidine deaminase inactivation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the primary mechanism of cytarabine inactivation? this compound is predominantly inactivated by the enzyme cytidine deaminase (CDA or CDD). This enzyme catalyzes the hydrolytic deamination of this compound, converting it into the inactive metabolite 1-β-D-arabinofuranosyluracil (ara-U) [1] [2] [3]. This occurs in both plasma and within cells.

  • Why is CDA activity a critical factor in this compound resistance? High levels of CDA activity are a well-established mechanism of intrinsic and acquired resistance to this compound, particularly in solid tumors (carcinomas) [4] [3]. Cells with high CDA activity rapidly deactivate this compound before it can be phosphorylated to its active form, Ara-CTP, leading to treatment failure [5] [4].

  • How can I overcome this compound resistance caused by high CDA activity? A common strategy is to co-administer a CDA inhibitor. Tetrahydrouridine (THU) is a potent and specific inhibitor of CDA that has been shown in studies to enhance the antineoplastic action of this compound and other deoxycytidine analogues by preventing their inactivation [5] [1].

  • Besides deamination, what other metabolic pathways affect this compound's efficacy? this compound's efficacy is a balance between its activation and inactivation pathways. The key steps are summarized in the table below [6] [2]:

Pathway Enzyme Action on this compound Result
Activation Deoxycytidine Kinase (dCK) First phosphorylation step to Ara-CMP Essential for eventual formation of active Ara-CTP [1] [7]
Inactivation Cytidine Deaminase (CDA) Deaminates this compound to ara-U Primary inactivation route [1] [2]
5'-Nucleotidases (e.g., NT5C2, NT5C3) Dephosphorylates active nucleotide metabolites Another inactivation route [1]
  • What are the clinical manifestations of CDA deficiency? Patients with a genetic deficiency in CDA are at a significantly higher risk of severe or even fatal toxicity when treated with standard doses of this compound or gemcitabine, another deoxycytidine analogue [3].

Experimental Protocols & Analytical Techniques

Here are methodologies you can adapt for troubleshooting experiments related to this compound metabolism and resistance.

1. Assessing CDA Activity and Drug Resistance in Cell Lines

This protocol is based on research investigating intrinsic resistance in carcinoma cells [4].

  • Objective: To determine the correlation between CDA activity, cellular transport, and this compound resistance.
  • Materials: Cancer cell lines (e.g., leukemic and carcinoma panels), radiolabeled or fluorescent cytidine analogues, equipment for enzyme activity assays (spectrophotometer, LC-MS).
  • Methodology:
    • Cytotoxicity Assay: Determine the IC₅₀ of this compound for each cell line using a standardized assay (e.g., MTT, colony formation).
    • Enzyme Activity Assay: Measure CDA and deoxycytidine kinase (dCK) activities in cell lysates. This typically involves incubating the lysate with the substrate (cytidine or deoxycytidine) and quantifying the reaction product (uridine or deoxyuridine) over time, often using HPLC or mass spectrometry [4].
    • Cellular Transport Assay: Assess the influx rate of this compound into cells. This can be done using tritiated this compound or a fluorescent analogue and measuring intracellular accumulation over short time periods [4].
  • Troubleshooting: If high resistance is observed, check both CDA activity and nucleoside transporter expression (e.g., hENT1). High CDA and low influx are hallmarks of intrinsic resistance in carcinomas [4].

2. A Novel Technique Using 5-Ethynyl 2'-Deoxycytidine (EdC)

A recent technique uses a click chemistry-compatible probe to visualize deamination activity directly in cells [1].

  • Objective: To quickly and easily identify cell lines with low or absent CDA activity and simultaneously assess DNA replication.
  • Materials: EdC, appropriate cell culture media and reagents, click chemistry detection kit (e.g., containing a fluorescent azide).
  • Methodology:
    • Incubate live cells with EdC.
    • If CDD is active, it will convert EdC to 5-ethynyl 2’-deoxyuridine (EdU).
    • After fixation and permeabilization, perform a click chemistry reaction to attach a fluorescent dye to the ethynyl group of the incorporated nucleosides.
    • Analyze by fluorescence microscopy or flow cytometry. Cells with high CDD activity will show conversion of EdC to EdU and subsequent incorporation into DNA, detectable by fluorescence.
  • Advantage: This method allows for the direct analysis of the aggregated impact of cytidine transporters, CDD, and dCMP deaminase in intact cells, without the need for cell lysis [1].

Quantitative Data Summary

The table below consolidates key quantitative findings from the search results to aid in experimental planning and data interpretation.

Aspect Quantitative Finding Context / Source
CDA Polymorphism Frequency A79C/Lys27Gln allele frequency up to 60% in some cohorts [3]. A common SNP associated with reduced CDA enzyme activity.
Enzyme Activity & Outcome Low CDA activity (from polymorphisms) linked to superior therapeutic outcome but increased toxicity in AML [3]. Highlights the clinical impact of CDA genetics.
CDA Deficiency Prevalence ~7% of adult cancer patients may have partial CDA deficiency [3]. Indicates a significant population at risk for severe gemcitabine/cytarabine toxicity.
Intracellular Ara-CTP Levels 6 to 50 µM (2.4–9.3% of peak Ara-CTP) in patient blast cells [1]. Measured in AML patients; shows levels of active metabolite.

Metabolic Pathway Visualization

The following diagram illustrates the core activation and inactivation pathways of this compound within a cell, which is central to understanding its efficacy and resistance.

cytarabine_metabolism Cytarabine_Ext This compound (Extracellular) Cytarabine_Int This compound (Intracellular) Cytarabine_Ext->Cytarabine_Int Cellular Uptake Ara_CMP Ara-CMP Cytarabine_Int->Ara_CMP First Phosphorylation Ara_U Ara-U (Inactive) Cytarabine_Int->Ara_U Deamination Ara_CDP Ara-CDP Ara_CMP->Ara_CDP Ara_CTP Ara-CTP (Active) Ara_CDP->Ara_CTP DNA DNA Incorporation & Cell Death Ara_CTP->DNA Influx Influx (hENT1 Transporter) dCK Activation by deoxycytidine Kinase (dCK) CDD Inactivation by Cytidine Deaminase (CDA)

References

cytarabine deoxycytidine kinase deficiency

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

1. What is the primary role of dCK in cytarabine activation? Deoxycytidine kinase (dCK) performs the initial, rate-limiting phosphorylation step that activates the prodrug this compound (Ara-C) into Ara-C monophosphate (Ara-CMP). This step is essential for its subsequent conversion to the active triphosphate form, Ara-CTP, which incorporates into DNA and causes chain termination, leading to leukemic cell death [1] [2] [3].

2. How does dCK deficiency lead to this compound resistance? Resistance occurs because without sufficient functional dCK, this compound cannot be adequately activated into its cytotoxic form. Consequently, intracellular levels of the active metabolite Ara-CTP are insufficient to kill leukemic cells, rendering the therapy ineffective [1] [4] [5].

3. What are the molecular mechanisms behind dCK deficiency? Research has identified several mechanisms that can lead to a loss of dCK function in resistant cells:

  • Gene Deletions or Mutations: Complete or partial loss of the dCK gene or the acquisition of inactivating frameshift mutations [4].
  • Alternatively Spliced Variants: Expression of inactive, alternatively spliced forms of dCK. It is important to note that these variants do not act as dominant-negative inhibitors; a cell becomes resistant only when it loses expression of the wild-type dCK and expresses only the inactive forms [6].
  • Post-Translational Regulation: Phosphorylation of dCK at serine 74 can favor an inactive enzyme conformation, potentially influencing substrate specificity and activity [3].

4. Are there experimental strategies to overcome resistance from dCK deficiency? Yes, one promising approach exploits the increased dependence of dCK-deficient cells on the de novo nucleotide synthesis pathway. A combination of hydroxyurea (HU), a ribonucleotide reductase (RNR) inhibitor, and azidothymidine (AZT) has shown marked synergistic growth inhibition in dCK-deficient leukemic cell lines and primary AML patient specimens. This synergy is intensified in this compound-resistant cells while showing an antagonistic effect in non-malignant cells, suggesting a potential therapeutic window [4].

5. Besides dCK deficiency, what other factors contribute to this compound resistance? this compound resistance is multifactorial. Key mechanisms include:

  • Reduced Cellular Uptake: Low expression of the human equilibrative nucleoside transporter 1 (hENT1) [1] [7].
  • Increased Inactivation: High levels of cytidine deaminase (CDA), which converts Ara-C into the inactive metabolite uracil arabinoside (ara-U) [8] [1] [7].
  • Increased Catabolism of the Active Metabolite: Elevated activity of 5'-nucleotidase (NT5C2), which dephosphorylates Ara-CMP back to Ara-C [1].
  • Altered Intracellular Nucleotide Pools: High levels of dCTP can compete with Ara-CTP for incorporation into DNA and provide feedback inhibition on dCK activity [8] [1].

Troubleshooting Guides

Guide 1: How to Confirm dCK Deficiency in Experimental Models

This guide outlines methodologies to establish and validate dCK-deficient, this compound-resistant cell lines.

Experimental Workflow for Establishing Resistance

The following diagram illustrates the key stages in generating and characterizing this compound-resistant cell lines.

G start Parental Leukemic Cell Line (e.g., K562, Kasumi) step1 Continuous Culture with Gradually Increasing Ara-C start->step1 step2 Establish Resistant Sublines (KAR-0.2, Kas-80, etc.) step1->step2 step3 Phenotypic Confirmation (Growth Inhibition Assay) step2->step3 step4 Mechanistic Investigation (dCK Status, Genetic Analysis) step3->step4

Detailed Protocols

1. Establishing this compound-Resistant Cell Lines [4]

  • Principle: Mimic clinical acquired resistance through continuous selective pressure.
  • Procedure:
    • Baseline IC₅₀: Determine the half-maximal inhibitory concentration (IC₅₀) of this compound for your parental cell line (e.g., K562, Kasumi-1) using a growth inhibition assay.
    • Stepwise Selection: Culture cells continuously in a this compound concentration approximately twice the baseline IC₅₀.
    • Monitoring: Maintain this culture until cells resume their original doubling time, indicating the outgrowth of a resistant population.
    • Dose Escalation (Optional): To increase resistance levels, transfer the established resistant subline to a medium with a higher this compound concentration (e.g., 0.4 μM, 1.0 μM) and repeat the selection process.
    • Phenotype Stability: Confirm the stability of the resistant phenotype by growing cells in drug-free medium for a period and re-testing their IC₅₀.

2. Confirming Resistance via Growth Inhibition Assay [4]

  • Principle: Quantitatively compare the this compound sensitivity of parental versus resistant cells.
  • Procedure:
    • Seed Cells: Plate cells (e.g., 2 × 10⁴ cells/well in a 96-well plate) in triplicate.
    • Drug Treatment: Supplement wells with a range of this compound concentrations. Include a negative control (vehicle only).
    • Incubate: Incubate for 72 hours.
    • Cell Viability Assessment: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo).
    • Data Analysis: Calculate the IC₅₀ values for each cell line. A significant increase in IC₅₀ in the resistant subline confirms the resistant phenotype.

3. Analyzing dCK Status [4] [5]

  • Gene Expression: Perform real-time PCR (qPCR) to measure dCK mRNA levels. A severe reduction or absence of dCK transcript is a strong indicator of deficiency.
  • Protein Expression and Activity: Use Western blotting to confirm the loss of dCK protein. Follow up with a kinase activity assay using a radioactive substrate (e.g., ³H-deoxycytidine) to directly measure the enzyme's functional capacity.
  • Genetic Alterations: Conduct DNA sequencing of the dCK gene (DCK) to identify potential inactivating mutations or frameshifts. Microarray analysis or qPCR can also be used to check for gene deletions.

Guide 2: Investigating Alternative Strategies to Overcome Resistance

This guide focuses on evaluating the HU and AZT combination therapy strategy in dCK-deficient models.

Mechanism of Action for Combination Therapy

The diagram below illustrates the synthetic lethal interaction where HU/AZT combination targets dCK-deficient cells.

G dCKLoss dCK Deficiency consequence Reliance on De Novo Nucleotide Synthesis dCKLoss->consequence hu Hydroxyurea (HU) (RNR Inhibitor) consequence->hu Blocks azt Azidothymidine (AZT) (DNA Chain Terminator) consequence->azt Sensitizes to synergy Synergistic Cell Death in dCK-deficient cells hu->synergy azt->synergy

Detailed Protocol: Assessing HU/AZT Synergy [4]

  • Principle: Determine if the combined effect of HU and AZT is greater than the sum of their individual effects (synergy) using isobologram analysis.
  • Procedure:
    • Dose-Response Curves: Perform growth inhibition assays (as described in Guide 1) for HU and AZT individually, and in combination, on both parental and dCK-deficient resistant cells.
    • Combination Ratios: Test a fixed-ratio combination of the two drugs across a range of concentrations.
    • Isobologram Analysis: Plot the combination data on an isobologram. The combination is considered synergistic if the data points fall below the line connecting the IC₅₀ values of the individual drugs.
    • Validation on Primary Cells: Test the combination on primary blast cells isolated from AML patient specimens (e.g., via Ficoll-Hypaque gradient centrifugation) to confirm translational relevance.

Summary of Key Quantitative Data

The table below consolidates critical quantitative findings from the literature on dCK-deficient, this compound-resistant models.

Cell Line / Specimen Ara-C IC₅₀ (nM) dCK Status (mRNA) HU IC₅₀ (μM) AZT IC₅₀ (μM) Citation
K562 (Parental) 106 ± 16 100% 1591 ± 160 4521 ± 580 [4]
KAR-0.2 (Resistant) 2,769 to >100,000 143% to 20%* 251 ± 23 1659 ± 160 [4]
Kasumi (Parental) 38 ± 12 100% 158 ± 12 162 ± 32 [4]
Kas-80 (Resistant) >100,000 0.06% 84 ± 3 104 ± 21 [4]
AML Patient 1 332 N/A >1000 2098 [4]
AML Patient 2 83 N/A 331 249 [4]

Note: *dCK mRNA levels in KAR sublines decreased over time and with higher drug selection pressure, from 143% down to 16% [4]. N/A = Not Available.

References

cytarabine optimal dosing interval timing

Author: Smolecule Technical Support Team. Date: February 2026

Cytarabine Dosing Intervals at a Glance

Clinical Context / Regimen Typical Dosage & Interval Key Rationale & Considerations
Standard Dose "7+3" [1] 100-200 mg/m²/day by continuous IV infusion for 7 days [2] [3] Maintains constant cytotoxic exposure; foundation of AML induction therapy [1].
High-Dose / Intensive (Consolidation/Salvage) [3] 1,000 - 3,000 mg/m² IV over 1-3 hours, every 12 hours (e.g., on days 1, 3, 5) [4] [3] Maximizes intracellular levels of active metabolite (Ara-CTP); 12-hour interval targets the majority of leukemic cells in S-phase [4].
Low-Dose (e.g., for older/unfit patients) [5] 20 mg/m² administered once daily or every 12 hours via subcutaneous injection [5] Lower intensity regimen aimed at disease control with manageable toxicity.
Investigative Consideration Potential benefit of intervals shorter than 12 hours [4] Theoretical: A 12-hour interval may allow some leukemic cells with short S-phase duration (as short as 8h) to escape cytotoxicity [4].

Key Experimental Protocols & Methodologies

For researchers designing studies, understanding the established protocols and the underlying biological rationale is crucial.

  • Protocol 1: The Classic "7+3" Induction
    • Application: Remission induction for Acute Myeloid Leukemia (AML).
    • Methodology: this compound is administered at 100 or 200 mg/m²/day via a continuous intravenous infusion over 24 hours for 7 consecutive days. This is combined with an anthracycline (e.g., daunorubicin) given as a brief IV push on days 1, 2, and 3 [2] [1]. The goal is to sustain a plasma concentration that is continuously cytotoxic to leukemic blasts.
  • Protocol 2: High-Dose/Intensive Consolidation
    • Application: Post-remission consolidation therapy or salvage therapy for refractory/relapsed disease.
    • Methodology: this compound is administered at high doses (e.g., 1,500 to 3,000 mg/m²) as a 1- to 3-hour intravenous infusion. This infusion is repeated every 12 hours, typically for 3 to 6 days (e.g., on days 1, 3, and 5, for a total of 6 doses) [4] [3]. This interval is designed to saturate the phosphorylation pathway and maintain high levels of the active Ara-CTP metabolite.

Troubleshooting Common Experimental & Clinical Questions

Q1: Why is a 12-hour interval used for high-dose therapy instead of a longer or shorter one?

  • A: The 12-hour interval is a balance between efficacy and toxicity.
    • Rationale: this compound is an S-phase specific drug. The 12-hour interval aims to catch the largest possible proportion of leukemic cells as they enter the DNA synthesis (S) phase of the cell cycle [4].
    • Troubleshooting: A key hypothesis for treatment failure is that a 12-hour interval might be too long. Some leukemic stem cells have a short S-phase duration (as brief as 8 hours), allowing them to complete S-phase between doses and survive. Preclinical data suggests that reducing the interval below 12 hours could increase cytotoxicity by reducing this "escape window" [4].

Q2: What are the major dose-limiting toxicities to monitor?

  • A: Toxicity is strongly dose-dependent.
    • At All Doses: Myelosuppression (leukopenia, thrombocytopenia, anemia) is the most common and serious toxicity, requiring intensive supportive care [2] [6].
    • At High Doses: Be vigilant for neurological toxicity (cerebellar dysfunction, somnolence, seizures) and corneal toxicity. These can be severe and sometimes irreversible. Other toxicities include gastrointestinal ulceration and pulmonary edema [6] [3].

The following diagram illustrates the core scientific rationale behind the intermittent dosing of this compound and the associated clinical challenges.

cytarabine_interval This compound Dosing Interval Rationale and Challenge Start This compound Administered (IV Infusion) PK Pharmacokinetics Short Plasma Half-life (1-3 hrs) Start->PK PD Pharmacodynamics S-phase Cell Cycle Specific PK->PD Goal Therapeutic Goal Catch max. leukemic cells in S-phase PD->Goal Interval Established 12-hour Dosing Interval Goal->Interval Challenge Clinical Challenge Some cells have short S-phase (<12h) Interval->Challenge Consequence Potential Outcome Leukemic cells escape cytotoxicity Challenge->Consequence Hypothesis Investigative Hypothesis Shorter intervals may improve efficacy Consequence->Hypothesis

References

cytarabine cerebellar toxicity prevention

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Profile and Risk Assessment

Cytarabine-induced cerebellar toxicity is a well-characterized adverse drug reaction. The table below summarizes its core clinical features and risk factors based on accumulated clinical evidence [1] [2] [3].

Feature Description
Definition Acute cerebellar syndrome and diffuse cerebral dysfunction; can be irreversible in patients >55 years [1].
Incidence 10-25% with doses ≥3 g/m² every 12 hours [1].
Onset 3-8 days after starting this compound [1] [4].
Key Risk Factors Age >55, renal dysfunction (eGFR <60 mL/min/1.73 m²), hepatic impairment, pre-existing neurological disease, prior this compound toxicity [1] [2].

The most common signs and symptoms form a recognizable clinical picture, primarily involving cerebellar dysfunction [1]:

  • Gait & Equilibrium: Unsteady, staggering gait; loss of equilibrium.
  • Motor Coordination: Ataxia, dysdiadochokinesia (inability to perform rapid alternating movements), dysmetria (difficulty judging distance), intention tremor.
  • Speech & Ocular: Dysarthria (slurred, slow speech) and nystagmus (rapid, involuntary eye movements).
  • Cognitive & Other: Somnolence, confusion, personality changes, and seizures.

Mechanism of Toxicity: A Research Perspective

A seminal 2025 study published in Nature has elucidated the precise molecular mechanism of this compound-induced neurotoxicity, explaining why Purkinje cells in the cerebellum are uniquely vulnerable [5].

  • Epigenetic Interference: Post-mitotic neurons, including cerebellar Purkinje cells, have high levels of methylated cytosine (5mC) and its oxidized intermediates (5hmC) as part of their epigenetic regulation. The active demethylation cycle, mediated by TET enzymes, involves a base excision repair (BER) process.
  • BER Pathway Disruption: this compound, as a cytidine analog, is mistakenly incorporated into DNA during this TET-mediated active demethylation process. It then interrupts the BER pathway, specifically by preventing the TDG (Thymine-DNA Glycosylase)-dependent step. This interruption converts a single-strand repair process into double-strand breaks (DSBs) [5].
  • Faulty Repair and Selective Vulnerability: In neurons, these DSBs are frequently repaired error-prone by DNA Ligase 4, leading to deletions and translocations. Purkinje and Golgi cells in the cerebellum exhibit exceptionally high levels of this this compound-induced DNA damage because their highly expressed gene bodies are marked by enhancer-associated histone modifications and are actively undergoing this demethylation process. The disruption of genes critical for movement coordination explains the observed cerebellar syndrome [5].

The diagram below illustrates this mechanism and its cellular consequences.

Prevention, Monitoring & Management Protocols

For researchers designing preclinical studies or clinical trials, and for clinicians, a proactive approach is critical to mitigate this toxicity.

Prevention and Risk Mitigation

Strategies focus on patient selection and dosing regimen design [1] [2]:

  • Dose Modification for Renal Function: Adjust this compound dose based on eGFR. This is paramount, as renal dysfunction is a major risk factor for drug accumulation and toxicity [1].
  • Regimen Adjustment: Consider using a once-daily schedule instead of twice-daily, or shortening the treatment course to reduce cumulative exposure [1].
  • Age-Based Dosing: Exercise increased caution and consider lower doses for patients over 55-60 years of age [1] [2].
  • Avoid Re-challenge: The recurrence rate of neurotoxicity upon re-exposure to this compound is very high (~60%) [1].
Systematic Monitoring and Assessment

Routine neurological assessment is the cornerstone of early detection. A standardized cerebellar assessment should be performed prior to each dose of high-dose this compound [1] [6].

Recommended Assessment Protocol: A structured assessment tool should evaluate the following domains [1] [6]:

  • Gait: Observe the patient's walking for unsteadiness or staggering.
  • Rapid Alternating Movements: Test for dysdiadochokinesia (e.g., rapid pronation/supination of hands).
  • Point-to-Point Coordination: Check for dysmetria (e.g., finger-to-nose test, heel-to-shin test).
  • Nystagmus: Look for rapid, involuntary eye movements.
  • Handwriting/Speech: Assess for dysarthria (slurred speech) and examine a sample of the patient's handwriting for deterioration.
Management and Treatment

If neurological symptoms develop, the following steps are recommended [1] [4] [7]:

  • Immediate Discontinuation: Stop the this compound infusion immediately upon noticing a change in neurological status.
  • Corticosteroid Therapy: Administer corticosteroids. Methylprednisolone has been reported effective in multiple cases, supporting an immune-mediated component to the toxicity [1] [4] [7].
  • Supportive Care and Recovery: Stopping the drug typically leads to recovery within several weeks, though only about 30% of patients experience complete resolution of symptoms. Residual deficits are possible, especially in severe cases [1].

Key Takeaways for Professionals

  • Mechanistic Insight: The 2025 Nature study provides a definitive molecular mechanism, linking active DNA demethylation in specific neurons to this compound's selective cerebellar toxicity via DSB formation [5].
  • Prevention is Paramount: Risk stratification using age and renal function, along with pre-emptive dose adjustment, is the most effective strategy.
  • Vigilant Monitoring is Non-Negotiable: A standardized, repeated cerebellar assessment protocol is essential for early detection and preventing irreversible damage.
  • Steroids are a Therapeutic Option: Evidence from case reports supports the use of corticosteroids like methylprednisolone to manage established neurotoxicity [4] [7].

References

cytarabine combination PARP inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Workflow & Protocol

For researchers designing experiments to test the cytarabine/PARPi combination, particularly in AML models, the following workflow and detailed protocols can serve as a guide.

G Experimental Workflow for this compound & PARP Inhibitor Studies cluster_DDR DDR Analysis cluster_Func Functional Assays Start Start: Define Genetic Context (e.g., DNMT3A mut vs. WT) CellModels In Vitro: Select Cell Lines & Primary AML Cells Start->CellModels Treatment Apply Treatment Arms: This compound, PARPi, Combination, Vehicle CellModels->Treatment DDR_Analysis DNA Damage Response (DDR) Analysis Treatment->DDR_Analysis Functional Functional Assays Treatment->Functional InVivo In Vivo Validation DDR1 Immunofluorescence: γH2AX, 53BP1, RAD51 Foci DDR2 Western Blot: pCHK1, pCHK2, p53, PARP Cleavage DDR3 Chromatin Fractionation: PARP1, MRE11, XPA Recruitment Functional->InVivo F1 Clonogenic Survival Assay F2 Apoptosis Analysis (Annexin V/PI) F3 Cell Cycle Analysis (Propidium Iodide)

Detailed Methodologies
  • DNA Damage Response Analysis via Immunofluorescence [1]

    • Objective: To visualize and quantify the formation of DNA double-strand breaks and repair protein recruitment.
    • Protocol:
      • Seed cells on glass coverslips and treat with desired concentrations of this compound, PARP inhibitor (e.g., Olaparib, Talazoparib), or their combination for 4-24 hours.
      • Fix cells with 4% paraformaldehyde for 15 minutes and permeabilize with 0.5% Triton X-100 for 10 minutes.
      • Block with 5% BSA in PBS for 1 hour.
      • Incubate with primary antibodies (e.g., anti-γH2AX for DSBs, anti-53BP1 for NHEJ, anti-RAD51 for HR) diluted in blocking buffer overnight at 4°C.
      • Wash and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature.
      • Counterstain nuclei with DAPI and mount on slides.
      • Image using a fluorescence microscope and quantify foci per nucleus in at least 50-100 cells per condition.
  • Chromatin Fractionation to Assess Protein Recruitment [1]

    • Objective: To biochemically measure the binding of DNA repair proteins (like PARP1 and MRE11) to chromatin after drug treatment.
    • Protocol:
      • Harvest treated cells and lyse in a cytosolic lysis buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 1.5 mM MgCl2, 0.34 M sucrose, 10% glycerol, 1 mM DTT, protease inhibitors) on ice for 10 minutes.
      • Pellet the nuclei by centrifugation (4,000 x g, 5 minutes).
      • Lyse the nuclei in a nuclear lysis buffer (3 mM EDTA, 0.2 mM EGTA, 1 mM DTT, protease inhibitors) to separate the soluble nucleoplasmic fraction from the chromatin-bound fraction. Incubate on ice for 30 minutes.
      • Centrifuge at high speed (16,000 x g, 10 minutes) to pellet the chromatin-bound fraction.
      • Resuspend the chromatin pellet in Laemmli buffer and sonicate to shear DNA.
      • Analyze the chromatin fraction by Western blotting for proteins of interest (PARP1, MRE11, XPA, Histone H3 as a loading control).

Troubleshooting Guide & FAQs

This section addresses common experimental issues and questions based on the described mechanisms.

Question / Issue Possible Cause & Solution

| The combination shows high cytotoxicity in control cells, making synergistic effects difficult to interpret. | Cause: Excessive doses of either agent. Solution: Perform a comprehensive dose-response matrix for each single agent and their combination. Use the lowest effective doses to identify synergistic rather than simply additive effects. Calculate Combination Index (CI) values. | | No synergistic effect is observed in a DNMT3A-mutant AML cell line. | Cause: DNMT3A-mutant cells may already have inherent PARP1 dysfunction and are highly sensitive to this compound alone, leaving little room for PARPi-mediated sensitization [1]. Solution: Use isogenic cell lines (WT vs. mutant DNMT3A) for comparison. In mutant models, consider combining this compound with p53 potentiators (e.g., MDM2 inhibitors) as an alternative strategy [1]. | | Unexpectedly severe myelosuppression or cell death in primary culture models. | Cause: This is an on-target, class-effect toxicity from combining two DNA-damaging agents, reflecting clinical challenges [2]. Solution: Optimize the scheduling of drug administration (e.g., sequential vs. concurrent). Closely monitor apoptosis and cell cycle arrest at early time points to define a therapeutic window. | | The PARP inhibitor alone shows no activity in my BRCA-wild type AML model. | Cause: Single-agent PARPi efficacy is primarily observed in HR-deficient backgrounds. BRCA-wild type AML may not be inherently HR-deficient [2] [3]. Solution: The combination strategy aims to create a dependency on HR by generating replication-associated DNA damage with this compound. Assess combination efficacy via markers of synthetic lethality (e.g., increased γH2AX and apoptosis over this compound alone). | | Resistance emerges after prolonged treatment with the combination. | Cause: This mirrors a major clinical challenge. Mechanisms include restoration of HR function, replication fork stabilization, or loss of PARP1 trapping [3]. Solution: In derived resistant lines, perform genomic sequencing (for reversion mutations) and repeat DDR analysis to identify the escaped pathway, which can be targeted with a third agent (e.g., ATR inhibitor for fork stabilization). |

The combination of this compound and PARP inhibitors represents a mechanistically driven approach, but its success in the lab is highly dependent on rigorous genetic characterization and careful experimental design.

References

Mechanisms of Cytarabine Resistance & Investigation Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the primary mechanisms that lead to cytarabine resistance and suggests experimental approaches to investigate them in your models.

Mechanism Category Specific Target / Pathway Investigative Approaches / Potential Reversing Strategies Key Molecules / Genes to Monitor

| Drug Transport & Uptake | Equilibrative Nucleoside Transporter 1 (ENT1) downregulation [1] [2] [3] | - qRT-PCR/Western Blot: Compare ENT1 expression in resistant vs. parental cells [1] [2].

  • Functional Uptake Assays: Measure radiolabeled Ara-C incorporation [3]. | ENT1 (SLC29A1) | | Drug Activation & Metabolism | Deoxycytidine Kinase (dCK) deficiency [1] [2] [4] | - qRT-PCR/Western Blot: Check for dCK loss of function [1] [4].
  • Enzyme Activity Assay: Measure dCK kinase activity.
  • Strategy: Use alternative agents like Hydroxyurea (HU) + Azidothymidine (AZT) [4]. | dCK, CDA | | DNA Damage Repair | PARP1 dysfunction; Enhanced DNA repair (NER, HR) [5] | - Immunofluorescence: Assess PARP1 recruitment to chromatin and γH2AX foci formation [5].
  • Combination Therapy: Test PARP inhibitors in wild-type DNMT3A backgrounds [5]. | PARP1, MRE11, XPA | | Apoptosis Evasion | Upregulation of anti-apoptotic proteins (SIRT1, Mcl-1) [1] [2] | - Flow Cytometry: Analyze apoptosis (Annexin V/PI) after treatments [2].
  • qRT-PCR/Western Blot: Measure SIRT1, Bcl-2, Mcl-1 levels.
  • Strategy: Test Sodium Caseinate (SC) or Venetoclax combinations [1] [2]. | SIRT1, Bcl-2, Mcl-1 | | Microenvironment & Signaling | Bone Marrow Stromal protection; Inflammatory signaling [6] [3] | - Co-culture Models: Culture leukemic cells with stromal cell lines (e.g., M2-10B4) [3].
  • Cytokine Array: Profile cytokine secretion in resistant cells.
  • qRT-PCR: Check NF-κB pathway genes (e.g., BCL3, RELB, NFKB2) [6]. | CXCR4, BCL3, RELB, NFKB2 |

Experimental Models for Studying Resistance

Here are established methods for generating and validating this compound-resistant models, which are crucial for testing the strategies above.

  • In Vitro Generation of Resistant Cell Lines:

    • Protocol: Subject human AML cell lines (e.g., HL-60, K562, Kasumi-1, THP-1, U937) to continuous, escalating concentrations of this compound over several months [6] [4] [7].
    • Validation: Confirm resistance by calculating the half-maximal inhibitory concentration (IC₅₀) using cell viability assays (e.g., CCK-8, MTT) and compare it to parental cells. A significant increase in IC₅₀ indicates successful selection [4] [7].
    • Characterization: Analyze the expression profiles of resistance-related genes (e.g., ENT1, dCK, SIRT1) in the resistant sublines compared to their parental counterparts [1] [4].
  • Stromal Co-culture Models:

    • Protocol: Co-culture AML cells with bone marrow stromal cell lines (e.g., M2-10B4 or HS-5) in transwell systems or direct contact setups [3].
    • Application: Use this model to test whether stromal cells protect leukemia cells from this compound-induced apoptosis. This system can also be used to investigate the role of specific soluble factors and to test disrupting agents like the CXCR4 inhibitor AMD3100 [3].

Visualizing Key Resistance Pathways

To help visualize the complex interplay of mechanisms, the following diagram maps the primary pathways of this compound resistance.

G This compound This compound Uptake Impaired Uptake (ENT1 Downregulation) This compound->Uptake Activation Defective Activation (dCK Deficiency/Mutation) This compound->Activation Efflux Drug Efflux (P-gp, MRP1) This compound->Efflux Sequestration Lysosomal Sequestration This compound->Sequestration DNA Enhanced DNA Damage Repair (PARP1, MRE11, NER) Uptake->DNA Activation->DNA Apoptosis Evasion of Apoptosis (SIRT1, Bcl-2, Mcl-1 Upregulation) Efflux->Apoptosis Sequestration->Apoptosis DNA->Apoptosis Metabolism Enhanced Drug Inactivation (Cytidine Deaminase - CDA) Metabolism->DNA Microenv Microenvironment Protection (Stromal Signaling, NF-κB) Microenv->Uptake Microenv->Apoptosis

Promising Combination Strategies from Recent Research

The table below summarizes potential therapeutic combinations identified in recent studies to overcome specific resistance mechanisms.

Combination Strategy Proposed Mechanism Experimental Evidence
Sodium Caseinate (SC) + Ara-C [2] Downregulates SIRT1 and MDR1; upregulates ENT1 and dCK expression. In vitro studies on WEHI-CR50 chemoresistant cells showed enhanced apoptosis and prolonged survival in tumor-bearing mice [2].
Hydroxyurea (HU) + Azidothymidine (AZT) [4] Synergistic growth inhibition in dCK-deficient, Ara-C-resistant cells; sparing effect on non-malignant cells. Demonstrated on this compound-resistant K562 and Kasumi sublines and primary AML patient specimens [4].
PARP Inhibitors + Ara-C [5] Exploits DNA repair defects; enhances efficacy in AML with wild-type DNMT3A. Mechanistic studies show impaired PARP1 recruitment in DNMT3A-mutant cells; a rationale for use in wild-type backgrounds [5].
Inhibiting S100A4 [7] Overcomes resistance mediated by the S100A4-NR6A1-p53 axis. Functional validation in Ara-C-resistant cell lines (THP-1/R, U937/R) showed that high S100A4 expression promotes resistance [7].

Frequently Asked Questions for Troubleshooting

  • Q: My in vitro model shows only a mild resistance phenotype. How can I enhance the selection pressure?

    • A: Ensure you are using a rigorous, multi-step selection protocol. Start at a dose near the IC₅₀ of the parental line and increase the concentration gradually only after the cells resume normal growth rates. This process can take several weeks to months. Confirming dCK status at different stages can serve as a good biomarker for successful selection [4].
  • Q: Why should I consider the bone marrow microenvironment in my resistance models?

    • A: Stromal cells in the bone marrow can actively protect leukemic cells from chemotherapy-induced death by secreting soluble factors that downregulate key drug transporters like ENT1. If your research focus involves the tumor microenvironment, neglecting co-culture models may lead to an incomplete understanding of resistance [3].
  • Q: Is high-dose this compound always the answer to overcome resistance?

    • A: Not necessarily. Clinical and pharmacological data indicate that intermediate-dose this compound (1,000 mg/m²) can achieve maximal intracellular levels of the active metabolite Ara-CTP, similar to high-dose (3,000 mg/m²), but with a better toxicity profile. The focus should be on mechanistic, combination-based approaches rather than dose escalation alone [8].

References

cytarabine pharmacokinetic optimization liver spleen

Author: Smolecule Technical Support Team. Date: February 2026

Cytarabine PK Challenges & Optimization Strategies

Challenge Underlying Mechanism Proposed Optimization Strategy
Short Plasma Half-Life & Rapid Systemic Inactivation [1] [2] [3] Rapid deamination by cytidine deaminase (CDA) in plasma and various tissues to inactive metabolite uracil arabinoside (Ara-U) [1] [3]. Use chemical conjugation (e.g., cholic acid) to protect drug from CDA and target liver [3] [4].
Biochemical Sanctuaries in Liver & Spleen [1] High concentrations of CDA in liver/spleen rapidly inactivate this compound, creating safe havens for leukemic cells [1]. Develop liposomal formulations (e.g., CPX-351) to alter tissue distribution and protect drug payload [5].
Saturation of Activation Pathway [1] Enzyme deoxycytidine (CdR) kinase activates this compound; high intracellular dCTP levels can inhibit this kinase [1]. Use enzyme inhibitors like Tetrahydrouridine to block CDA or 3-Deazauridine to lower dCTP levels [1].

Experimental Protocols for Strategy Validation

Here are detailed methodologies for evaluating the two main formulation-based optimization strategies from the search results.

Protocol 1: Evaluating Liver-Targeted Conjugates

This protocol is based on the testing of cholic acid-cytarabine conjugates, which are small molecules designed for improved absorption and liver targeting [3] [4].

  • Objective: To assess the metabolic stability, release profile, and liver-targeting efficiency of novel this compound conjugates.
  • Key Materials:
    • Test Compounds: Novel conjugates (e.g., cholic acid-cytarabine with various linkers) and standard this compound as control.
    • Biological Matrixes: Simulated gastric fluid (SGF), simulated intestinal fluid (SIF), fresh mouse blood (with heparin), and mouse liver homogenate [3] [4].
    • Analytical Instrumentation: HPLC system with UV detection (e.g., 214 nm) and a C18 column [3].
  • Method Details:
    • In Vitro Stability:
      • Incubate each conjugate (dissolved in DMSO) in the four matrixes at 37°C [3].
      • Withdraw samples at predetermined time points (e.g., 0, 1, 3, 5, 24 hours for blood and liver homogenate).
      • Analyze samples via HPLC to quantify the remaining conjugate and the amount of free this compound released. This measures the prodrug's stability and conversion rate [3].
    • In Vivo Distribution (Mice):
      • Administer conjugates and standard this compound to mice (e.g., Kunming mice) orally or intravenously.
      • At set time points, collect blood and dissect organs (liver, spleen, etc.).
      • Use LC-MS/MS to determine the concentration of the conjugate and free this compound in each tissue. Calculate the Liver Target Index to quantify targeting specificity [3] [4].
Protocol 2: Characterizing Liposomal Formulations

This protocol is based on studies of CPX-351, a liposomal encapsulation of this compound and daunorubicin, which demonstrates altered pharmacokinetics and tissue distribution [5].

  • Objective: To compare the pharmacokinetic (PK) and tissue distribution profiles of a liposomal this compound formulation against the conventional, non-liposomal ("free") drug.
  • Key Materials:
    • Formulations: Liposomal this compound (e.g., CPX-351) and free this compound solution.
    • Animal Models: Rats or mice suitable for PK and distribution studies.
    • Analytical Techniques: LC-MS/MS for quantifying drug concentrations in plasma and tissues. Quantitative Whole-Body Autoradiography (QWBA) may be used for comprehensive tissue distribution visualization [5].
  • Method Details:
    • Pharmacokinetics:
      • Administer a single IV dose of liposomal and free this compound to animal groups.
      • Collect serial blood samples over a prolonged period (e.g., up to 72-96 hours) due to the expected sustained release from liposomes.
      • Analyze plasma for this compound concentration using LC-MS/MS. Calculate PK parameters: terminal half-life (t1/2), clearance (CL), area under the curve (AUC), and plasma peak concentration (Cmax) [5].
    • Tissue Distribution:
      • Administer a single IV dose to another set of animals.
      • At designated time points, euthanize the animals, collect tissues (liver, spleen, bone marrow, kidney, brain, etc.), and determine this compound concentrations.
      • Compare the tissue-to-plasma ratios for the liposomal vs. free drug. Liposomal forms often show higher accumulation in mononuclear phagocyte system (MPS) organs like the liver and spleen [5].

This compound Metabolism & Optimization Pathways

The following diagram illustrates this compound's metabolic fate and the points of intervention for the optimization strategies previously discussed.

cytarabine_metabolism Start This compound (Prodrug) Activation Activation Pathway (deoxycytidine kinase) Start->Activation Activation Deactivation Deactivation Pathway (cytidine deaminase) Start->Deactivation Deactivation ActiveMetabolite This compound Triphosphate (Ara-CTP) Active Metabolite Activation->ActiveMetabolite Results in InactiveMetabolite Uracil Arabinoside (Ara-U) Inactive Metabolite Deactivation->InactiveMetabolite Results in Strat1 Strategy 1: Liposomal Formulation (e.g., CPX-351) Strat1->Start Protects from deamination Strat2 Strategy 2: Chemical Conjugation (e.g., Cholic Acid) Strat2->Start Protects from deamination & enhances liver targeting Strat3 Strategy 3: Enzyme Inhibition (e.g., Tetrahydrouridine) Strat3->Deactivation Inhibits

Key Troubleshooting Insights for Researchers

  • If observing low antitumor efficacy in liver models: The high level of cytidine deaminase in the liver creates a biochemical sanctuary, protecting leukemic cells there [1]. Consider testing a liver-targeting conjugate or a liposomal formulation, as these are specifically designed to overcome this hurdle by protecting the drug and changing its distribution [3] [5].
  • If facing rapid plasma clearance in PK studies: This is the expected behavior of standard this compound [3]. To confirm your analytical method is capturing this, note the characteristic biphasic elimination (initial t1/2α of 7-20 min, terminal t1/2β of 2-3 h) [3]. A successful optimized formulation should significantly extend these half-lives.
  • When designing new conjugates: Pay close attention to the site of conjugation. Modifying the N4 position of this compound can protect it from deamination, while blocking the 5'-hydroxyl group will prevent its phosphorylation and activation until the prodrug is cleaved [3].

References

cytarabine tetrahydrouridine combination deaminase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Rationale for Combination

The combination of cytarabine (ara-C) and tetrahydrouridine (THU) is based on a fundamental mechanism of metabolic inhibition.

  • This compound (ara-C) is a prodrug that must be phosphorylated intracellularly to its active triphosphate form (ara-CTP) to incorporate into DNA and inhibit synthesis [1].
  • Cytidine Deaminase (CDA) is an enzyme that rapidly inactivates this compound by converting it to the inactive uracil arabinoside (ara-U). This is a major pathway of drug resistance and inactivation [1] [2].
  • Tetrahydrouridine (THU) is a potent and specific inhibitor of cytidine deaminase. By co-administering THU, the deamination of this compound is blocked, thereby increasing its plasma half-life, bioavailability, and intracellular levels of the active ara-CTP [1] [2].

The diagram below illustrates this metabolic pathway and the point of THU inhibition.

G This compound This compound Ara_U Inactive Uracil Arabinoside (ara-U) This compound->Ara_U Deamination by CDA Ara_C_MP This compound Monophosphate (ara-CMP) This compound->Ara_C_MP Phosphorylation by dCK Ara_C_TP This compound Triphosphate (ara-CTP) Ara_C_MP->Ara_C_TP Further Phosphorylation DNA_Inhibition DNA Synthesis Inhibition Ara_C_TP->DNA_Inhibition Incorporation into DNA THU THU THU->Ara_U Inhibition

Key Experimental Data & Protocols

For your experimental planning and documentation, here are summarized data and a core methodology.

THU Pharmacokinetics in Mice (Single Dose) [3] [4]

This data is essential for designing in vivo studies and estimating effective dosing schedules.

Parameter Intravenous (100 mg/kg) Oral (100 mg/kg)
Terminal Half-life 73 minutes 85 minutes
Time >1 μg/mL ~4 hours ~3.5 hours (including plateau)
Clearance 9.1 mL/min/kg Not Applicable
Volume of Distribution 0.95 L/kg Not Applicable
Oral Bioavailability Not Applicable ~20%
Key Profile Note Biphasic decline Plasma concentration plateau from 0.5-3 hours
Core Protocol: Analyzing Deaminase Activity with a Fluorescent Probe [2]

This modern technique allows for direct visualization of deaminase activity in cells, facilitating quick identification of CDA-deficient cell lines.

1. Principle: The assay uses 5-ethynyl-2'-deoxycytidine (EdC), a deoxycytidine analogue. Inside the cell, EdC can be deaminated by CDA or dCMP deaminase to 5-ethynyl-2'-deoxyuridine (EdU). The presence of EdU, which incorporates into DNA, is detected via a "click" reaction with a fluorescent azide dye.

2. Workflow:

  • Cell Treatment: Incubate cells with the EdC substrate.
  • Cell Fixation & Permeabilization: Prepare cells for staining.
  • Click Reaction: Add a fluorescent dye that covalently binds to the ethynyl group in EdU.
  • Analysis: Use fluorescence microscopy or flow cytometry to quantify fluorescence, which corresponds to deaminase activity. Low fluorescence indicates low deaminase activity.

3. Utility: This method provides a quick, cheap, and easy way to profile deaminase activity across different cell lines and to assess the functional inhibition of CDA by THU directly in intact cells.

The experimental workflow is visualized below.

G cluster_1 Key Interpretation Start Seed cells in culture plate A Incubate with EdC substrate Start->A B Fix and permeabilize cells A->B C Perform fluorescent 'click' reaction B->C D Analyze via microscopy/flow cytometry C->D End Quantify deaminase activity D->End Interpretation High Fluorescence = High Deaminase Activity Low Fluorescence = Low Deaminase Activity or Effective THU Inhibition

❊ Frequently Asked Questions (FAQs)

Q1: Why is the this compound + THU combination not effective in all solid tumor models? A1: Early animal studies showed that while THU significantly improved survival in ascitic tumors, it had minimal effect in several solid tumors [5]. This can be due to:

  • Insufficient Activation: Solid tumors may have low levels of deoxycytidine kinase (dCK), the enzyme required for the first phosphorylation step to activate this compound [1]. Without activation, even preventing deamination is ineffective.
  • Tissue Sanctuaries: The liver and spleen contain very high levels of CDA, creating a biochemical sanctuary where this compound is rapidly inactivated. This can be overcome with THU [1].
  • Metabolic Profiling: The probe-based protocol above can help determine if your cell line or model has high deaminase activity, making it a good candidate for the combination therapy [2].

Q2: What are the primary mechanisms of drug resistance to this compound that THU cannot overcome? A2: THU only addresses deamination-based resistance. Other key mechanisms include:

  • dCK Deficiency: Reduced expression or function of deoxycytidine kinase, preventing the initial activation of this compound [1].
  • Increased dCTP Pools: High intracellular levels of the natural nucleotide dCTP can competitively inhibit the incorporation of ara-CTP into DNA and feedback-inhibit dCK [1].
  • Altered Drug Transport: Reduced uptake of this compound via nucleoside transporters (like hENT1) can limit intracellular drug accumulation [1] [2].

Q3: What is the clinical rationale for using an intermediate dose (1,000 mg/m²) of this compound instead of a high dose (3,000 mg/m²)? A3: Pharmacodynamic studies in leukemic cells from patients have shown that the maximal formation of the active metabolite ara-CTP is achieved at the 1,000 mg/m² dose. Increasing the dose to 3,000 mg/m² does not significantly increase ara-CTP levels but does lead to substantially higher toxicity, particularly neurotoxicity. Therefore, the intermediate dose provides similar efficacy with a better safety profile [1].

References

cytarabine versus decitabine efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Outcomes from Clinical Studies

Regimen / Study Patient Population Key Efficacy Outcomes Notes / Context

| D-CAG vs. CAG [1] | AML (Retrospective, n=150) | ORR: 93.26% (D-CAG) vs. 60.66% (CAG) 12-mo Survival: 93.26% (D-CAG) vs. 75.41% (CAG) | D-CAG: Decitabine + CAG regimen. Shows benefit of adding decitabine to a standard low-dose chemotherapy backbone [1]. | | DCAG vs. IA [2] | Newly Diagnosed AML (14-60 years) | CR after 1 cycle: Comparable CR after 2 cycles: 54.7% (DCAG) vs. 78.35% (IA) | DCAG: Decitabine + CAG. Standard IA (Idarubicin + Cytarabine) induced deeper remissions after a second cycle in this younger cohort [2]. | | Decitabine + Etoposide [3] | High-risk MDS/AML with TP53 mutation | ORR: 69.8% (D+E) vs. 52.7% (Decitabine alone) EFS: 13 months (D+E) vs. 9 months (Decitabine alone) | Suggests a specific combination may be highly effective for a high-risk genetic subgroup[citation:10]. | | Azacitidine + Venetoclax [4] | Older/Unfit AML (Network Meta-Analysis) | Ranked best for improving OS, CR, and ORR | This combination is considered a current standard of care for this patient population, against which other regimens are measured [4]. | | Glasdegib + LDAC [5] | Newly Diagnosed AML unsuitable for intensive chemo | Median OS: 8.8 months (Glasdegib+LDAC) vs. 4.9 months (LDAC alone) | LDAC: Low-Dose this compound. Shows the benefit of adding a targeted agent (Hedgehog inhibitor) to low-dose chemotherapy [5]. |

Mechanisms of Action and Experimental Analysis

The two drugs work through fundamentally different mechanisms, which explains their distinct clinical applications and synergies in combination therapy.

  • This compound (Ara-C): A nucleoside analog that is incorporated into DNA during the S phase of the cell cycle, where it primarily inhibits DNA synthesis. This leads to the direct death of rapidly dividing leukemic cells (cytotoxic effect) [6].
  • Decitabine: Also a nucleoside analog, but its primary mechanism is as a hypomethylating agent. It incorporates into DNA and irreversibly inhibits DNA methyltransferase, leading to demethylation of DNA. This reversal of hypermethylation can reactivate silenced genes, including tumor suppressor genes, and promote differentiation of leukemic cells, rather than directly killing them [7] [3].

The diagram below maps their distinct mechanisms and how they can be investigated in a preclinical workflow.

mechanism_workflow cluster_arab This compound (Ara-C) Pathway cluster_dac Decitabine Pathway cluster_research Preclinical Analysis Workflow start AML Cell Line ara1 Activation by Deoxycytidine Kinase start->ara1 dac1 Incorporation into DNA start->dac1 ara2 Incorporation into DNA ara1->ara2 ara3 Inhibition of DNA Synthesis ara2->ara3 ara_out Cytotoxic Cell Death ara3->ara_out exp Treat Cells with Drugs ara3->exp dac2 Inhibition of DNA Methyltransferases (DNMT) dac1->dac2 dac3 Genome-Wide DNA Hypomethylation dac2->dac3 dac_out Cellular Differentiation dac3->dac_out dac3->exp omics Multi-Omics Profiling (Gene Expression & DNA Methylation) exp->omics analyze Bioinformatic Analysis (DEGs, Methylation Sites, Pathways) omics->analyze

Key Experimental Protocols from the Literature

To help you interpret the data, here are the methodologies from several pivotal studies.

  • Study: D-CAG vs. CAG Regimen [1]

    • Design: Retrospective analysis of 150 AML patients.
    • Intervention Groups: CAG group (this compound, Aclarubicin, G-CSF) vs. D-CAG group (Decitabine + CAG).
    • Endpoints: Compared overall response rate (ORR), T-cell subset changes, IL-4 levels, adverse events, 12-month relapse rate, and cumulative survival.
  • Study: DCAG vs. IA in Young Patients [2]

    • Design: Real-world study of 161 consecutive patients (14-60 years).
    • Intervention Groups: DCAG (Decitabine, this compound 100 mg/m² BID, Aclarubicin, G-CSF) vs. IA (Idarubicin + this compound).
    • Endpoints: Compared complete remission (CR) rates after 1st/2nd cycles, overall survival (OS), event-free survival (EFS), and neutrophil/platelet recovery times. Targeted sequencing of 126 genes was performed.
  • Study: Network Meta-Analysis of Low-Intensity Therapies [4]

    • Design: Systematic review and Bayesian network meta-analysis of 26 trials (4,920 patients).
    • Intervention: Various low-intensity regimens for older/unfit AML patients.
    • Endpoints: Ranked treatments for OS, CR, CRi, and ORR using Surface Under the Cumulative Ranking Curve (SUCRA) values.

Conclusion and Clinical Relevance

  • For older or unfit patients unable to tolerate intensive chemotherapy, the non-intensive combination of a hypomethylating agent (like decitabine) with venetoclax has become a leading standard of care, demonstrating superior outcomes compared to older low-dose this compound regimens [4].
  • For younger, fitter patients, This compound remains the backbone of intensive induction chemotherapy (e.g., the "7+3" IA regimen). The addition of decitabine to these or other regimens (like D-CAG) is an area of active investigation, showing promise in improving response rates and MRD negativity, though its impact on long-term survival is less clear [1] [8].
  • For specific genetic subtypes, such as TP53-mutated AML, novel combinations like decitabine with etoposide have shown remarkable efficacy by inducing cellular differentiation, highlighting a path toward more personalized therapy [3].

References

cytarabine daunorubicin synergistic effects

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Comparison & Synergy Data

The table below summarizes the key differences between the synergistic liposomal formulation (CPX-351) and the conventional administration of the two drugs.

Feature Conventional "7+3" Combination CPX-351 (Liposomal Cytarabine/Daunorubicin)
Formulation Free drugs administered separately [1] Liposomal encapsulation at a fixed 5:1 molar ratio (this compound:daunorubicin) [1] [2]
Synergy Rationale Empirical combination; drugs have distinct but complementary mechanisms of action (DNA synthesis inhibition vs. DNA intercalation). Designed to maintain the synergistic 5:1 molar ratio at the tumor site for a prolonged period [1].
Selective Toxicity Limited data suggests similar toxicity to AML and normal progenitors [2]. In-vitro data: Enhanced selective toxicity for AML progenitors over normal hematopoietic cells [2].

| Key Clinical Efficacy Data (Phase III) | - | Overall Survival (OS): 31% reduction in risk of death (HR: 0.69) vs. "7+3" [1]. Response Rate (CR+CRi): 48% vs. 33% for "7+3" [1]. Transplant Rate: 34.0% vs. 25.0% (p=0.098) [1]. | | Approved Indication | Standard for newly diagnosed AML [3]. | Adults and pediatric patients with newly diagnosed therapy-related AML (t-AML) or AML with myelodysplasia-related changes (AML-MRC) [1]. |

Experimental Protocols for Synergy Validation

The following are methodologies from key studies that provide the experimental basis for the synergy data in the table above.

  • 1. In Vitro Cytotoxicity Assay on Progenitor Cells [2]

    • Objective: To compare the selective cytotoxicity of CPX-351 versus the free drug cocktail on AML and normal hematopoietic cells.
    • Methodology: Colony-forming cells (CFCs) and primitive progenitor cells (CD34+CD38-) from AML patients and normal donors were incubated for 24 hours with various concentrations of CPX-351 or free this compound and daunorubicin. Cell viability was then assessed using a CFC assay or by fluorescence-activated cell sorting (FACS) analysis after staining with Annexin-V and propidium iodide.
    • Key Data: Intracellular drug accumulation was measured via High-Performance Liquid Chromatography (HPLC). The study found that CPX-351 showed enhanced selective cytotoxicity for AML progenitors compared to normal cells, a difference not observed with the free drug cocktail [2].
  • 2. In Vivo Efficacy Study in Murine Models [1]

    • Objective: To evaluate the efficacy of CPX-351 in a live animal model of leukemia.
    • Methodology: Female Rag2-M mice were inoculated with P388 leukemia cells. They were then treated with a single dose of CPX-351, which was compared against liposomal formulations of the individual drugs and a 5:1 ratio of the free drugs in saline.
    • Key Data: CPX-351 produced superior overall survival with a 90% cure rate, compared to 25% for the free drugs in saline and 0-10% for the individual liposomal drugs [1].
  • 3. Transcriptional Response Analysis (RNA Sequencing) [4]

    • Objective: To understand the gene expression changes underlying the cytotoxic response and synergy in AML cell lines.
    • Methodology: Sensitive and resistant AML cell lines (HL60, MOLM13, OCI-AML3) were treated with this compound, daunorubicin, or their combination for 24 hours. Total RNA sequencing was performed to identify differentially expressed genes. The number of essential genes for cell survival that were down-regulated by each treatment was analyzed.
    • Key Data: The cytotoxic response correlated with the magnitude of the transcriptional response. The combination treatment caused the highest number of gene expression changes. Furthermore, treatments that were effective in killing cells also down-regulated a higher number of genes essential for the survival of that specific cell line [4].

Mechanism of Action & Experimental Workflow

The following diagrams, created with Graphviz, illustrate the core concepts of the liposomal formulation's mechanism and a key experimental workflow.

Mechanism of CPX-351 Synergistic Action

G cluster_source Sample Types cluster_assay Parallel Assays Start Harvest Cells Source Cell Source Start->Source AML AML Blasts Source->AML Normal Normal PB/BM Cells Source->Normal Treat In Vitro Drug Treatment (24-hour incubation) Assay Assessment Method Treat->Assay CFC CFC Assay (Colony Formation) Assay->CFC FACS FACS Analysis (Annexin-V/PI Staining) Assay->FACS HPLC HPLC (Drug Accumulation) Assay->HPLC Analysis Data Analysis End Study Conclusion Analysis->End Compare Selective Toxicity: AML vs. Normal Progenitors AML->Treat Multiple Samples Normal->Treat Multiple Samples CFC->Analysis Quantitative Data FACS->Analysis Quantitative Data HPLC->Analysis Quantitative Data

In-Vitro Cytotoxicity Assay Workflow

Conclusion and Future Outlook

The development of CPX-351 is a prime example of how rational drug design, focused on maintaining a synergistic drug ratio, can improve clinical outcomes. The 5:1 molar ratio of this compound to daunorubicin, locked in by the liposomal formulation, enhances selective toxicity against AML cells and has proven superior to the traditional "7+3" regimen in specific high-risk patient populations [1] [2].

Future directions in AML research, as highlighted in the search results, include using transcriptional response data to these standard drugs to identify new rational combination therapies. For instance, mimicking treatment-evoked gene expression changes has suggested that EGFR and MEK inhibitors could synergize with daunorubicin, offering a potential avenue for further treatment refinement [4].

References

cytarabine cladribine combination clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data at a Glance

Regimen Name Patient Population Phase Key Efficacy Findings Common Grade 3+ Adverse Events Citation

| CLAD + LDAC alternating with Decitabine [1] | Newly diagnosed elderly/unfit AML; ≥60 years | Phase 2 | - CR/CRi: 68% (58% CR)

  • Median OS: 13.8 months | - Infection (75%)
  • Elevated bilirubin (22%)
  • Rash (11%) | [1] | | CLAD + LDAC [2] | Newly diagnosed elderly/unfit AML; ≥60 years, poor performance status | Observational | - CR/CRi: 37%
  • Median OS (Responders): 17.3 months
  • 56-day mortality: 20.5% | Infections (Most common) | [2] | | CAV (CLAD + LDAC + Venetoclax) [3] | Relapsed/Refractory AML (Median age 55) | Retrospective | - CR/CRi: 68.9%
  • Median OS: 16.4 months
  • MRD Negativity (in CR/CRi): 51.7% | - Leukopenia (62.1%)
  • Infection (44.8%) | [3] | | CAV (CLAD + LDAC + Venetoclax) [4] | Post Ven-HMA failure (Relapsed/Refractory) | Retrospective | - CR/CRi: 28.2%
  • Median OS: 4.7 months | - Infection (51%, 85% were Gr3+)
  • Liver dysfunction (18%) | [4] |

Detailed Experimental Protocols

The efficacy of these regimens stems from carefully designed treatment schedules. Here are the detailed methodologies from the key trials:

  • CLAD + LDAC alternating with Decitabine (Frontline, Elderly/Unfit) [1]: The treatment was divided into induction and consolidation phases. Induction (Cycle 1): Cladribine (5 mg/m² IV, Days 1-5) + Cytarabine (20 mg subcutaneously twice daily, Days 1-10). Consolidation: Alternating cycles of Cladribine (5 mg/m² IV, Days 1-3) + this compound (20 mg twice daily, Days 1-10) with Decitabine (20 mg/m² IV, Days 1-5). Treatment continued for up to 18 cycles.

  • CLAD + LDAC (Frontline, Elderly/Unfit with Comorbidities) [2]: Induction (Two cycles): Cladribine (5 mg/m² IV, Days 1-5 in cycle 1, Days 1-3 in cycle 2) + this compound (40 mg subcutaneously daily, Days 1-10). Maintenance: Patients who responded received continuous therapy with LDAC (40 mg/m² on Days 1-10 every 4-6 weeks).

  • CAV - Cladribine, LDAC, Venetoclax (Relapsed/Refractory & Newly Diagnosed) [3]: Induction: Cladribine (5 mg/m² IV, Days 1-5), this compound (20 mg subcutaneously twice daily, Days 1-10), and Venetoclax (ramped up to 400 mg daily, Days 1-21/28). Subsequent Cycles: For responders, Cladribine was shortened to Days 1-3. An alternating strategy with Azacitidine + Venetoclax was also used after consolidation.

Mechanism of Action & Synergy

The this compound and cladribine combination is highly synergistic. The following diagram illustrates the mechanisms behind this enhanced anti-leukemic activity.

G cluster_Intracellular Intracellular Activation & Action Cladribine Cladribine Cladribine Triphosphate (Active) Cladribine Triphosphate (Active) Cladribine->Cladribine Triphosphate (Active) Phosphorylation This compound This compound This compound Triphosphate (Ara-CTP) This compound Triphosphate (Ara-CTP) This compound->this compound Triphosphate (Ara-CTP) Phosphorylation Inhibits DNA Synthesis\n& Promotes Apoptosis Inhibits DNA Synthesis & Promotes Apoptosis Cladribine Triphosphate (Active)->Inhibits DNA Synthesis\n& Promotes Apoptosis Increased Deoxycytidine Kinase (dCK) Activity Increased Deoxycytidine Kinase (dCK) Activity Cladribine Triphosphate (Active)->Increased Deoxycytidine Kinase (dCK) Activity Enhances Inhibits DNA Repair Inhibits DNA Repair Cladribine Triphosphate (Active)->Inhibits DNA Repair  Also Chain Termination\nDuring DNA Synthesis Chain Termination During DNA Synthesis This compound Triphosphate (Ara-CTP)->Chain Termination\nDuring DNA Synthesis Increased Deoxycytidine Kinase (dCK) Activity->this compound Triphosphate (Ara-CTP) Increased Accumulation Enhanced Efficacy of DNA-Damaging Agents Enhanced Efficacy of DNA-Damaging Agents Inhibits DNA Repair->Enhanced Efficacy of DNA-Damaging Agents

The diagram shows how cladribine and this compound work together. Cladribine enhances the effect of this compound by increasing the activity of an enzyme (deoxycytidine kinase) responsible for its activation, leading to greater accumulation of the active this compound metabolite (Ara-CTP) within leukemic cells [5] [6]. Furthermore, cladribine independently inhibits DNA synthesis and repair, contributing to increased cell death [2].

Key Insights for Researchers

  • A Potent Backbone: The this compound-cladribine combination demonstrates significant activity, even in patients with adverse risk profiles. Its synergy makes it an excellent platform for building regimens, such as the highly effective CAV (with venetoclax) [3].
  • Overcoming Resistance: In vitro data suggests that cladribine and other nucleoside analogs like fludarabine exhibit incomplete cross-resistance with this compound. This makes them valuable for treating leukemia that is resistant to standard this compound-based therapy [5].
  • Considerations for Different Populations: While highly effective, these regimens, particularly when combined with venetoclax, require careful management. Infectious complications and myelosuppression are the most significant toxicities, necessitating robust prophylactic and supportive care measures [1] [4] [3].

References

Key Gene Expression Signatures in Cytarabine Resistance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes major gene expression signatures linked to cytarabine resistance in AML, as identified in recent studies.

Signature Name / Focus Key Genes / Pathways Involved Associated Biological Process Experimental Model Clinical/Functional Validation

| Cytokine Dysregulation Signature [1] | Up: BCL3, OAS3, RELB, AIM2, NFKB2 Down: CLEC9A, OAS2 | Regulation of cytokine production | Parental vs. This compound-resistant HL60 cells | Correlation with poorer overall survival in TCGA AML patients [1] | | PRDM16 Metabolic Signature [2] [3] | PRDM16 (short isoform), MYC, SLC1A5 (glutamine transporter), Oxidative Phosphorylation (OxPHOS) | Metabolic reprogramming, Glutaminolysis, Mitochondrial respiration | Murine AML models (MLL-AF9, Flt3-ITD); Human cell lines (MOLM13, THP-1) | High PRDM16 linked to induction failure & poor prognosis in pediatric/ adult AML; OXPHOS inhibition re-sensitized cells [2] [3] | | S100A4-p53 Axis Signature [4] | S100A4, NR6A1 (transcription factor), p53 | Cell cycle regulation, p53 signaling pathway | Ara-C-resistant cell lines (THP-1/R, U937/R); Patient BM samples | NR6A1 binds S100A4 promoter; S100A4 upregulates p53; High S100A4 confers poor prognosis [4] | | Mitochondrial & DNA Repair Signature [5] | OxPHOS proteins, DNA repair pathway proteins | Mitochondrial metabolism, DNA damage repair | Ara-C-resistant RHI-1 cells (derived from SHI-1, FLT3-wild type) | Resistant cells tolerated both Ara-C and daunorubicin; Targeting OXPHOS (e.g., Metformin) improved efficacy [5] | | Multi-Gene Prognostic Signature [6] | 42-probe set signature | Mitochondrial cellular component | Blood cancer cell lines; TCGA CN-AML patients | Signature score predicted overall survival (OS) and disease-free survival (DFS) in independent cohorts [6] |

Detailed Experimental Protocols

To ensure the reproducibility and reliability of the data, here is a detailed breakdown of the key experimental methodologies used in the cited studies.

Establishment of this compound-Resistant Cell Lines
  • Purpose: To generate a cellular model for studying resistance mechanisms.
  • Common Protocol: Parental AML cell lines (e.g., HL60, THP-1, U937, SHI-1) are continuously exposed to progressively increasing concentrations of this compound over several months [1] [4] [5].
  • Validation: Resistance is confirmed by measuring the half-maximal inhibitory concentration (IC50) using cell viability assays (e.g., CCK-8, MTT). A significantly higher IC50 in resistant cells compared to parental cells validates the model [4] [5].
Gene Expression Profiling and Signature Discovery
  • Purpose: To identify differentially expressed genes (DEGs) between sensitive and resistant cells.
  • RNA Extraction & Quality Control: Total RNA is isolated using reagents like TRIzol. Quality and quantity are assessed with spectrophotometry (e.g., NanoDrop) and bioanalyzers [1] [7] [8].
  • Microarray/RNA-Sequencing:
    • Microarray: Uses platforms like Agilent SurePrint Microarray. RNA is amplified, labeled with fluorescent dyes (e.g., Cy3), and hybridized to the chip [1] [7].
    • RNA-Seq: Provides a more comprehensive profile. Libraries are prepared and sequenced on platforms like Illumina [2] [8].
  • Bioinformatic Analysis: DEGs are identified using analysis tools/software (e.g., limma package in R). Functional enrichment analysis (GO, KEGG) is performed with tools like ShinyGO to interpret biological pathways [1] [4].
Functional Validation of Signature Genes
  • Purpose: To confirm the causative role of candidate genes in conferring resistance.
  • Gene Knockdown: siRNA or shRNA is used to knock down target genes (e.g., GPR56, IGF1R, S100A4) in AML cell lines [4] [9].
  • Phenotypic Assays:
    • Cytotoxicity Assay: IC50 for this compound is re-measured post-knockdown. Increased sensitivity (lower IC50) confirms the gene's role in resistance [9].
    • Migration Assay: For signatures related to cell migration (e.g., in HL60/R cells), transwell assays are used to quantify changes in migratory capacity [7].

Techniques for Developing Your Own Signature

For researchers aiming to discover novel signatures, the following workflow, derived from the analyzed methodologies, is recommended.

Start Start: Establish Resistant Model A Generate this compound-resistant cell lines via long-term exposure Start->A B Confirm resistance phenotype via IC50 measurement A->B C Profile transcriptome (RNA-Seq or Microarray) B->C D Bioinformatic Analysis: DEGs & Pathway Enrichment C->D E Validate candidate genes (siRNA knockdown, functional assays) D->E F Correlate with clinical data (TCGA, patient survival) E->F End Define & Apply Signature F->End

Key Pathways and Experimental Workflows

The diagrams below illustrate the core mechanistic pathways of two major resistance signatures and a generalized experimental workflow.

Metabolic Reprogramming Pathway via PRDM16

This pathway illustrates how the short isoform of PRDM16 drives this compound resistance through metabolic changes [2] [3].

sPRDM16 sPRDM16 Overexpression MYC MYC Upregulation sPRDM16->MYC SLC1A5 SLC1A5 Glutamine Transporter MYC->SLC1A5 Glutaminolysis Enhanced Glutaminolysis SLC1A5->Glutaminolysis TCA TCA Cycle Activation Glutaminolysis->TCA OXPHOS Increased Oxidative Phosphorylation (OXPHOS) TCA->OXPHOS Resistance This compound Resistance OXPHOS->Resistance

S100A4 Regulation Pathway in this compound Resistance

This pathway shows the transcriptional regulation of S100A4 and its role in promoting resistance, potentially through p53 [4].

NR6A1 Transcription Factor NR6A1 S100A4_Promoter S100A4 Gene Promoter NR6A1->S100A4_Promoter Binds to S100A4_Expr S100A4 Expression S100A4_Promoter->S100A4_Expr Activates p53 p53 Pathway S100A4_Expr->p53 Upregulates Outcomes AML Cell Proliferation & this compound Resistance p53->Outcomes

Research Implications and Future Directions

The identified signatures highlight that this compound resistance is not a single-factor phenomenon but a complex interplay of dysregulated immunity, metabolic adaptation, and enhanced damage repair [1] [2] [5].

A promising strategic direction is combination therapy. For instance, targeting mitochondrial metabolism with drugs like metformin or tigecycline has been shown to re-sensitize PRDM16-high AML cells to this compound [2] [3]. Similarly, targeting the S100A4-NR6A1 axis or DNA repair pathways could overcome resistance in specific AML subtypes [4] [5].

References

cytarabine DNMT3A mutation sensitivity correlation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Cytarabine Sensitivity

The table below summarizes key experimental findings that demonstrate the correlation between DNMT3A mutations and increased sensitivity to this compound across various model systems.

Experimental Model DNMT3A Status This compound IC50 / Response Key Observations Source (Citation)
AML Cell Lines (SET-2, KO-52) R882 mutant IC~50~: 46.1 μM & 165.8 μM Increased apoptosis; elevated DNA damage markers (γH2A.X, p-CHK1) [1]
AML Cell Lines (KU-812, K-562) Wild-type IC~50~: 465.2 μM & not reached Lower levels of apoptosis and DNA damage [1]
Isogenic U2OS Model R882 mutant IC~50~: 38 μM Persistently high p-CHK1, unresolved DNA damage, replication fork collapse [2] [1]
Isogenic U2OS Model Wild-type IC~50~: 213 μM Transient p-CHK1 activation, DNA damage resolved [2] [1]
Mouse Bone Marrow (CFU Assay) Dnmt3a-mut knock-in Impaired clonogenic survival Reduced colony formation ex vivo with this compound [2] [1]
Mouse Bone Marrow (CFU Assay) Dnmt3a-wild-type Normal clonogenic survival Colonies relatively resistant to this compound [2] [1]
Clinical Observation DNMT3A mutant Benefit from low-intensity regimens Patients showed better survival with this compound/cladribine [3] [4]

Detailed Experimental Protocols

To ensure the reproducibility of these findings, here is a detailed breakdown of the key methodologies used in the cited research.

  • Cell Viability and Dose-Response Assays: Cells were plated in 96-well plates and exposed to a range of this compound concentrations. Viability was quantified using assays like CellTiter-Glo (for suspension cells) or AlamarBlue (for adherent cells). IC₅₀ values were calculated by fitting the data to a four-parameter dose-response curve using software such as GraphPad Prism [2].
  • Analysis of Apoptosis and DNA Damage: Apoptosis was measured by Annexin V staining followed by flow cytometry. DNA damage was assessed through multiple techniques:
    • Immunofluorescence for markers like phospho-CHK1 (intra-S-phase checkpoint) and γH2A.X (double-strand breaks) [1].
    • Comet Assay to directly quantify DNA strand breaks in individual cells [1].
  • DNA Repair Foci Analysis: Proficiency in specific DNA repair pathways was evaluated by visualizing the formation of repair protein foci at damage sites via immunofluorescence. RAD51 foci indicate active Homologous Recombination (HR), while 53BP1 foci are a marker for Non-Homologous End Joining (NHEJ) [3] [1].
  • Replication Fork Collapse Assay: This was measured using a pulse-chase double-labeling technique with EdU and BrdU. After this compound treatment and washout, the ability of the replication fork to restart and incorporate the second label (BrdU) was quantified. A lower BrdU incorporation rate indicates a higher frequency of fork collapse [2].
  • In Vivo Mouse Models: Researchers used a conditional knock-in mouse model (Dnmt3aR878H, equivalent to human R882H). Bone marrow cells from these mice or littermate controls were transplanted into recipient mice. The animals were then treated with this compound (e.g., 30 mg/kg/day for 5 days), after which bone marrow was analyzed for engraftment and DNA damage [2].

Mechanism of Sensitivity: Pathway Diagram

The increased sensitivity of DNMT3A-mutant cells to this compound is mechanistically driven by a defect in the early steps of DNA damage repair, leading to unresolved replication stress. The following diagram illustrates this pathway.

G This compound This compound ForkStalling Replication Fork Stalling (Chain Termination) This compound->ForkStalling SSB Single-Strand Breaks (SSBs) ForkStalling->SSB PARP1_Recruitment PARP1 Recruitment to Damage SSB->PARP1_Recruitment Invis SSB->Invis DSB Double-Strand Breaks (DSBs) p53 p53 Pathway Activation DSB->p53 NER_MRE11 NER / MRE11-Mediated Repair PARP1_Recruitment->NER_MRE11 PARP1_Dysfunction Impaired PARP1 Function PARP1_Recruitment->PARP1_Dysfunction Impaired in DNMT3A Mutant Repair_Success Fork Restart (DNMT3A Wild-Type) NER_MRE11->Repair_Success Effective Repair ForkCollapse Replication Fork Collapse ForkCollapse->DSB Apoptosis Apoptosis / Cell Death p53->Apoptosis DNMT3A_Mut DNMT3A Mutation DNMT3A_Mut->PARP1_Dysfunction PARP1_Dysfunction->ForkCollapse Defective Repair Invis->DSB

The diagram shows that in DNMT3A-mutant cells, impaired PARP1 recruitment prevents the effective repair of stalled forks. This failure leads to the accumulation of DNA damage, replication fork collapse, and ultimately, cell death [3] [2] [4].

Therapeutic Implications and Combination Strategies

The mechanistic understanding of this vulnerability informs potential combination therapy strategies.

  • PARP Inhibition for DNMT3A Wild-Type AML: Since DNMT3A-mutant cells are already sensitive due to a functional PARP1 defect, PARP inhibitors are not effective in this context. However, in DNMT3A wild-type cells that are more resistant to this compound, adding a PARP inhibitor (e.g., Olaparib) is a rational strategy to chemically induce a similar repair defect and sensitize them to this compound [3] [5].
  • p53 Potentiators for DNMT3A-Mutant AML: The accumulation of DNA damage in this compound-treated DNMT3A-mutant cells triggers the p53 pathway. Using MDM2 inhibitors (which disrupt the main negative regulator of p53) can further potentiate p53 activation, pushing the cells towards apoptosis and enhancing the lethality of this compound [3] [5].

References

cytarabine different administration routes efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Administration Routes

The table below summarizes the key characteristics, pharmacokinetics, and clinical applications of different cytarabine administration routes.

Administration Route Common Dosage Regimens & Schedules Key Pharmacokinetic (PK) Parameters & Efficacy Determinants Primary Clinical Applications & Efficacy Evidence

| Intravenous (IV) Infusion [1] [2] | • Standard Dose: 100-200 mg/m² daily via continuous infusion over 5-10 days. [1] [2]High Dose: 1000-3000 mg/m² over 1-3 hours, every 12 hours for several days. [1] [2] | • Achieves and maintains steady-state plasma concentrations. [3]Prolonged exposure at cytotoxic levels, enhancing the formation of the active metabolite Ara-CTP. [3] [2] | • Induction and consolidation therapy for Acute Myeloid Leukemia (AML), often in combination with anthracyclines ("7+3" regimen). [1] [2]High-dose therapy for refractory/relapsed leukemias and lymphomas. [1] [2] | | Subcutaneous (SC) [1] [4] | • Low-Dose: 10-20 mg/m² once or twice daily, often for 10-21 days per cycle. [4] [2]Maintenance: 1 mg/kg once or twice weekly. [4] | • Rapid absorption and elimination; does not achieve steady state. [3]Lower and more transient plasma concentrations compared to CIVI. [3] | • Low-dose therapy for elderly or less fit AML patients. [2]Maintenance therapy for acute leukemias. [4] | | Intrathecal (IT) [1] [5] | • Conventional (Preservative-free): Up to 100 mg per dose, frequency varies. [4]Liposomal (DepoCyt): 50 mg, administered less frequently than conventional this compound. [1] | • Direct delivery to the CSF, bypassing the blood-brain barrier. [1]Liposomal formulation provides sustained release, maintaining cytotoxic concentrations in the CSF for >14 days. [1] | Prophylaxis and treatment of meningeal leukemia/lymphoma. [1] [5] Liposomal this compound has greater efficacy and less systemic toxicity compared to conventional IT this compound. [1] |

Mechanisms of Action and Resistance

The efficacy of this compound depends on its intracellular metabolism to an active form and can be compromised by resistance mechanisms.

  • Metabolic Activation and Cytotoxicity: this compound is a prodrug that requires intracellular phosphorylation to its active form, This compound triphosphate (Ara-CTP) [5] [2]. Ara-CTP competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA during the S-phase. Once incorporated, it primarily inhibits DNA polymerase, leading to termination of DNA chain elongation and synthesis, which results in apoptosis [5] [2].
  • Key Enzymes and Resistance Pathways: The balance between activation and deactivation pathways determines cellular sensitivity or resistance [5] [2].
    • Activation: Deoxycytidine kinase (DCK) is the rate-limiting enzyme for the initial phosphorylation step [2].
    • Deactivation: Cytidine deaminase (CDA) converts this compound into the inactive metabolite uracil arabinoside (Ara-U) [5] [2].
  • Emerging Research on Resistance: Recent evidence links the DUSP1 signaling pathway to this compound resistance in AML [6]. DUSP1 dephosphorylates and deactivates proteins in the MAPK pathway (a key RAS effector). Overexpression of DUSP1 is associated with poor clinical outcomes and can dampen the MAPK-mediated apoptotic response, leading to reduced Ara-C sensitivity. Downregulation of DUSP1 can resensitize leukemic cells to this compound [6].

The following diagram illustrates the intracellular metabolism of this compound and key resistance mechanisms.

G cluster_0 Activation Pathway cluster_1 Deactivation & Resistance Pathways This compound This compound (Ara-C) CDA Cytidine Deaminase (CDA) This compound->CDA Deactivation DCK Deoxycytidine Kinase (DCK) This compound->DCK Activation AraU Ara-U (Inactive) AraCMP Ara-CMP AraCDP Ara-CDP AraCMP->AraCDP AraCTP Ara-CTP (Active) AraCDP->AraCTP DNAInc DNA Incorporation & Chain Termination AraCTP->DNAInc Apoptosis Apoptosis DNAInc->Apoptosis CDA->AraU DCK->AraCMP DUSP1 DUSP1 (Overexpression) MAPK MAPK Pathway (Apoptotic Signal) DUSP1->MAPK Inactivation MAPK->Apoptosis

Key Experimental Protocols

The data in the comparison table is derived from established clinical and preclinical studies.

  • Pharmacokinetic Study in Canine Model [3]
    • Objective: To compare the plasma concentration-time profiles of this compound administered via subcutaneous injection versus continuous intravenous infusion.
    • Methodology: A crossover study was conducted in six healthy dogs. Each received this compound as a 50 mg/m² SC injection and an 8-hour CRI of 25 mg/m²/hour, with a 7-day washout period. Blood samples were collected for 16 hours (CRI) or 8 hours (SC). Plasma this compound concentrations were quantified using high-pressure liquid chromatography (HPLC). Pharmacokinetic parameters were calculated using compartmental analysis.
    • Key Finding: The 8-hour CRI produced steady-state plasma concentrations, while SC administration resulted in rapid absorption and elimination without achieving steady state.
  • Analysis of DUSP1 in this compound Resistance [6]
    • Objective: To investigate the role of the DUSP1 signaling pathway in regulating this compound sensitivity in AML.
    • Methodology:
      • In Vitro Models: Human AML cell lines (e.g., KG-1, MOLM-13) were used.
      • Gene Knockdown: DUSP1 expression was silenced using siRNA interference.
      • Viability and Apoptosis: Cell proliferation was measured via MTT assay, and apoptosis was detected by flow cytometry using Annexin V/PI staining.
      • Pathway Analysis: Protein and mRNA expression levels of DUSP1, MAPK pathway components (p38, JNK, ERK), and apoptosis-related genes (BCL-2, CASP3) were analyzed by Western blot and Q-PCR.
    • Key Finding: Knockdown of DUSP1 sensitized AML cells to this compound, increased phosphorylation of MAPK proteins, and promoted apoptosis.

Research Implications and Future Directions

The route of administration is a critical determinant of this compound's efficacy and toxicity profile.

  • Route Selection Rationale: The choice depends on the treatment goal. IV Infusion is preferred for intensive induction where sustained cytotoxic levels are needed. SC injection offers a less invasive option for low-dose or maintenance therapy. IT therapy is essential for targeting sanctuary sites in the CNS [1] [3] [4].
  • Overcoming Resistance: Research into DUSP1 inhibition presents a promising strategy to overcome this compound resistance, particularly in high-risk AML subsets like those with NRAS mutations [6].
  • Drug Repurposing: Recent studies explore combining this compound with non-chemotherapeutic agents. For example, metformin and chloroquine have shown synergistic effects with this compound in ALL cell lines, enhancing apoptosis and reducing colony formation, suggesting a potential to lower the required this compound dose and mitigate toxicity [7].

References

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Physical Description

Cytarabine appears as colorless crystals. Used as an antiviral agent.
Solid

Color/Form

Prisms from 50% ethanol
WHITE TO OFF-WHITE CRYSTALLINE POWDER

XLogP3

-2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

243.08552052 Da

Monoisotopic Mass

243.08552052 Da

Heavy Atom Count

17

LogP

-2.8
log Kow = -2.46 (est)
-2.8

Odor

ODORLESS

Decomposition

When heated to decomp it emits toxic fumes of /nitrogen oxides/.

Appearance

Assay:≥95%A crystalline solid

Melting Point

414 to 415 °F (NTP, 1992)
186-188
212-213 °C
212 - 213 °C

UNII

04079A1RDZ

Related CAS

69-74-9 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 72 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 71 of 72 companies with hazard statement code(s):;
H317 (57.75%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H340 (42.25%): May cause genetic defects [Danger Germ cell mutagenicity];
H360 (42.25%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (57.75%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of acute non-lymphocytic leukemia, acute lymphocytic leukemia and blast phase of chronic myelocytic leukemia. Cytarabine is indicated in combination with [daunorubicin] for the treatment of newly-diagnosed therapy-related acute myeloid leukemia (t-AML) or AML with myelodysplasia-related changes (AML-MRC) in adults and pediatric patients 1 year and older.
FDA Label
Intrathecal treatment of lymphomatous meningitis. In the majority of patients such treatment will be part of symptomatic palliation of the disease.
In the early 1950s, researchers discovered cytarabine as a nucleoside (containing arabinose sugar) in Cryptotethia crypta, a species of sponges. Cytarabine is an antimetabolite and an antineoplastic agent that belongs to the category of drugs known as anthracyclines.

Livertox Summary

Cytarabine is a cytosine analogue and antineoplastic agent used largely in the therapy of acute leukemia. Cytarabine is associated with a low rate of transient serum enzyme and bilirubin elevations during therapy, but has only rarely been implicated in cases of clinically apparent acute liver injury with jaundice.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antimetabolites, Antineoplastic; Immunosuppressive Agents; Nucleosides
Antineoplastic Agents

NCI Cancer Drugs

Drug: Ade
Drugs in the ADE combination: A = Cytarabine (Ara-C) ; D = Daunorubicin Hydrochloride ; E = Etoposide Phosphate
ADE is used to treat: Acute myeloid leukemia in children.
This combination may also be used with other drugs or treatments or to treat other types of cancer.

Therapeutic Uses

Antimetabolites, Antineoplastic; Antiviral Agents; Immunosuppressive Agents; Teratogens
DepoCyt (cytarabine liposome injection) is indicated for the intrathecal treatment of lymphomatous meningitis. This indication is based on demonstration of increased complete response rate compared to unencapsulated cytarabine. There are no controlled trials that demonstrate a clinical benefit resulting from this treatment, such as improvement in disease-related symptoms, or increased time to disease progression, or increased survival. /Cytarabine liposome injection/
Cytarabine is indicated, in combination with other antineoplastic agents, for treatment of acute nonlymphocytic leukemia in adults and children. /Included US product label/
Cytarabine is indicated for treatment of acute lymphocytic leukemia and chronic myelocytic leukemia (blast phase). /Included in US product label/
For more Therapeutic Uses (Complete) data for CYTARABINE (10 total), please visit the HSDB record page.

Pharmacology

Cytarabine is an antineoplastic anti-metabolite used in the treatment of several forms of leukemia including acute myelogenous leukemia and meningeal leukemia. Anti-metabolites masquerade as purine or pyrimidine - which become the building blocks of DNA. They prevent these substances becoming incorporated in to DNA during the "S" phase (of the cell cycle), stopping normal development and division. Cytarabine is metabolized intracellularly into its active triphosphate form (cytosine arabinoside triphosphate). This metabolite then damages DNA by multiple mechanisms, including the inhibition of alpha-DNA polymerase, inhibition of DNA repair through an effect on beta-DNA polymerase, and incorporation into DNA. The latter mechanism is probably the most important. Cytotoxicity is highly specific for the S phase of the cell cycle.
Cytarabine is an antimetabolite analogue of cytidine with a modified sugar moiety (arabinose instead of ribose). Cytarabine is converted to the triphosphate form within the cell and then competes with cytidine for incorporation into DNA. Because the arabinose sugar sterically hinders the rotation of the molecule within DNA, DNA replication ceases, specifically during the S phase of the cell cycle. This agent also inhibits DNA polymerase, resulting in a decrease in DNA replication and repair. (NCI04)

MeSH Pharmacological Classification

Antimetabolites, Antineoplastic

ATC Code

L01XY01
L01BC01
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01B - Antimetabolites
L01BC - Pyrimidine analogues
L01BC01 - Cytarabine

Mechanism of Action

Cytarabine acts through direct DNA damage and incorporation into DNA. Cytarabine is cytotoxic to a wide variety of proliferating mammalian cells in culture. It exhibits cell phase specificity, primarily killing cells undergoing DNA synthesis (S-phase) and under certain conditions blocking the progression of cells from the G1 phase to the S-phase. Although the mechanism of action is not completely understood, it appears that cytarabine acts through the inhibition of DNA polymerase. A limited, but significant, incorporation of cytarabine into both DNA and RNA has also been reported.
Cytarabine is converted intracellularly to the nucleotide, cytarabine triphosphate (ara-CTP, cytosine arabinoside triphosphate). Although the exact mechanism(s) of action of cytarabine has not been fully elucidated, cytarabine triphosphate appears to inhibit DNA polymerase by competing with the physiologic substrate, deoxycytidine triphosphate, resulting in the inhibition of DNA synthesis. Although limited, incorporation of cytarabine triphosphate into DNA and RNA may also contribute to the cytotoxic effects of the drug.
Cytarabine is a potent immunosuppressant which can suppress humoral and/or cellular immune responses; however, the drug does not decrease preexisting antibody titers and has no effect on established delayed hypersensitivity reactions.
Cytarabine liposome injection is a sustained-release formulation of the active ingredient cytarabine designed for direct administration into the cerebrospinal fluid (CSF). Cytarabine is a cell cycle phase-specific antineoplastic agent, affecting cells only during the S-phase of cell division. Intracellularly, cytarabine is converted into cytarabine-5'-triphosphate (ara-CTP), which is the active metabolite. The mechanism of action is not completely understood, but it appears that ara-CTP acts primarily through inhibition of DNA polymerase. Incorporation into DNA and RNA may also contribute to cytarabine cytotoxicity. Cytarabine is cytotoxic to a wide variety of proliferating mammalian cells in culture. /Cytarabine liposome injection/

Vapor Pressure

8.74X10-12 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

147-94-4

Absorption Distribution and Excretion

Less than 20% of the orally administered dose is absorbed from the gastrointestinal tract.
The primary route of elimination of cytarabine is metabolism to the inactive compound ara-U, followed by urinary excretion of ara-U.
Less than 20% of a dose of conventional cytarabine is absorbed from the GI tract, and the drug is not effective when administered orally. Following subcutaneously or im injection of conventional cytarabine H 3, peak plasma concentrations of radioactivity occur within 20-60 min and are considerably lower than those attained after iv administration. Continuous iv infusions of conventional cytarabine produce relatively constant plasma concn of the drug in 8-24 hr.
Cytarabine is rapidly and widely distributed into tissues and fluids, including liver, plasma, and peripheral granulocytes. Following rapid IV injection of cytarabine in one study, approximately 13% of the drug was bound to plasma proteins.
Cytarabine crosses the blood-brain barrier to a limited extent. During a continuous IV or subcutaneous infusion, cytarabine concentrations in the CSF are higher than those attained after rapid IV injection and are about 40-60% of plasma concentrations. Most of an intrathecal dose of cytarabine diffuses into the systemic circulation but is rapidly metabolized and usually only low plasma concentrations of unchanged drug occur.
The drug apparently crosses the placenta. It is not known if cytarabine or ara-U is distributed into milk.
For more Absorption, Distribution and Excretion (Complete) data for CYTARABINE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic.
Cytarabine is rapidly and extensively metabolized mainly in the liver but also in kidneys, GI mucosa, granulocytes, and to a lesser extent in other tissues by the enzyme cytidine deaminase, producing the inactive metabolite 1-ß-d-arabinofuranosyluracil (ara-U, uracil arabinoside). After the initial distribution phase, more than 80% of the drug in plasma is present as ara-U. In the CSF, only minimal amounts of cytarabine are converted to ara-U because of low CSF concentrations of cytidine deaminase. Intracellularly, cytarabine is metabolized by deoxycytidine kinase and other nucleotide kinases to cytarabine triphosphate, the active metabolite of the drug. Cytarabine triphosphate is inactivated by a pyrimidine nucleoside deaminase, which produces the uracil derivative.
The primary route of elimination of cytarabine is metabolism to the inactive compound ara-U (1-(beta)-D-arabinofuranosyluracil or uracilarabinoside), followed by urinary excretion of ara-U. In contrast to systemically administered cytarabine, which is rapidly metabolized to ara-U, conversion to ara-U in the CSF is negligible after intrathecal administration because of the significantly lower cytidine deaminase activity in the CNS tissues and CSF. The CSF clearance rate of cytarabine is similar to the CSF bulk flow rate of 0.24 mL/min. /Cytarabine liposome injection/
Cytarabine must be converted to the 5'-monophosphate nucleotide by deoxycytidine kinase to be active. Ara-cytidine diphosphate &/or ara-cytidine triphosphate are presumably the form that inhibit DNA polymerase & block ribonucleoside diphosphate reductase.

Associated Chemicals

Uracil arabinoside;3038-77-0

Wikipedia

Cytarabine

Drug Warnings

The patient's hematologic status must be carefully monitored. Leukocyte and platelet counts should be performed frequently during cytarabine therapy. The manufacturers state that leukocyte and platelet counts should be determined daily during remission induction therapy of acute leukemia. The manufacturers also recommend frequent bone marrow examinations after blast cells have disappeared from the peripheral blood.
Patients who receive myelosuppressive drugs experience an increased frequency of infections (e.g., viral, bacterial, fungal) as well as possible hemorrhagic complications. Because these complications are potentially fatal, the patient should be instructed to notify the clinician if fever, sore throat, or unusual bleeding or bruising occurs. ...Treatment with cytarabine should be initiated only with extreme caution in patients with preexisting drug-induced bone marrow suppression.
The manufacturers recommend that periodic determinations of renal function be performed in patients receiving cytarabine. Periodic determinations of hepatic function should also be performed in patients receiving cytarabine, and the manufacturers state that the drug should be used with caution and in reduced dosage in patients with poor hepatic function.
Cytarabine is contraindicated in patients with known hypersensitivity to the drug.
For more Drug Warnings (Complete) data for CYTARABINE (30 total), please visit the HSDB record page.

Biological Half Life

10 minutes
After rapid IV injection of cytarabine, plasma drug concentrations appear to decline in a biphasic manner with a half-life of about 10 minutes in the initial phase and about 1-3 hours in the terminal phase. Cytarabine reportedly undergoes triphasic elimination in some patients. After intrathecal injection, cytarabine concentrations in the CSF reportedly decline with a half-life of about 2 hours.
Peak levels were followed by a biphasic elimination profile with a terminal phase half-life of 100 to 263 hours over a dose range of 12.5 mg to 75 mg. In contrast, intrathecal administration of 30 mg of free cytarabine showed a biphasic CSF concentration profile with a terminal phase half-life of 3.4 hours. /Cytarabine liposome injection/
After iv admin, there is a rapid phase of disappearance of AraC (half-life = 10 min), followed by a slower phase of elimination with a half-time of about 2.5 hr ... After intrathecal admin of the drug at a dose of 50 mg/sq m ... peak concn of 1 to 2 mM are achieved, which decline slowly with a terminal half-life of approx 3.4 hr.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Cytidine is reacted with fuming nitric acid and resulting cytidine 2',3',5'-trinitrate is boiled in alcohol containing dilute alkali hydroxide to form inverted 2'-hydroxy compound. Remaining nitrate groups are removed via saponification.
Preparation: J. H. Hunter, US 3116282 (1963 to Upjohn)

Analytic Laboratory Methods

Analyte: cytarabine; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: cytarabine; matrix: chemical identification; procedure: retention time of the major peak of the liquid chromatogram with comparison to standards
Analyte: cytarabine; matrix: chemical purity; procedure: liquid chromatography with detection at 254 nm and comparison to standards
Analyte: cytarabine; matrix: pharmaceutical preparation (solid for injection); procedure: retention time of the major peak of the liquid chromatogram with comparison to standards (chemical identification)
Analyte: cytarabine; matrix: pharmaceutical preparation (solid for injection); procedure: liquid chromatography with detection at 254 nm and comparison to standards (chemical purity)

Clinical Laboratory Methods

A HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF CYTARABINE AND ITS MAIN METABOLITE URACIL ARABINOSIDE IN HUMAN PLASMA AND CSF IS DESCRIBED.
A NOVEL, DUAL-COLUMN HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR DETERMINATION OF ARA-C WAS DEVELOPED. THE PROCEDURE IS SENSITIVE TO 25 NG/ML AND CAN BE USED FOR PATIENT PLASMA SAMPLES.

Interactions

GI absorption of oral digoxin tablets may be substantially reduced in patients receiving combination chemotherapy regimens (including regimens containing cytarabine), possibly as a result of temporary damage to intestinal mucosa caused by the cytotoxic agents. Plasma concentrations of digoxin should be carefully monitored in patients receiving such combination chemotherapy regimens. Use of digoxin oral elixir or liquid-filled capsules may minimize the potential interaction, since the drug is rapidly and extensively absorbed from these dosage forms. Limited data suggest that the extent of GI absorption of digitoxin (no longer commercially available in the US) is not substantially affected by concomitant administration of combination chemotherapy regimens known to decrease absorption of digoxin.
One in vitro study indicates that cytarabine may antagonize the activity of gentamicin against Klebsiella pneumoniae. Patients receiving concurrent cytarabine and aminoglycoside therapy for the treatment of infections caused by K. pneumoniae should be closely monitored; if therapeutic response is not achieved, reevaluation of anti-infective therapy may be necessary.
Limited data suggest that cytarabine may antagonize the anti-infective activity of flucytosine, possibly by competitive inhibition of the anti-infective's uptake by fungi.
The incidence of toxicity may be increased when liposomal cytarabine is used concurrently with systemic chemotherapy in patients withneoplastic meningitis. Increased neurotoxicity has been observed in patients recievingconcomitant intrathecal administration of conventionalcytarabine and other cytotoxic agents.
For more Interactions (Complete) data for CYTARABINE (15 total), please visit the HSDB record page.

Stability Shelf Life

Following reconstitution of the sterile powder with bacteriostatic water for injection containing 0.945% benzyl alcohol, solutions containing 20, 50, or 100 mg of cytarabine per mL have a pH of about 5 and are stable for 48 hours at 20-25 °C; solutions that develop a slight haze should not be used.
The manufacturer states that following dilution of the reconstituted solution with water for injection, 5% dextrose injection, or 0.9% sodium chloride injection, solutions containing 0.5 mg of cytarabine per mL are stable for at least 8 days at room temperature.
The manufacturer also recommends that any unused portion of cytarabine injection in pharmacy bulk packages be discarded within 4 hr after initial entry through the closure into the container.

Dates

Last modified: 09-12-2023
Health Canada Product Monograph: Cytarabine injection
FDA Approved Drug Products: VYXEOS (daunorubicin and cytarabine) injection

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